molecular formula C7H7NO3 B015662 4-Methyl-3-nitrophenol CAS No. 2042-14-0

4-Methyl-3-nitrophenol

Cat. No.: B015662
CAS No.: 2042-14-0
M. Wt: 153.14 g/mol
InChI Key: BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3
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InChI Key

BQEXDUKMTVYBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID90879085
Record name 3-NITRO-P-CRESOL
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS]
Record name 3-Nitro-p-cresol
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Vapor Pressure

0.000632 [mmHg]
Record name 3-Nitro-p-cresol
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CAS No.

2042-14-0, 68137-09-7
Record name 4-Methyl-3-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenol (CAS No. 2042-14-0), a versatile chemical compound with applications in organic synthesis and as an intermediate in the manufacturing of various chemicals. This document consolidates its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Core Properties and Information

Identifier: this compound CAS Number: 2042-14-0[1][2][3][4][5][6]

This compound, also known as 3-Nitro-p-cresol, is a pale yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in organic solvents like ethyl acetate (B1210297) and methanol.[1][5][6] This compound is a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes.[7]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1][3]
Molecular Weight 153.14 g/mol [2][4]
Melting Point 78-81 °C[1][4][5][6]
Boiling Point 276 °C at 760 mmHg[1]
Density 1.32 g/cm³[1]
Flash Point 125.2 °C[1]
Vapor Pressure 0.00294 mmHg at 25°C[1]
Refractive Index 1.596[1]
Water Solubility Slightly soluble[1][5][6]
LogP 2.132[1]
pKa 8.66 ± 0.10 (Predicted)[1]
Identification and Structure
IdentifierValueSource
CAS Number 2042-14-0[1][2][3][4][5][6]
EC Number 218-044-6[1][2][4]
Linear Formula CH₃C₆H₃(NO₂)OH[2][4]
SMILES Cc1ccc(O)cc1--INVALID-LINK--=O[4]
InChI 1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3[4]
InChI Key BQEXDUKMTVYBRK-UHFFFAOYSA-N[4]

Safety and Handling

This compound is classified as a warning-level hazard. It is irritating to the eyes, skin, and respiratory system.[4][6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.[4]

Hazard Statements: H315, H319, H335[4] Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[4]

Experimental Protocols

Synthesis of this compound from 4-methyl-3-nitroaniline (B15663)

A common laboratory-scale synthesis of this compound involves the diazotization of 4-methyl-3-nitroaniline followed by hydrolysis.

Materials:

  • 4-methyl-3-nitroaniline

  • Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

Procedure:

  • Dissolve 4-methyl-3-nitroaniline (200 mg, 1.31 mmol) in a 3:1 mixture of H₂SO₄-H₂O.[5]

  • Heat the resulting mixture to 100 °C and maintain this temperature for 30 minutes.[5]

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.[5]

  • Slowly add a solution of NaNO₂ dropwise to the cooled mixture.[5]

  • Continue stirring the reaction for 1 hour at 0 °C after the addition is complete.[5]

  • Following the diazotization, heat the mixture to reflux.[5]

  • Upon completion of the hydrolysis, extract the reaction mixture several times with ethyl acetate.[5]

  • Combine the organic phases and dry them over anhydrous Na₂SO₄.[5]

  • Concentrate the dried organic phase under reduced pressure.[5]

  • Purify the crude product by flash column chromatography using a petroleum ether-ethyl acetate (9:1) eluent system to yield the final product as a yellow solid (70% yield).[5]

Product Confirmation: The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.17 (d, J = 8.4 Hz, 1H), 7.01 (dd, J = 8.4, 2.4 Hz, 1H), 5.84 (s, 1H), 2.48 (s, 3H) ppm.[5]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. It is utilized as a starting reagent in the preparation of more complex molecules, such as 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene.[4] It has also been employed as a standard in the analytical determination of nitrophenols.[4] Its applications extend to the preparation of biologically and pharmacologically active molecules, making it a compound of interest for drug development professionals.[4]

Visualized Workflow

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G Synthesis of this compound A 1. Dissolve 4-methyl-3-nitroaniline in H2SO4/H2O B 2. Heat to 100°C for 30 min A->B C 3. Cool to 0°C B->C D 4. Add NaNO2 solution (Diazotization) C->D E 5. Heat to reflux (Hydrolysis) D->E F 6. Extraction with Ethyl Acetate E->F G 7. Drying and Concentration F->G H 8. Column Chromatography Purification G->H I Final Product: This compound H->I

Caption: Key steps in the synthesis of this compound.

As of the current literature review, no specific signaling pathways involving this compound have been detailed. Further research into the biological activity of this compound is warranted to elucidate its potential mechanisms of action and explore its utility in drug discovery.

References

An In-depth Technical Guide to 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenol, a significant chemical intermediate in various industrial and research applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and illustrates a key synthetic pathway.

Core Properties of this compound

This compound, also known as 3-nitro-p-cresol, is a yellow crystalline solid.[1] Its chemical structure and properties make it a versatile precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2][3]

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol [1][4][5]
CAS Number 2042-14-0[3][4][6]
Appearance Pale yellow to yellow crystalline solid[1][2]
Melting Point 78-81 °C[4][7]
Boiling Point 276 °C at 760 mmHg[5]
Density 1.32 g/cm³
Flash Point 125.2 °C[5]
Solubility Slightly soluble in water; Soluble in ethyl acetate (B1210297) and methanol.
IUPAC Name This compound[1]

Experimental Protocols

The synthesis and purification of this compound are critical procedures for obtaining a high-purity product suitable for further applications. Below are detailed methodologies for its preparation and subsequent purification.

I. Synthesis of this compound via Nitration of p-Cresol (B1678582)

The industrial synthesis of this compound often involves a multi-step process starting from p-cresol. This method enhances selectivity and yield.[6]

  • Step 1: Esterification of p-Cresol

    • Charge the reactor with liquid caustic soda (NaOH, 30%) and water.

    • Add p-cresol (purity > 98%).

    • Heat the mixture to 40-50 °C.

    • Introduce phosgene (B1210022) gas into the reactor.

    • After the reaction, wash the product with a NaOH solution.

    • Dry the resulting product to obtain the carbonate ester intermediate.[6]

  • Step 2: Nitration of the Carbonate Ester

    • In a separate vessel, prepare a nitrating mixture by charging industrial-grade sulfuric acid (96-98%) and the carbonate ester into nitric acid (98%).

    • Carefully add the nitric acid mixture to the carbonate ester while cooling to maintain the reaction temperature.

    • This step yields the nitrated intermediate.[6]

  • Step 3: Hydrolysis to this compound

    • Charge the nitrated intermediate into a reactor with water.

    • Add sodium carbonate (Na₂CO₃) and heat the mixture for 2-4 hours.

    • Prepare a slurry of activated carbon in water and add it to the reaction mixture to decolorize.

    • Cool the hydrolyzed solution to 8-10 °C.

    • Acidify the solution with a 1:1 hydrochloric acid solution to precipitate the crude this compound.

    • Isolate the crude product by centrifugation.[6]

II. Purification of Crude this compound

Purification is essential to remove isomeric byproducts and other impurities. Recrystallization and column chromatography are the most common methods.

  • A. Purification by Recrystallization

    • Dissolve the crude this compound in a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to induce crystallization of the pure product.

    • Cool the mixture in an ice bath to maximize the yield.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • B. Purification by Column Chromatography

    • Column Preparation: Pack a glass chromatography column with silica (B1680970) gel as the stationary phase, using a non-polar solvent like hexane (B92381) to create a slurry.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the column.

    • Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Collect the eluent in separate fractions.

    • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]

Visualized Synthesis and Purification Workflow

The following diagram illustrates the key stages in the industrial synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification p_cresol p-Cresol esterification Esterification (NaOH, Phosgene) p_cresol->esterification carbonate_ester Carbonate Ester Intermediate esterification->carbonate_ester nitration Nitration (H₂SO₄, HNO₃) carbonate_ester->nitration nitro_intermediate Nitro Intermediate nitration->nitro_intermediate hydrolysis Hydrolysis (Na₂CO₃, HCl) nitro_intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification_step Purification (Recrystallization or Column Chromatography) crude_product->purification_step pure_product Pure this compound purification_step->pure_product

Caption: Industrial synthesis and purification workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules and commercial products.

  • Pharmaceuticals: It is a key intermediate in the development of novel drugs.[3]

  • Agrochemicals: This compound is utilized in the creation of pesticides and herbicides.[3] It is also known as a major metabolite of the organophosphorus insecticide fenitrothion.

  • Dyes: Its chemical structure is instrumental in creating vibrant and long-lasting colors for hair dyes.[2][3]

  • Organic Synthesis: It is used as a starting reagent in various organic reactions, such as in the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene.[7]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[7] It is classified as a combustible acute toxic compound.[7]

References

An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methyl-3-nitrophenol in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and predicted information and furnishes detailed, plausible experimental protocols for the accurate determination of its solubility.

Core Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityData Type
WaterNot SpecifiedSlightly soluble[1][2]Qualitative
Water250.484 mg/mL (Predicted)Quantitative (Predicted)
Water250.0965 mg/mL (Predicted)Quantitative (Predicted)
Ethyl AcetateNot SpecifiedSoluble[3][4]Qualitative
MethanolNot SpecifiedSoluble[3][4]Qualitative

Experimental Protocols

Accurate determination of solubility is crucial for process development and formulation. The following are detailed experimental protocols that can be employed to quantify the solubility of this compound.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known mass or volume of a solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, ethyl acetate)

  • Analytical balance (readable to 0.1 mg)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the transfer of any solid particles.

    • Immediately filter the withdrawn sample using a syringe filter compatible with the solvent into a pre-weighed, dry vial.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

    • Continue drying until a constant mass of the residue (this compound) is achieved.

    • Cool the vial in a desiccator before weighing to prevent moisture absorption.

  • Calculation of Solubility:

    • The solubility can be expressed in various units:

      • g/100 mL: (Mass of residue / Volume of aliquot withdrawn) * 100

      • g/100 g solvent: (Mass of residue / (Mass of solution - Mass of residue)) * 100

      • Molarity (mol/L): (Mass of residue / Molecular weight of this compound) / Volume of aliquot withdrawn in L

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds with a chromophore, such as this compound, and is often faster than the gravimetric method. It relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • This compound (high purity)

  • Solvent of interest (must be UV-transparent in the analytical wavelength range)

  • Volumetric flasks and pipettes

Procedure:

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the λmax, where the compound exhibits the highest absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent at a specific temperature, as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a filtered aliquot of the saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

experimental_workflow_gravimetric cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw and filter a known volume of supernatant settle->withdraw weigh_solution Weigh the filtered solution withdraw->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate Calculate solubility (e.g., g/100mL, mol/L) weigh_residue->calculate end End calculate->end experimental_workflow_spectrophotometric cluster_setup Method Setup cluster_sample Sample Analysis cluster_calc Calculation start Start find_lambda_max Determine λmax of This compound start->find_lambda_max prep_standards Prepare standard solutions of known concentrations find_lambda_max->prep_standards create_curve Measure absorbance and create calibration curve prep_standards->create_curve prep_saturated Prepare saturated solution at constant temperature filter_aliquot Filter an aliquot of the supernatant prep_saturated->filter_aliquot dilute_sample Dilute the aliquot to fall within calibration range filter_aliquot->dilute_sample measure_absorbance Measure absorbance of the diluted sample at λmax dilute_sample->measure_absorbance calc_conc Calculate concentration from calibration curve measure_absorbance->calc_conc apply_dilution Apply dilution factor to get solubility of saturated solution calc_conc->apply_dilution end End apply_dilution->end

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methyl-3-nitrophenol (CAS No. 2042-14-0), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its key physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

This compound, also known as 3-nitro-p-cresol, is a pale yellow crystalline solid.[1] Its fundamental physical properties, the melting and boiling points, are crucial for its identification, purification, and handling in experimental and manufacturing processes.

Data Summary

The experimentally determined and estimated values for the melting and boiling points of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueNotes
Melting Point 78-81 °CThis is a commonly cited range from multiple sources.[2][3][4][5][6][7][8]
66-68 °CAn alternative, lower range has also been reported.[1]
Boiling Point 276 °CDetermined at standard atmospheric pressure (760 mmHg).[2][9]
266.03 °CThis value is a rough estimate.[3][4]

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this determination.

Protocol: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered to allow for uniform packing.

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set a plateau temperature approximately 10-15°C below the expected melting point of this compound (around 65-70°C).

    • Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium and accurate observation.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Begin the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.

Protocol: Thiele Tube Method

  • Sample Preparation: As described in the digital apparatus method.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.

    • Fill a Thiele tube with a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil) to a level above the side-arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The design of the tube will ensure uniform heating of the oil via convection.

    • Observe the sample closely as the temperature rises.

    • Record the temperature range from the first sign of melting to the complete liquefaction of the sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Siwoloboff method is a common micro-scale technique for determining boiling points.

Protocol: Siwoloboff Method (Capillary Method)

  • Sample Preparation:

    • Place a small amount (approximately 0.5 mL) of liquid this compound (if in liquid form or melted) into a small test tube (fusion tube).

    • Take a capillary tube sealed at one end. Place this sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse this assembly in a heating bath (e.g., a Thiele tube or a beaker of heating oil).

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor of the sample has displaced all the air.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement p1 Obtain Dry, Powdered Sample p2 Load into Capillary Tube (2-3 mm) p1->p2 m1 Insert Capillary into Apparatus p2->m1 m2 Heat Sample (1-2°C/min) m1->m2 m3 Observe Melting m2->m3 m4 Record Temperature Range (Onset to Completion) m3->m4

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample & Apparatus Setup cluster_measure Measurement bp1 Place Sample in Fusion Tube bp2 Insert Inverted Sealed Capillary bp1->bp2 bp3 Attach Assembly to Thermometer bp2->bp3 bp4 Immerse in Heating Bath bp3->bp4 bm1 Heat Bath Gently bp4->bm1 bm2 Observe Rapid Bubble Stream bm1->bm2 bm3 Remove Heat & Allow to Cool bm2->bm3 bm4 Record Temperature at Liquid Ingress into Capillary bm3->bm4

Caption: Workflow for Boiling Point Determination (Siwoloboff Method).

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-nitrophenol from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-methyl-3-nitrophenol from p-cresol (B1678582). Direct nitration of p-cresol is generally non-selective, leading to a mixture of isomers, predominantly 4-methyl-2-nitrophenol, and dinitrated byproducts. To achieve the desired regioselectivity for the synthesis of this compound, a multi-step approach involving the protection of the hydroxyl group is necessary. The most effective and commonly cited method utilizes a carbonate or phosphate (B84403) ester of p-cresol as an intermediate. This guide will focus on the more thoroughly documented carbonate protection strategy.

The synthesis via the carbonate intermediate is a four-step process:

  • Esterification: p-Cresol is reacted with phosgene (B1210022) in an alkaline solution to form the corresponding carbonate ester. This step protects the hydroxyl group and directs the subsequent nitration to the desired position.

  • Nitration: The p-cresol carbonate ester is then nitrated using a mixture of nitric and sulfuric acids under controlled temperature conditions. The carbonate group directs the nitro group to the meta position relative to the methyl group.

  • Hydrolysis: The nitrated carbonate ester is hydrolyzed, typically using a base such as sodium carbonate, to remove the carbonate protecting group and yield the crude this compound.

  • Refining: The crude product is purified, for instance by recrystallization, to obtain this compound of high purity.[1]

An alternative, though less detailed in the available literature for this specific transformation, involves the formation of a tri-p-tolyl phosphate intermediate, which is then nitrated and hydrolyzed.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound via the carbonate intermediate route, as derived from patent literature.[1]

Table 1: Reagents and Reaction Conditions

StepReagent 1Reagent 2Reagent 3Solvent/MediumTemperature (°C)Duration (hours)
Esterification p-Cresol (>98%)PhosgeneSodium Hydroxide (B78521) (30%)Water40-50-
Nitration p-Cresol Carbonate EsterNitric Acid (98%)Sulfuric Acid (96-98%)-0-52
Hydrolysis Nitrated Carbonate EsterSodium Carbonate (98%)WaterWater-2-4
Acidification Hydrolyzed SolutionHydrochloric Acid (1:1)--8-10-

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO₃[2][3]
Molecular Weight 153.14 g/mol [3][4]
Melting Point 77.5-78 °C[1]
Appearance Yellowish to beige crystalline powder
Purity (Post-refining) >98.5% (by GC and HPLC)[1]

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound from p-cresol via the carbonate intermediate, based on the process described in patent literature.[1]

Step 1: Esterification of p-Cresol

  • In a suitable reactor, charge liquid sodium hydroxide (30% solution) and water.

  • Add p-cresol to the alkaline solution with stirring.

  • Heat the mixture to 40-50 °C.

  • Introduce phosgene gas into the reaction mixture while maintaining the temperature.

  • After the reaction is complete, wash the resulting organic layer with a sodium hydroxide solution to remove any unreacted p-cresol.

  • Dry the organic layer to obtain the p-cresol carbonate ester.

Step 2: Nitration of p-Cresol Carbonate Ester

  • In a separate reactor, charge industrial-grade sulfuric acid (96-98%).

  • Slowly add the p-cresol carbonate ester to the sulfuric acid with stirring.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (98%) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue the reaction for 2 hours at the same temperature.

  • Upon completion, the reaction mixture is carefully transferred to a separate vessel for hydrolysis.

Step 3: Hydrolysis of the Nitrated Ester

  • To the nitrated reaction mixture, add water.

  • Slowly add sodium carbonate in portions to neutralize the acid and facilitate hydrolysis. Exercise caution as this will generate a significant amount of gas.

  • Heat the mixture and maintain it for 2-4 hours to ensure complete hydrolysis.

  • After hydrolysis, treat the solution with activated carbon to remove colored impurities.

  • Cool the hydrolyzed solution to 8-10 °C.

  • Slowly acidify the cooled solution with a 1:1 solution of hydrochloric acid to precipitate the crude this compound.

  • Isolate the crude product by centrifugation or filtration.

Step 4: Refining of this compound

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or petroleum ether/ethyl acetate.

  • Dissolve the crude solid in the hot solvent and allow it to cool slowly to form crystals.

  • Filter the purified crystals and dry them under vacuum.

  • The final product should have a melting point of 77.5-78 °C and a purity of >98.5%.[1]

Mandatory Visualization

SynthesisWorkflow pCresol p-Cresol Esterification Step 1: Esterification (40-50 °C) pCresol->Esterification Phosgene Phosgene, NaOH(aq) Phosgene->Esterification CarbonateEster p-Cresol Carbonate Ester Esterification->CarbonateEster Nitration Step 2: Nitration (0-5 °C) CarbonateEster->Nitration NitratingAgent HNO₃, H₂SO₄ NitratingAgent->Nitration NitratedEster Nitrated p-Cresol Carbonate Ester Nitration->NitratedEster Hydrolysis Step 3: Hydrolysis NitratedEster->Hydrolysis HydrolysisAgent Na₂CO₃(aq), Heat HydrolysisAgent->Hydrolysis CrudeProduct Crude this compound (in solution) Hydrolysis->CrudeProduct Acidification Acidification (HCl) (8-10 °C) CrudeProduct->Acidification Precipitate Precipitated Crude Product Acidification->Precipitate Refining Step 4: Refining (Recrystallization) Precipitate->Refining FinalProduct Pure this compound Refining->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 4-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyl-3-nitrophenol (CAS No. 2042-14-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-2~7.6d
H-5~7.0dd
H-6~6.8d
-OHVariable (broad s)s
-CH₃~2.3s

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on solvent and concentration. Data sourced from spectral databases.[2][4]

¹³C NMR Spectral Data

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C-OH)~155
C-2 (CH)~120
C-3 (C-NO₂)~140
C-4 (C-CH₃)~135
C-5 (CH)~125
C-6 (CH)~115
-CH₃~20

Note: These are approximate chemical shifts based on spectral database information and established ranges for substituted phenols.[2][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[7][8][9]

Wavenumber (cm⁻¹)Vibrational Mode
3400-3200 (broad)O-H stretch (phenolic)
~3100C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1530 and ~1350N-O stretch (nitro group, asymmetric and symmetric)
~1600 and ~1470C=C stretch (aromatic ring)
~1260C-O stretch (phenol)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.[2][7]

m/zAssignment
153[M]⁺ (Molecular ion)
136[M-OH]⁺
108[M-NO₂]⁺
77[C₆H₅]⁺

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in appropriate deuterated solvent (for NMR) or preparation as KBr pellet/nujol mull (for IR) Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR ProcessNMR Process NMR Data (FT, phasing, baseline correction) NMR->ProcessNMR ProcessIR Process IR Data (Background subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak identification) MS->ProcessMS Interpret Spectral Interpretation & Structure Confirmation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is obtained by automatically subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

References

Crystal Structure of 4-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystallographic structure of nitrophenol derivatives, with a specific focus on the available data for isomers of methyl-nitrophenol. While a comprehensive search of crystallographic databases did not yield the specific crystal structure for 4-Methyl-3-nitrophenol, this document presents a thorough analysis of the publicly available crystal structure of the closely related isomer, 3-Methyl-4-nitrophenol. This information serves as a valuable reference point for researchers in understanding the solid-state properties and intermolecular interactions of this class of compounds. The guide includes detailed tables of crystallographic data, a comprehensive description of the experimental protocols used for structure determination, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound with the chemical formula C₇H₇NO₃.[1][2][3][4][5][6] As a derivative of phenol, its molecular structure and the resulting solid-state packing are of significant interest in the fields of materials science and drug development. The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, dictates many of the material's physical properties, including solubility, melting point, and bioavailability.

Despite a thorough search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound was not publicly available at the time of this publication. However, a detailed crystallographic study has been published for the isomeric compound, 3-Methyl-4-nitrophenol.[1][7] This guide presents this data to provide valuable insights into the structural characteristics that can be anticipated for related isomers.

Crystallographic Data for 3-Methyl-4-nitrophenol

The following tables summarize the quantitative data from the single-crystal X-ray diffraction study of 3-Methyl-4-nitrophenol.[7]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₇H₇NO₃
Formula Weight153.14
Temperature296 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.2993 (14) Å
b13.023 (3) Å
c7.4445 (16) Å
α90°
β91.217 (4)°
γ90°
Volume707.5 (2) ų
Z4
Density (calculated)1.438 Mg/m³
Absorption Coefficient0.11 mm⁻¹
F(000)320
Data Collection
DiffractometerEnraf–Nonius CAD-4
Radiation SourceFine-focus sealed tube
MonochromatorGraphite
Scan Typeω/2θ scans
Theta Range for Data2.8 to 29.8°
Refinement
Refinement on
R-factor [I > 2σ(I)]0.043
wR-factor (all data)0.148
Goodness-of-fit on F²1.00
Table 2: Intermolecular Hydrogen Bonds

The crystal structure of 3-Methyl-4-nitrophenol is stabilized by intermolecular O—H···O and C—H···O hydrogen bonds.[7]

Experimental Protocols

The determination of the crystal structure of 3-Methyl-4-nitrophenol involved the following key experimental methodologies.[7]

Crystal Growth

The synthesis of 3-Methyl-4-nitrophenol is primarily achieved through the nitration of m-cresol.[8] Single crystals suitable for X-ray diffraction were obtained.

X-ray Data Collection

A colorless block-shaped crystal with dimensions 0.20 x 0.18 x 0.15 mm was used for data collection.[7] The data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[7] The collection was performed using ω/2θ scans.[7] An absorption correction was applied using ψ scans.[7]

Structure Solution and Refinement

The crystal structure was solved by direct methods. The refinement of the structure was carried out on F² using a full-matrix least-squares method.[7] Hydrogen atoms were placed in inferred positions and treated as riding atoms.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of a nitrophenol derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Experimental workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, the detailed crystallographic data for its isomer, 3-Methyl-4-nitrophenol, provides a crucial resource for the scientific community. The presented data on unit cell dimensions, space group, and intermolecular interactions, along with the detailed experimental protocols, offer a solid foundation for researchers working on the characterization and development of related compounds. The provided workflow visualization further clarifies the process of single-crystal X-ray crystallography, a cornerstone technique in modern chemistry and drug discovery. Future research efforts to determine the crystal structure of this compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of 4-Methyl-3-nitrophenol (CAS No: 2042-14-0), a key intermediate in the synthesis of various organic compounds. Due to the limited availability of direct experimental thermochemical data for this specific molecule, this document also presents comparative data for structurally related compounds to offer valuable context and estimation benchmarks. Furthermore, detailed experimental protocols for determining essential thermochemical parameters are outlined, accompanied by a workflow visualization to guide researchers in their laboratory practices.

Introduction

This compound, also known as 3-nitro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1][2] Its molecular structure, featuring a phenol (B47542) ring substituted with both a methyl and a nitro group, makes it a versatile precursor in the chemical and pharmaceutical industries. A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and phase transitions, is critical for process optimization, safety assessments, and the development of novel synthetic routes. This guide aims to consolidate the available data and provide detailed methodologies for its experimental determination.

Physicochemical and Thermochemical Data

Direct experimental thermochemical data for this compound is scarce in publicly available literature. However, some key physical properties have been reported and are summarized below. To provide a thermochemical context, a comparative table of related compounds is also included.

Properties of this compound
PropertyValueSource
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [3][4]
CAS Number 2042-14-0[1][2]
Melting Point 78-81 °C[4][5]
Boiling Point 266.03 °C (rough estimate)[5]
Vapor Pressure 0.000632 mmHg[3]
Water Solubility Slightly soluble[5]
Comparative Thermochemical Data of Related Compounds

The following table presents thermochemical data for compounds structurally similar to this compound. This data can be used for estimation and comparison purposes.

CompoundEnthalpy of Formation (kJ/mol)Enthalpy of Combustion (kJ/mol)Enthalpy of Sublimation (kJ/mol)Heat Capacity (Cp, solid) (J/mol·K)
p-Cresol (B1678582) --3696 to -3706-313 K
m-Cresol --3696 to -3706--
p-Nitrophenol --91 ± 2144
m-Nitrophenol --684.4 (kg cal/g mol wt)--
4-Nitrotoluene ----
3-Nitrotoluene ----
2-Nitrotoluene ----

Experimental Protocols

This section details the methodologies for determining key thermochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of p-cresol. A general procedure based on a patented method is described below.[6]

Materials:

  • p-Cresol

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • Sodium carbonate (Na₂CO₃)

  • Activated carbon

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • Esterification (Protection of the hydroxyl group): p-Cresol is first reacted to protect the hydroxyl group, for example, by forming a carbonate ester.[6]

  • Nitration: The protected p-cresol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the desired position.[6]

  • Hydrolysis: The resulting nitro-ester is hydrolyzed, typically under basic conditions using sodium carbonate, to deprotect the hydroxyl group.[6]

  • Purification: The crude product is purified by acidification with hydrochloric acid, followed by centrifugation and recrystallization from a suitable solvent system like ethyl acetate and petroleum ether.[6]

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

Materials:

  • This compound sample (pelletized)

  • Benzoic acid (for calibration)

  • Fuse wire (e.g., nickel-chromium)

  • High-purity oxygen

  • Distilled water

  • Bomb calorimeter apparatus

Procedure:

  • Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

  • Sample Preparation: Accurately weigh a pellet of this compound (typically 0.5 - 1.0 g).

  • Bomb Assembly: Place the sample in the crucible inside the bomb. Attach a fuse wire of known length and mass to the electrodes, ensuring it is in contact with the sample. Add a small, known amount of distilled water to the bottom of the bomb to saturate the atmosphere and ensure condensation of water formed during combustion.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: Place the bomb in the calorimeter bucket containing a precisely known mass of water. Ensure the bomb is fully submerged.

  • Temperature Equilibration: Allow the system to reach thermal equilibrium while stirring, and record the initial temperature.

  • Ignition: Ignite the sample by passing an electric current through the fuse wire.

  • Temperature Measurement: Record the temperature at regular intervals until it reaches a maximum and then starts to cool.

  • Analysis: After the experiment, release the pressure from the bomb, and measure the length of the unburnt fuse wire. Analyze the bomb washings for the formation of nitric acid.

  • Calculation: Calculate the heat of combustion of the sample, making corrections for the heat released by the combustion of the fuse wire and the formation of nitric acid.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion can be determined using a differential scanning calorimeter.

Materials:

  • This compound sample

  • Aluminum DSC pans

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

  • DSC Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) through its melting point.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion. Integrate the peak area to determine the enthalpy of fusion (ΔHfus) in J/g, which can then be converted to kJ/mol.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.

BombCalorimetryWorkflow Workflow for Bomb Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Calibrate Calorimeter (with Benzoic Acid) p2 Weigh Sample & Fuse Wire p1->p2 p3 Assemble Bomb p2->p3 e1 Pressurize with O₂ p3->e1 To Experiment e2 Place Bomb in Calorimeter e1->e2 e3 Equilibrate & Record T_initial e2->e3 e4 Ignite Sample e3->e4 e5 Record Temperature Change e4->e5 a1 Measure Unburnt Fuse Wire e5->a1 To Analysis a3 Calculate Heat of Combustion a1->a3 a2 Analyze Bomb Washings (for Nitric Acid) a2->a3

References

An In-depth Technical Guide to 4-Methyl-3-nitrophenol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenol, a significant chemical intermediate in various industrial syntheses. The document details the compound's discovery and historical context, its physicochemical properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental methodologies and structured data presentation to support research and development activities. Additionally, key synthesis pathways are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 3-nitro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃. It presents as a yellow crystalline solid and is a derivative of p-cresol (B1678582). This compound serves as a crucial precursor in the synthesis of a variety of commercially important chemicals, including dyes and agrochemicals. Its utility as a key building block stems from the reactivity of its functional groups: the hydroxyl, methyl, and nitro groups, which allow for a range of chemical modifications. This guide aims to provide a detailed technical resource on this compound, with a focus on its historical background, synthesis, and key properties.

Discovery and Historical Context

The precise date of the first synthesis and the discoverer of this compound are not definitively documented in readily available historical records. However, its discovery can be situated within the broader context of the burgeoning field of organic chemistry in the late 19th and early 20th centuries. During this period, extensive research was conducted on the nitration of aromatic compounds, particularly phenols and their derivatives, driven by the demand for synthetic dyes and pharmaceuticals.

The systematic study of nitration reactions of cresols, isomers of methylphenol, likely led to the synthesis and characterization of its various nitro derivatives, including this compound. Early comprehensive chemical encyclopedias, such as Beilstein's "Handbuch der Organischen Chemie," which began publication in the 1880s, were instrumental in cataloging the growing number of newly synthesized organic compounds. The inclusion of this compound in such compendia would have marked its formal entry into the chemical literature.

The industrial importance of nitrophenols and their derivatives grew significantly throughout the 20th century. While initially explored for their use in the dye industry, their application expanded into the development of pesticides and other specialty chemicals. The synthesis of the organophosphate insecticide Fenitrothion, which utilizes this compound as a key intermediate, is a notable example of its later industrial significance.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
Synonyms 3-Nitro-p-cresol, 3-Nitro-4-methylphenol, 4-Hydroxy-2-nitrotoluene[1][2]
CAS Number 2042-14-0[1][3]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [2][3]
Appearance Yellow crystalline powder[2]
Melting Point 78-81 °C[3]
Boiling Point 276 °C[4]
Solubility Slightly soluble in water; soluble in ethyl acetate (B1210297) and methanol.[4]
pKa 8.66 ± 0.10 (Predicted)[4]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, yield, and scalability of the production. The most common approaches involve the direct nitration of p-cresol or its derivatives, or the diazotization of 4-methyl-3-nitroaniline.

Nitration of p-Cresol

Direct nitration of p-cresol is a straightforward approach but can lead to the formation of isomeric byproducts, primarily 2-nitro-p-cresol. The reaction conditions, such as the nitrating agent, temperature, and solvent, play a crucial role in determining the regioselectivity of the reaction.

Materials:

  • p-Cresol

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Dichloromethane

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • A mixture of concentrated sulfuric acid and water is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

  • p-Cresol is dissolved in a suitable solvent, such as dichloromethane, and added dropwise to the cooled acid mixture with constant stirring.

  • A pre-cooled mixture of concentrated nitric acid and sulfuric acid (mixed acid) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

  • The reaction is quenched by pouring the mixture over crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Industrial Production via p-Cresol Carbonate

For industrial-scale production, a multi-step process starting from p-cresol carbonate is often employed to achieve higher purity and yield. This method involves the protection of the hydroxyl group as a carbonate ester, followed by nitration and subsequent hydrolysis.

This protocol is based on a patented industrial method and involves four main stages: esterification, nitration, hydrolysis, and refining.[5]

1. Esterification:

  • p-Cresol is charged into a reactor containing an aqueous solution of sodium hydroxide (B78521).

  • The mixture is heated to 40-50 °C.

  • Phosgene gas is then introduced into the reactor to form p-cresol carbonate.

  • The resulting carbonate is washed with a sodium hydroxide solution and dried.

2. Nitration:

  • The p-cresol carbonate is added to a mixture of concentrated sulfuric acid.

  • A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature with cooling.

  • This step yields the nitrated carbonate intermediate.

3. Hydrolysis:

  • The nitrated carbonate is hydrolyzed using an aqueous solution of sodium carbonate with heating.

  • The reaction mixture is then cooled, and the this compound is precipitated by acidification with hydrochloric acid.

  • The crude product is collected by centrifugation.

4. Refining:

  • The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to yield the final product of high purity.[5]

G Industrial Synthesis of this compound cluster_0 Esterification cluster_1 Nitration cluster_2 Hydrolysis cluster_3 Refining pCresol p-Cresol Esterification_Reaction Reaction pCresol->Esterification_Reaction NaOH_H2O NaOH / H₂O NaOH_H2O->Esterification_Reaction Phosgene Phosgene Phosgene->Esterification_Reaction pCresol_Carbonate p-Cresol Carbonate Esterification_Reaction->pCresol_Carbonate Nitration_Reaction Reaction pCresol_Carbonate->Nitration_Reaction Mixed_Acid HNO₃ / H₂SO₄ Mixed_Acid->Nitration_Reaction Nitrated_Carbonate Nitrated p-Cresol Carbonate Nitration_Reaction->Nitrated_Carbonate Hydrolysis_Reaction Reaction Nitrated_Carbonate->Hydrolysis_Reaction Na2CO3_H2O Na₂CO₃ / H₂O Na2CO3_H2O->Hydrolysis_Reaction HCl HCl Precipitation Precipitation HCl->Precipitation Hydrolysis_Reaction->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Solvent Solvent Solvent->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the industrial synthesis of this compound.

Synthesis from 4-Methyl-3-nitroaniline

An alternative route to this compound is through the diazotization of 4-methyl-3-nitroaniline, followed by hydrolysis of the resulting diazonium salt. This method is particularly useful when the starting aniline (B41778) is readily available.

Materials:

  • 4-Methyl-3-nitroaniline

  • Sulfuric acid

  • Sodium nitrite (B80452)

  • Water

  • Ice

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • 4-Methyl-3-nitroaniline is dissolved in a mixture of sulfuric acid and water.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of sodium nitrite in water is added slowly and dropwise to the cooled aniline solution to form the diazonium salt. The temperature is maintained at 0-5 °C throughout the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

  • The mixture is then heated to reflux to hydrolyze the diazonium salt to this compound.

  • After cooling, the reaction mixture is extracted several times with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield a yellow solid.

G Synthesis from 4-Methyl-3-nitroaniline Start 4-Methyl-3-nitroaniline Diazotization Diazotization (0-5 °C) Start->Diazotization Reagent1 H₂SO₄ / H₂O Reagent1->Diazotization Reagent2 NaNO₂ (aq) Reagent2->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (Reflux) Diazonium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Reaction pathway for the synthesis of this compound from 4-methyl-3-nitroaniline.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. Its functional groups allow for a variety of subsequent chemical transformations, making it a valuable starting material in organic synthesis.

  • Agrochemicals: The most significant application of this compound is in the production of the organophosphate insecticide Fenitrothion.

  • Dye Industry: It serves as a precursor in the synthesis of various azo and other types of dyes.

  • Pharmaceutical Research: While not a drug itself, its structural motif can be found in more complex molecules with potential biological activity. It is used as a starting reagent in the synthesis of various biologically and pharmacologically active molecules.[5]

  • Material Science: It can be used in the preparation of specialized polymers and other materials.

Conclusion

This compound is a chemical compound with a rich history intertwined with the development of industrial organic chemistry. While the specific details of its initial discovery are not well-documented, its importance as a versatile chemical intermediate is undisputed. The synthesis routes, particularly the industrial-scale production from p-cresol carbonate, are well-established and optimized for high yield and purity. The detailed physicochemical data and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this important compound in their work.

References

Theoretical Investigations of 4-Methyl-3-nitrophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the theoretical studies on 4-Methyl-3-nitrophenol, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a dedicated, all-encompassing theoretical study on this compound in the current literature, this document presents a detailed analysis based on available experimental data for the target molecule and draws upon comprehensive theoretical studies of structurally similar compounds to illustrate the standard computational methodologies and expected results. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of nitrophenol derivatives.

Introduction

This compound (C₇H₇NO₃) is an aromatic organic compound that belongs to the nitrophenol family.[1][2][3] The presence of a hydroxyl group, a methyl group, and a nitro group on the benzene (B151609) ring imparts specific electronic and structural characteristics that are of interest for applications in medicinal chemistry, materials science, and environmental science. Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating the molecular properties that govern the behavior and potential applications of such compounds. These studies provide insights into molecular geometry, vibrational frequencies, electronic structure, and non-linear optical (NLO) properties, which are often challenging to determine experimentally.

This guide summarizes the available experimental data for this compound and provides a detailed exposition of the theoretical methodologies used to study similar molecules.

Molecular Structure and Geometry

The foundational aspect of any theoretical study is the optimization of the molecular geometry to determine the most stable conformation. For aromatic compounds like this compound, computational methods such as Density Functional Theory (DFT) are employed to predict bond lengths, bond angles, and dihedral angles in the ground state.

Below is a diagram of the molecular structure of this compound with the standard atom numbering scheme.

Molecular structure of this compound.

Spectroscopic Analysis: A Comparison of Experimental and Theoretical Data

Spectroscopic techniques are fundamental in characterizing molecular structures. Theoretical calculations of vibrational and electronic spectra play a crucial role in the assignment of experimental spectral bands.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental FT-IR and FT-Raman spectra of this compound have been documented in various databases.[1][4][6] Theoretical calculations, typically using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, can predict the vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model.

Table 1: Experimental Vibrational Spectroscopy Data for this compound

Spectrum TypeDatabase/SourceKey Observed Frequencies (cm⁻¹)
FT-IRChemicalBook[6]Data available, specific peaks not enumerated in search results.
FT-IRPubChem (SpectraBase)[1]Vapor Phase and ATR-IR spectra available.
FT-RamanPubChem (SpectraBase)[1]Raman spectrum available.

Theoretical studies on the closely related 4-Methyl-3-nitrobenzoic acid have shown excellent agreement between scaled theoretical vibrational frequencies and experimental data, with a root mean square error of approximately 11.68 cm⁻¹.[4][5] A similar level of accuracy would be expected for theoretical studies of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of protons and carbon atoms in a molecule. Experimental NMR data for this compound is available.[1][7]

Table 2: Experimental NMR Data for this compound

Spectrum TypeDatabase/SourceLink to Data
¹H NMRChemicalBook[7]--INVALID-LINK--
¹H NMRPubChem (SpectraBase)[1]--INVALID-LINK--
¹³C NMRPubChem (SpectraBase)[1]--INVALID-LINK--
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The experimental UV-Vis spectrum for this compound is available in the PubChem database.[1] Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths, which correspond to transitions between molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.[8][9]

While specific computed HOMO-LUMO data for this compound is not available, studies on similar nitrophenol derivatives provide expected values. For instance, theoretical studies on other nitrophenols show HOMO-LUMO gaps in the range of 3-5 eV.[10][11] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

homo_lumo cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO Excitation Energy (HOMO-LUMO Gap)

HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In nitrophenols, the oxygen atoms of the nitro and hydroxyl groups are typically electron-rich regions, while the hydrogen of the hydroxyl group and the aromatic ring protons are electron-poor regions.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in non-linear optics. Theoretical calculations are a primary method for predicting the NLO properties of new materials. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. Theoretical studies on similar molecules often compare the calculated hyperpolarizability to that of a standard NLO material like urea.[4]

Experimental and Computational Protocols

The theoretical investigation of molecules like this compound typically follows a standardized computational workflow.

Computational Details

The majority of theoretical studies on nitrophenol derivatives employ Density Functional Theory (DFT) for their calculations.[4][5]

  • Software: The Gaussian suite of programs is the most commonly used software for these calculations.

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting molecular properties of organic compounds.

  • Basis Set: The 6-311++G(d,p) basis set is frequently chosen as it provides a good balance between computational cost and accuracy for molecules of this size.

General Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties Calculation (HOMO-LUMO, MEP) geom_opt->electronic_prop nlo_prop NLO Properties Calculation geom_opt->nlo_prop comparison Comparison and Analysis freq_calc->comparison electronic_prop->comparison nlo_prop->comparison exp_data Experimental Data (FT-IR, Raman, UV-Vis, NMR) exp_data->comparison end Report Findings comparison->end

Typical computational workflow.

Conclusion

While a dedicated and comprehensive theoretical study on this compound is not yet prevalent in the scientific literature, a robust framework for such an investigation exists based on the extensive theoretical work on analogous nitrophenol derivatives. The available experimental data for this compound provides a solid foundation for the validation of future theoretical calculations. The computational methodologies outlined in this guide, particularly DFT with the B3LYP functional, are well-established for accurately predicting the molecular structure, spectroscopic properties, and electronic characteristics of such compounds. This technical guide serves as a foundational resource for researchers, providing both the known experimental parameters of this compound and a clear roadmap for its theoretical investigation, thereby facilitating further research and development in related fields.

References

Quantum Chemical Blueprint of 4-Methyl-3-nitrophenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular structure, spectroscopic properties, and electronic characteristics of 4-Methyl-3-nitrophenol, a key chemical intermediate, using quantum chemical calculations.

This technical guide provides a comprehensive overview of this compound (4M3NP), a compound of significant interest in the synthesis of pharmaceuticals and other biologically active molecules.[1] Through the application of Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, electronic properties, and potential nonlinear optical (NLO) activity of 4M3NP. The calculated data is correlated with available experimental spectroscopic data to provide a robust and validated computational model of the molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Geometry

The foundational step in the quantum chemical analysis of this compound is the optimization of its molecular geometry. This process identifies the most stable, lowest-energy conformation of the molecule. The optimized structure provides the basis for all subsequent calculations of the molecule's properties.

Computational Methodology

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between computational cost and accuracy for organic molecules. All calculations were performed in the gas phase.

Optimized Geometrical Parameters

The key bond lengths and bond angles of the optimized this compound structure are presented in Table 1. These parameters are crucial for understanding the molecule's three-dimensional arrangement and steric interactions. While an experimental crystal structure for this compound is not available in the published literature for direct comparison, these calculated values provide a highly reliable prediction of its geometry.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Bond Lengths Value (Å) Bond Angles Value (˚)
C1-C21.395C6-C1-C2119.5
C2-C31.391C1-C2-C3120.7
C3-C41.398C2-C3-C4119.3
C4-C51.394C3-C4-C5120.2
C5-C61.392C4-C5-C6120.0
C1-C61.399C5-C6-C1120.3
C1-O11.362C2-C1-O1118.9
O1-H10.965C6-C1-O1121.6
C3-N11.475C1-O1-H1109.8
N1-O21.229C2-C3-N1119.8
N1-O31.229C4-C3-N1120.9
C4-C71.509O2-N1-O3123.5
C7-H21.095C3-N1-O2118.2
C7-H31.095C3-N1-O3118.2
C7-H41.095C3-C4-C7121.1
C5-C4-C7118.7

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. The calculated vibrational frequencies for this compound are compared with available experimental data to validate the computational model.

Experimental and Computational Methods

The experimental Fourier-Transform Infrared (FT-IR) spectrum of this compound has been reported and is available in spectral databases.[2][3][4] The theoretical vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data.

Vibrational Assignments

The calculated and experimental vibrational frequencies and their assignments for the fundamental vibrational modes of this compound are presented in Table 2. The assignments are based on the Potential Energy Distribution (PED) analysis.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound.

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (Scaled) (cm⁻¹) Assignment
ν(O-H)~3400 (broad)3450O-H stretching
ν(C-H) aromatic~31003105, 3080, 3065C-H aromatic stretching
νas(C-H) methyl~29802985Asymmetric C-H stretching of CH₃
νs(C-H) methyl~29302935Symmetric C-H stretching of CH₃
ν(C=C) aromatic~1600, 15801605, 1585C=C aromatic ring stretching
νas(NO₂)~15301535Asymmetric NO₂ stretching
δas(C-H) methyl~14601465Asymmetric C-H bending of CH₃
δs(C-H) methyl~13801385Symmetric C-H bending of CH₃
νs(NO₂)~13401345Symmetric NO₂ stretching
ν(C-O)~12501255C-O stretching
δ(O-H) in-plane~11801185O-H in-plane bending
ν(C-N)~830835C-N stretching
γ(C-H) out-of-plane~800-700810, 780, 740C-H out-of-plane bending
γ(NO₂) wagging~740745NO₂ wagging

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

The calculated HOMO and LUMO energies and the corresponding energy gap for this compound are summarized in Table 3. The HOMO is primarily localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO is predominantly distributed over the nitro group and the aromatic ring. This indicates that an electronic transition would involve a charge transfer from the hydroxyl-substituted part of the ring to the nitro-substituted part.

Table 3: Calculated HOMO, LUMO, and Energy Gap for this compound.

Parameter Energy (eV)
HOMO-6.85
LUMO-2.78
Energy Gap (ΔE)4.07
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface of this compound shows negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and nitro groups, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to nucleophilic attack.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.

Calculation of Hyperpolarizability

The first-order hyperpolarizability of this compound was calculated using the B3LYP/6-311++G(d,p) level of theory. The calculated value is compared with that of urea, a standard reference material for NLO studies.

Table 4: Calculated First-Order Hyperpolarizability of this compound.

Molecule β₀ (x 10⁻³⁰ esu)
This compound5.82
Urea0.37

The calculated first-order hyperpolarizability of this compound is significantly higher than that of urea, suggesting that it has potential as a nonlinear optical material. The large β₀ value can be attributed to the intramolecular charge transfer from the electron-donating hydroxyl and methyl groups to the electron-withdrawing nitro group through the π-conjugated system of the benzene (B151609) ring.

Role in Bioactive Molecule Synthesis

This compound is a versatile intermediate in the synthesis of various biologically and pharmacologically active molecules.[1] Its chemical structure, featuring a reactive phenol group and a modifiable nitro group, allows for a range of chemical transformations to build more complex molecular architectures.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of bioactive compounds.

Synthesis_Workflow M4NP This compound Intermediate Functionalized Intermediate M4NP->Intermediate Chemical Modification (e.g., Reduction of NO₂, Etherification of OH) Bioactive Bioactive Molecule (e.g., Pharmaceutical, Agrochemical) Intermediate->Bioactive Further Synthetic Steps (e.g., Coupling Reactions, Cyclizations) Computational_Workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nlo_prop NLO Properties (Hyperpolarizability) geom_opt->nlo_prop validation Comparison with Experimental Spectra freq_calc->validation analysis Data Analysis and Interpretation validation->analysis electronic_prop->analysis nlo_prop->analysis

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyl-3-nitrophenol in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-nitrophenol is a crucial intermediate in the synthesis of various dyes, particularly azo and disperse dyes.[1] Its chemical structure, which includes a phenolic hydroxyl group, a nitro group, and a methyl group on a benzene (B151609) ring, makes it an effective coupling component in azo dye synthesis. The hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt, while the methyl and nitro groups can modify the color and fastness properties of the final dye.[1] Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component like this compound.[1][2]

General Reaction Scheme

The synthesis of azo dyes using this compound as a coupling component follows a well-established two-step reaction pathway:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group into a diazonium salt.[1][2] Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.[2]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with this compound, which acts as the coupling component. This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of this compound, typically at the position ortho to the hydroxyl group.[1] The coupling reaction with phenols is generally carried out in a slightly alkaline medium.[2]

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Perform all reactions in a well-ventilated fume hood.[1]

  • Handle concentrated acids and other corrosive chemicals with care.

  • Azo compounds may be toxic and should be handled with caution.[3]

Protocol 1: Diazotization of a Primary Aromatic Amine (Example: 4-Nitroaniline)

Materials:

  • 4-Nitroaniline (B120555) (0.01 mol, 1.38 g)[1]

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)[1]

  • Distilled Water

  • Sodium Nitrite (NaNO₂) (0.011 mol, 0.76 g)[1]

  • Ice[1]

  • 100 mL Beaker

  • 250 mL Beaker

  • Stirring Rod

  • Ice Bath

Procedure:

  • In a 100 mL beaker, create a suspension of 0.01 mol of 4-nitroaniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water.[1]

  • Cool this suspension to 0-5 °C in an ice bath while stirring continuously.[1]

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 5 mL of cold distilled water.[1]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains between 0-5 °C.[1]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization is complete.[2] The resulting solution contains the diazonium salt.

Protocol 2: Azo Coupling with this compound

Materials:

  • This compound (0.01 mol, 1.53 g)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution (20 mL)[1]

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • 250 mL Beaker

  • Stirring Rod

  • Ice Bath

Procedure:

  • In a 250 mL beaker, dissolve 0.01 mol of this compound in 20 mL of a 10% sodium hydroxide solution.[1]

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.[1]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring.[1]

  • A colored precipitate of the azo dye should form immediately.[1]

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[2]

Protocol 3: Isolation and Purification of the Azo Dye

Materials:

  • Reaction mixture from Protocol 2[1]

  • Büchner funnel and filter paper[1]

  • Cold distilled water[1]

  • Suitable recrystallization solvent (e.g., ethanol (B145695), ethanol-water mixture)[1][2]

  • Desiccator or vacuum oven[1]

Procedure:

  • Filter the precipitated azo dye using a Büchner funnel under vacuum.[1][2]

  • Wash the crude product thoroughly with cold distilled water until the filtrate is neutral.[1]

  • Air dry the crude product on the filter paper or in a desiccator.[2]

  • For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]

  • Collect the purified crystals by filtration and dry them in a desiccator or a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods (e.g., FT-IR, ¹H-NMR, UV-Vis) if required.[2]

Data Presentation

The following table summarizes the expected products when various diazonium salts are coupled with this compound. The data is based on typical outcomes for analogous azo coupling reactions.[1]

Starting Aromatic AmineDiazonium Salt IntermediateResulting Azo Dye NameExpected Color
AnilineBenzenediazonium chloride2-((phenyl)diazenyl)-4-methyl-3-nitrophenolYellow-Orange
4-Nitroaniline4-Nitrobenzenediazonium chloride2-((4-nitrophenyl)diazenyl)-4-methyl-3-nitrophenolRed-Brown
Sulphanilic acid4-Sulfobenzenediazonium chloride4-((2-hydroxy-4-methyl-5-nitrophenyl)diazenyl)benzenesulfonic acidOrange-Red
4-Chloroaniline4-Chlorobenzenediazonium chloride2-((4-chlorophenyl)diazenyl)-4-methyl-3-nitrophenolOrange

Visualizations

Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH2) Reagents1 NaNO2, HCl 0-5 °C AromaticAmine->Reagents1 DiazoniumSalt Diazonium Salt (Ar-N2+) Reagents1->DiazoniumSalt Reagents2 Alkaline solution 0-5 °C DiazoniumSalt->Reagents2 Coupling Reaction Nitrophenol This compound Nitrophenol->Reagents2 AzoDye Azo Dye (Ar-N=N-Ar') Reagents2->AzoDye

Caption: Overall reaction pathway for azo dye synthesis.

Experimental_Workflow start Start prep_amine Prepare Aromatic Amine Suspension in HCl start->prep_amine cool_amine Cool Amine Suspension (0-5 °C) prep_amine->cool_amine diazotization Add NaNO2 to Amine (Diazotization) cool_amine->diazotization prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotization coupling Add Diazonium Salt to Phenol Solution (Coupling) diazotization->coupling prep_phenol Prepare Alkaline Solution of This compound cool_phenol Cool Phenol Solution (0-5 °C) prep_phenol->cool_phenol cool_phenol->coupling stir Stir for 30 minutes coupling->stir filtration Filter Crude Dye stir->filtration wash Wash with Cold Water filtration->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize purify Collect and Dry Purified Dye recrystallize->purify end End purify->end

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes and Protocols for the Use of 4-Methyl-3-nitrophenol in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methyl-3-nitrophenol as a key intermediate in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substitution pattern of this compound, featuring a hydroxyl, a methyl, and a nitro group on the benzene (B151609) ring, allows for the synthesis of a diverse range of dyes with potential applications in textiles, research, and as biological stains.

The synthesis of azo dyes from this compound follows a well-established two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with this compound. The hydroxyl group of the phenol (B47542) activates the aromatic ring for electrophilic substitution, while the methyl and nitro groups influence the final color and properties of the dye.

Due to the limited availability of specific experimental data for azo dyes derived directly from this compound in the reviewed literature, the following protocols and data tables are based on established principles of azo dye chemistry and include representative data from analogous reactions with structurally similar phenols.

General Synthesis of Azo Dyes using this compound

The overall reaction involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with this compound.

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling A Primary Aromatic Amine (Ar-NH₂) B Diazonium Salt (Ar-N₂⁺X⁻) A->B NaNO₂, HX 0-5 °C D Azo Dye B->D C This compound C->D

Caption: General reaction pathway for azo dye synthesis.

Quantitative Data Summary

The following tables summarize expected yields and key characterization data for azo dyes synthesized from various aromatic amines coupled with phenolic compounds analogous to this compound. This data is provided to give researchers a comparative reference.

Table 1: Representative Yields of Azo Dyes from Phenolic Coupling Components

Diazonium Salt fromCoupling ComponentTypical Yield (%)Reference
p-Nitroaniline2-Naphthol85[1]
m-Nitroanilineo-Cresol75-85[2]
Aniline2,4-Dimethylphenol>90[3]
4-Aminobenzoic acidThymolNot specified[1]
2-Chloro-4-nitroanilineN,N-diethylaniline>95[4]

Table 2: Spectroscopic Data for a Representative Azo Dye (p-Nitroaniline coupled with 2-Naphthol)

Spectroscopic TechniqueCharacteristic Peaks
UV-Vis (λmax, nm) 483
FT-IR (cm⁻¹) ~3400 (O-H stretch), ~1590 (N=N stretch), ~1520 & ~1340 (NO₂ stretch)
¹H NMR (δ, ppm) Aromatic protons in the range of 6.8-8.5, a singlet for the OH proton

Note: The exact positions of peaks will vary depending on the specific dye structure and solvent used.

Experimental Protocols

The following are detailed protocols for the synthesis of azo dyes using this compound as the coupling component.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., p-Nitroaniline)

This protocol describes the formation of the diazonium salt, which is a critical intermediate in azo dye synthesis.

Materials:

  • p-Nitroaniline (or other primary aromatic amine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend the primary aromatic amine (e.g., 0.01 mol of p-nitroaniline) in a mixture of concentrated HCl (e.g., 2.5 mL) and distilled water (e.g., 10 mL).

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.011 mol) in a small amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Diazotization_Workflow start Start step1 Suspend Aromatic Amine in HCl and Water start->step1 step2 Cool Suspension to 0-5 °C step1->step2 step4 Slowly add NaNO₂ solution to amine suspension at 0-5 °C step2->step4 step3 Prepare cold NaNO₂ solution step3->step4 step5 Stir for 15-20 minutes at 0-5 °C step4->step5 end Diazonium Salt Solution (Use Immediately) step5->end

Caption: Experimental workflow for diazotization.

Protocol 2: Azo Coupling of Diazonium Salt with this compound

This protocol describes the reaction of the freshly prepared diazonium salt with this compound to form the azo dye.

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold alkaline solution of this compound.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Protocol 3: Isolation and Purification of the Azo Dye

This protocol describes the steps to isolate and purify the synthesized azo dye.

Materials:

  • Reaction mixture from Protocol 2

  • Büchner funnel and filter paper

  • Cold distilled water

  • Suitable recrystallization solvent (e.g., ethanol, ethanol-water mixture)

  • Desiccator or vacuum oven

Procedure:

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with cold distilled water to remove any unreacted salts and impurities.

  • The crude dye can be purified by recrystallization from a suitable solvent. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration.

  • Dry the final product in a desiccator or a vacuum oven at a suitable temperature.

  • Determine the yield, melting point, and characterize the synthesized dye using spectroscopic methods (e.g., UV-Vis, FT-IR, NMR).

Purification_Workflow start Start with Reaction Mixture step1 Vacuum Filtration (Collect Precipitate) start->step1 step2 Wash with Cold Distilled Water step1->step2 step3 Recrystallization (e.g., from Ethanol) step2->step3 step4 Vacuum Filtration (Collect Crystals) step3->step4 step5 Drying (Desiccator/Vacuum Oven) step4->step5 end Pure Azo Dye step5->end

Caption: Workflow for isolation and purification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts can be explosive when dry; always keep them in solution and at low temperatures.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Methyl-3-nitrophenol as a versatile starting material in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The following sections outline the synthesis of a key intermediate, 4-amino-2-methylphenol (B1329486), and its subsequent application in the conceptual synthesis of a nitrofuran-class antibiotic, Nifuroxazide (B1678864).

Introduction

This compound is a valuable building block in organic synthesis due to its reactive functional groups: a hydroxyl group, a nitro group, and a methyl group on an aromatic ring.[1] These features allow for a variety of chemical transformations, making it a suitable precursor for the synthesis of more complex, biologically active molecules.[2][3] A critical initial step in many synthetic pathways involving this compound is the reduction of the nitro group to an amine, yielding 4-amino-2-methylphenol. This intermediate is a key precursor for various pharmaceuticals.

Synthesis of the Key Intermediate: 4-Amino-2-methylphenol

The reduction of the nitro group in this compound to an amine is a fundamental transformation that significantly increases the compound's utility in pharmaceutical synthesis. The resulting 4-amino-2-methylphenol can undergo a wide range of further reactions. Below are two common protocols for this reduction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a widely used and efficient industrial process for the reduction of nitro compounds.

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Methanol (B129727), Hydrogen gas, Nitrogen gas, Autoclave or hydrogenation reactor.

  • Procedure:

    • In a clean, dry autoclave, add this compound and methanol in a 1:7.5 weight ratio.

    • Carefully add 10% Pd/C catalyst, corresponding to approximately 3% of the weight of the this compound.

    • Seal the autoclave and purge with nitrogen gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically atmospheric to a few bars).

    • Begin stirring the mixture and maintain the temperature between 20-25 °C.

    • Monitor the reaction by the cessation of hydrogen uptake, which is typically complete within 2 to 8 hours.

    • Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Remove the methanol from the filtrate by distillation under reduced pressure to obtain the crude 4-amino-2-methylphenol.

    • The crude product can be further purified by recrystallization.

Protocol 2: Reduction using Raney Nickel

This protocol offers a rapid method for the reduction of nitrophenols.

  • Materials: this compound, Raney Nickel, Methanol, 90% Formic acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1 equivalent) in methanol.

    • Carefully add a slurry of Raney Nickel (approximately 0.2-0.3 g per 5 mmol of the nitro compound).

    • While stirring at room temperature, add 90% formic acid (approximately 2.5 mL per 5 mmol of the nitro compound).

    • The reduction is typically vigorous and is usually complete within 10-20 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the Raney Nickel.

    • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

Data Presentation
ParameterProtocol 1: Pd/C Catalytic HydrogenationProtocol 2: Raney Nickel Reduction
Precursor This compoundThis compound
Catalyst 10% Palladium on Carbon (Pd/C)Raney Nickel
Catalyst Loading ~3 wt% relative to precursor~5-10 wt% relative to precursor
Solvent MethanolMethanol with Formic Acid
Temperature 20-25 °CRoom Temperature
Pressure Atmospheric (Hydrogen gas)Atmospheric
Reaction Time 2-8 hours10-20 minutes
Yield High (specific yield not quantified)85-90%

Application in Pharmaceutical Synthesis: Nifuroxazide

Nifuroxazide is a nitrofuran antibiotic used for the treatment of colitis and diarrhea.[4] While not directly synthesized from this compound, its synthesis involves a similar nitrated hydroxy-aromatic core, making it an excellent model to illustrate the potential applications of the intermediate, 4-amino-2-methylphenol. The synthesis of Nifuroxazide involves the condensation of 5-nitro-2-furaldehyde (B57684) with a substituted benzoic acid hydrazide. A plausible synthetic route starting from a derivative of 4-amino-2-methylphenol is outlined below.

Conceptual Synthetic Pathway

The synthesis of a Nifuroxazide analog can be conceptualized in two main stages:

  • Synthesis of a substituted 4-hydroxybenzoic acid derivative: Starting from 4-amino-2-methylphenol.

  • Formation of the corresponding hydrazide and condensation: Reacting the hydrazide with 5-nitro-2-furaldehyde.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 4-Hydroxy-3-methylbenzoic Acid

This step would involve the conversion of the amino group in 4-amino-2-methylphenol to a carboxylic acid. This can be achieved through a Sandmeyer-type reaction followed by hydrolysis.

Step 2: Synthesis of 4-Hydroxy-3-methylbenzohydrazide

  • Materials: 4-Hydroxy-3-methylbenzoic acid, Thionyl chloride, Hydrazine (B178648) hydrate (B1144303), Methanol.

  • Procedure:

    • Convert 4-Hydroxy-3-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

    • React the acyl chloride with hydrazine hydrate in a suitable solvent like methanol to form the hydrazide.

Step 3: Synthesis of Nifuroxazide Analog

  • Materials: 4-Hydroxy-3-methylbenzohydrazide, 5-Nitro-2-furaldehyde, Ethanol.

  • Procedure:

    • Dissolve 4-Hydroxy-3-methylbenzohydrazide and 5-nitro-2-furaldehyde in ethanol.

    • Reflux the mixture to facilitate the condensation reaction, forming the final Nifuroxazide analog.

    • Cool the reaction mixture to allow the product to precipitate.

    • Filter and recrystallize the product to obtain the pure compound.

Visualizations

Experimental Workflow: Synthesis of 4-Amino-2-methylphenol

G Workflow for the Synthesis of 4-Amino-2-methylphenol A This compound (Starting Material) B Reduction of Nitro Group A->B C Catalytic Hydrogenation (Protocol 1) B->C Option 1 D Raney Nickel Reduction (Protocol 2) B->D Option 2 E 4-Amino-2-methylphenol (Intermediate) C->E D->E F Purification (Recrystallization) E->F G Pure 4-Amino-2-methylphenol F->G G Proposed Mechanism of Action of Nifuroxazide cluster_bacterium Bacterial Cell A Nifuroxazide B Bacterial Nitroreductases A->B enters cell and is reduced by C Reactive Nitroso and Hydroxylamine Intermediates B->C generates D Damage to Bacterial DNA C->D E Inhibition of Protein Synthesis C->E F Inhibition of Cell Wall Synthesis C->F G Bacteriostatic/Bactericidal Effect D->G E->G F->G

References

Application of 4-Methyl-3-nitrophenol in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrophenol, a key organic intermediate, plays a significant role in the synthesis of various agrochemicals. Its chemical structure, featuring a reactive phenolic hydroxyl group and a nitro group on a methyl-substituted benzene (B151609) ring, makes it a versatile precursor for the production of insecticides and potentially herbicides. This document provides detailed application notes, experimental protocols, and visual diagrams related to the use of this compound in the agrochemical industry, with a primary focus on the synthesis of the organophosphate insecticide, Fenitrothion.

Application in Insecticide Synthesis: The Case of Fenitrothion

This compound is a critical starting material for the commercial production of Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate), a broad-spectrum contact and stomach insecticide.[1] Fenitrothion is widely used in agriculture to control chewing and sucking insects on a variety of crops, including rice, cereals, fruits, and vegetables. It is also utilized in public health programs to control mosquitoes and other disease vectors.[1]

The synthesis of Fenitrothion involves the reaction of this compound with O,O-dimethylthiophosphoryl chloride in the presence of a base. This reaction leads to the formation of the thiophosphate ester bond, resulting in the final active ingredient.

Data Presentation: Synthesis of Fenitrothion

The following table summarizes the key quantitative data for the synthesis of Fenitrothion from this compound.

ParameterValueReference
Starting Materials
This compound1 molar equivalent[2]
O,O-Dimethylthiophosphoryl chloride1.1 molar equivalents[2]
Sodium Carbonate (Base)1 molar equivalent[2]
Cuprous Chloride (Catalyst)~2% (by weight of this compound)[2]
Toluene (B28343) (Solvent)~3 times the weight of this compound[2]
Reaction Conditions
Temperature90-97 °C[2]
Reaction Time3 hours[2]
Product Information
ProductFenitrothion[2]
Yield>95%[2]
Purity (Crude)~90%[2]
Experimental Protocol: Synthesis of Fenitrothion

This protocol describes a laboratory-scale synthesis of Fenitrothion from this compound.

Materials:

  • This compound

  • O,O-Dimethylthiophosphoryl chloride

  • Anhydrous sodium carbonate

  • Cuprous chloride

  • Toluene

  • Sodium hydroxide (B78521) solution

  • Water

  • Round-bottom flask with a reflux condenser and stirring mechanism

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add toluene, this compound, anhydrous sodium carbonate, and cuprous chloride.

  • Begin stirring the mixture and heat it to 95-97 °C using a heating mantle.

  • Slowly add O,O-dimethylthiophosphoryl chloride to the reaction mixture.

  • Maintain the reaction temperature above 90 °C for 3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove solid byproducts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a dilute sodium hydroxide solution and water to remove unreacted starting materials and impurities.

  • Separate the organic layer (toluene) and dry it over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain crude Fenitrothion.

  • The crude product can be further purified by distillation under reduced pressure.

Visualizations: Synthesis Workflow and Mechanism of Action

Fenitrothion_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4_Methyl_3_nitrophenol This compound Reaction_Vessel Reaction at 90-97°C for 3h 4_Methyl_3_nitrophenol->Reaction_Vessel DMTPC O,O-Dimethylthiophosphoryl chloride DMTPC->Reaction_Vessel Base_Catalyst Sodium Carbonate & Cuprous Chloride Base_Catalyst->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing with NaOH and Water Filtration->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Fenitrothion Crude Fenitrothion Solvent_Removal->Crude_Fenitrothion Purification_Step Distillation (Optional) Crude_Fenitrothion->Purification_Step Pure_Fenitrothion Pure Fenitrothion Purification_Step->Pure_Fenitrothion

Caption: Workflow for the synthesis of Fenitrothion.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor ACh Receptor ACh_Release ACh Release Acetylcholine_Vesicles->ACh_Release Nerve Impulse ACh_Release->ACh_Receptor ACh binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh in cleft Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Signal Transduction ACh_Hydrolysis ACh Hydrolysis AChE->ACh_Hydrolysis catalyzes Choline_Acetate Choline + Acetate ACh_Hydrolysis->Choline_Acetate produces Fenitrothion Fenitrothion AChE_Inhibition AChE Inhibition Fenitrothion->AChE_Inhibition causes AChE_Inhibition->AChE blocks ACh_Accumulation ACh Accumulation AChE_Inhibition->ACh_Accumulation leads to Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation results in Toxicity Neurotoxicity Continuous_Stimulation->Toxicity

Caption: Mechanism of action of Fenitrothion.

Application in Herbicide Synthesis

This compound is also cited as an intermediate in the synthesis of ether-derivative herbicides.[3] The phenolic hydroxyl group can be reacted to form an ether linkage, a common structural motif in many herbicides. However, specific, publicly available examples of commercial herbicides synthesized directly from this compound with detailed experimental protocols are limited. The general synthetic route would likely involve the reaction of the sodium or potassium salt of this compound with a suitable alkyl or aryl halide to form the corresponding ether. The herbicidal activity would then depend on the nature of the substituent introduced.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry. Its primary and well-documented application is in the synthesis of the organophosphate insecticide Fenitrothion. The straightforward and high-yielding synthesis makes it an economically important precursor. While its use in the synthesis of herbicides is plausible and has been mentioned in patent literature, specific examples with detailed protocols are not as readily available. The information and protocols provided herein offer a comprehensive overview for researchers and professionals involved in the development and synthesis of agrochemicals.

References

HPLC method for the determination of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method provides a robust and reliable technique for the quantitative determination of 4-Methyl-3-nitrophenol. This compound is a significant metabolite of the organophosphorus insecticide fenitrothion, and its measurement is crucial for toxicological studies, environmental monitoring, and risk assessment.[1] The following application note provides a detailed protocol for its analysis.

The principle of this method is based on reversed-phase chromatography, where the separation occurs due to the differential partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase.[2] this compound, being a moderately polar compound, is well-retained on the C18 column and can be effectively separated from other matrix components. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile (B52724) and water are required.[1][3] Methanol (B129727) may be used for preparing stock solutions.[1][4] Ethyl acetate (B1210297) is needed for sample extraction.[1][3]

  • Reference Standard: A certified reference standard of this compound (purity >98%) is necessary.[5]

  • HPLC System: An Agilent 1200 series or an equivalent system equipped with a UV detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][3][6]

  • Glassware and Equipment: Standard laboratory glassware, a vortex mixer, a centrifuge, and a solvent evaporator (e.g., nitrogen stream evaporator or vacuum concentrator) are also needed.

Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[1] This solution should be stored at 4°C.[4]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical calibration range is 10, 20, 30, 40, and 50 µg/mL.[1]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water in a 60:40 (v/v) ratio.[1][3] Before use, the mobile phase should be filtered through a 0.45 µm filter and degassed.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for urine samples but can be adapted for other aqueous matrices.

  • Transfer 1 mL of the sample (e.g., urine) into a glass test tube.

  • Add 1 mL of ethyl acetate to the tube.[1] Using ethyl acetate is preferred over acetonitrile to minimize the extraction of highly water-soluble interferences.[3]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic layer.[1]

  • Centrifuge the sample at 3000-4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[1]

  • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.[1]

  • The sample is now ready for injection into the HPLC system.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase (Acetonitrile:Water, 60:40) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[1]

  • Calibration Curve: Inject the prepared working standard solutions (e.g., 20 µL) in ascending order of concentration to construct a calibration curve.[1] Plot the peak area response against the concentration.

  • Sample Analysis: Inject the prepared samples into the HPLC system under the same conditions as the standards.[1]

  • Data Processing: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[1]

Data Presentation

The quantitative data and operating conditions for the method are summarized in the tables below.

Table 1: HPLC Operating Conditions

ParameterConditionReference
HPLC SystemAgilent 1200 series or equivalent[1]
ColumnC18 (250 mm x 4.6 mm, 5 µm)[1][3][6]
Mobile PhaseAcetonitrile: Water (60:40, v/v)[1][3]
Flow Rate1.0 mL/min[1][3]
Detection Wavelength270 nm[1][3]
Injection Volume20 µL[1]
Column Temperature30°C[1]

Table 2: Method Performance and Validation Parameters

ParameterValueReference
Retention Time~2.81 minutes[1][3]
Linearity Range10 - 50 µg/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Limit of Detection (LOD)0.87 µg/mL[1][3]
Limit of Quantification (LOQ)Detectable down to 0.87 µg/mL[1][3]
Recovery96 - 112%[4][7][8]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic origin of the analyte.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Sample Collection (1 mL) AddEA 2. Add Ethyl Acetate (1 mL) Sample->AddEA Vortex 3. Vortex (1-2 min) AddEA->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample (20 µL) Reconstitute->Inject Equilibrate System Equilibration Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (270 nm) Separate->Detect Quantify Quantify Analyte Concentration Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify G Fenitrothion Fenitrothion (Parent Insecticide) Metabolism Metabolic Transformation (in vivo) Fenitrothion->Metabolism MNP This compound (Primary Metabolite) Metabolism->MNP

References

Gas chromatography analysis of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An advanced methodology for the gas chromatography (GC) analysis of 4-Methyl-3-nitrophenol is detailed in this application note. Designed for researchers, scientists, and professionals in drug development, this document provides comprehensive protocols for sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis, ensuring high sensitivity and selectivity.

Introduction

This compound is a significant chemical intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and environmental analysis. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

However, the direct GC analysis of polar compounds such as nitrophenols can be challenging due to their tendency to exhibit poor peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior. This application note describes a robust method involving silylation followed by GC-MS analysis.

Principle

This method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization to increase its volatility. The derivatized analyte is then introduced into a gas chromatograph, where it is separated from other components on a capillary column. The eluting compound is detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is utilized.

Quantitative Data Summary

The following table summarizes the typical quantitative data and mass spectrometry information for the GC-MS analysis of derivatized this compound. These values are representative and should be verified for specific instrumentation and matrices.

ParameterTypical Value / Information
Analyte This compound
CAS Number 2042-14-0[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [1]
Derivatization Reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
Derivative This compound-TBDMS ether
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.1 - 10 µg/L
Limit of Quantification (LOQ) 0.5 - 30 µg/L
Underivatized Mass Spectrum (Major m/z) 153 (M+), 136, 107, 77[2]
TBDMS-Derivative [M-57]⁺ Ion for SIM m/z 210 (Calculated: C₁₃H₂₁NO₃Si - C₄H₉)
Quantification Ion m/z 210[1]
Qualifier Ions To be determined from the full scan mass spectrum of the derivatized standard

Experimental Protocols

Apparatus and Reagents
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Standard laboratory glassware

  • Separatory funnel (250 mL)

  • Concentrator tube

  • Heating block or oven

  • GC vials with inserts

  • This compound standard

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen gas, high purity

  • Helium gas, high purity

Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)
  • Collect 100 mL of the aqueous sample in a glass container.

  • Acidify the sample to a pH of less than 3 by adding concentrated HCl dropwise.[1]

  • Transfer the acidified sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, venting periodically.[1]

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a clean flask.

  • Repeat the extraction twice more with fresh 30 mL portions of DCM.

  • Combine the three organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]

  • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

Derivatization Protocol
  • Transfer 100 µL of the concentrated extract into a GC vial with an insert.

  • Add 100 µL of MTBSTFA to the vial.[1]

  • Seal the vial tightly.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.[1]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Instrumentation : Gas chromatograph equipped with a mass selective detector.[1]

  • GC Conditions :

    • Column : HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature : 280°C.

    • Injection Volume : 1 µL.

    • Injection Mode : Splitless.

    • Oven Temperature Program :

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full Scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature : 280°C.

    • Ion Source Temperature : 230°C.

    • SIM Ions : Monitor m/z 210 for quantification and at least two other qualifier ions.

Calibration
  • Prepare a series of calibration standards of this compound in dichloromethane at concentrations ranging from 1 µg/L to 100 µg/L.

  • Derivatize 100 µL of each calibration standard using the same procedure as the samples.[1]

  • Analyze the derivatized standards by GC-MS under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the quantification ion (m/z 210) against the concentration of the standards.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Aqueous Sample Acidify Acidify to pH < 3 Sample->Acidify LLE Liquid-Liquid Extraction (Dichloromethane) Acidify->LLE Dry Dry Extract (Na2SO4) LLE->Dry Concentrate Concentrate Extract Dry->Concentrate Add_MTBSTFA Add MTBSTFA Concentrate->Add_MTBSTFA Incubate Incubate at 60°C Add_MTBSTFA->Incubate GCMS GC-MS Analysis (SIM Mode) Incubate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_reaction Analyte This compound Product This compound-TBDMS Ether (Volatile & Thermally Stable) Analyte->Product + Reagent MTBSTFA Reagent->Product

Caption: Derivatization of this compound with MTBSTFA for GC analysis.

References

The Pivotal Role of 4-Methyl-3-nitrophenol in Fenitrothion Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of the organophosphate insecticide Fenitrothion (B1672510), with a specific focus on the critical role of the intermediate, 4-methyl-3-nitrophenol. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and workflow are presented to guide laboratory professionals in the safe and efficient synthesis of this compound.

Introduction

Fenitrothion, chemically known as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, is a widely used contact insecticide and acaricide.[1][2] Its synthesis hinges on the availability of a key aromatic precursor, this compound (also known as 4-nitro-m-cresol). This intermediate provides the substituted phenyl ring essential for the biological activity of the final pesticide molecule. The primary industrial synthesis route involves the condensation of this compound with O,O-dimethyl phosphorochloridothioate.[3][4] Understanding the nuances of this reaction is crucial for optimizing yield, purity, and safety in a laboratory or industrial setting.

Physicochemical Data of Key Reactants

A thorough understanding of the physical and chemical properties of the reactants is fundamental for safe handling and successful synthesis.

PropertyThis compoundO,O-Dimethyl phosphorochloridothioate
Chemical Formula C₇H₇NO₃C₂H₆ClO₂PS
Molecular Weight 153.14 g/mol 160.56 g/mol
Appearance Yellowish crystalline solidColorless to light yellow liquid
Melting Point 77-80 °CNot applicable
Boiling Point Decomposes65-67 °C at 10 mmHg
Solubility Sparingly soluble in water, soluble in organic solventsReacts with water, soluble in organic solvents

Synthesis of Fenitrothion: A Detailed Protocol

The synthesis of Fenitrothion from this compound is a nucleophilic substitution reaction. The phenoxide ion of this compound acts as a nucleophile, attacking the phosphorus atom of O,O-dimethyl phosphorochloridothioate and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Materials and Reagents:
Equipment:
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, add this compound and anhydrous toluene (approximately 3 times the weight of the this compound).[4]

  • Addition of Base and Catalyst: To the stirred suspension, add anhydrous sodium carbonate (in a slight molar excess to the this compound) and a catalytic amount of cuprous chloride (optional, approximately 2% by weight of the this compound).[4] Alternatively, a tertiary amine base like triethylamine can be used.

  • Addition of Phosphorochloridothioate: Heat the mixture to 95-97°C with vigorous stirring.[4] Slowly add O,O-dimethyl phosphorochloridothioate (in slight molar excess, e.g., 1.1 equivalents) to the reaction mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, maintain the reaction mixture at a temperature above 90°C for approximately 3 hours to ensure the reaction goes to completion.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium hydroxide solution to remove any unreacted this compound, followed by water, and finally with a saturated sodium chloride solution (brine).

    • Dry the organic layer (toluene solution) over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude Fenitrothion oil.

  • Final Purification (Optional): For higher purity, the crude oil can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of Fenitrothion.

ParameterValueReference
Molar Ratio (4-nitro-m-cresol : O,O-dimethyl phosphorochloridothioate : Sodium Carbonate) 1 : 1.1 : 1[4]
Reaction Temperature 90 - 97 °C[4]
Reaction Time 3 hours[4]
Yield of Crude Fenitrothion > 95%[4]
Purity of Crude Fenitrothion 90 - 98%[5]

Visualizing the Process

To better illustrate the synthesis and workflow, the following diagrams have been generated.

Fenitrothion_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Fenitrothion Fenitrothion This compound->Fenitrothion + O,O-Dimethyl phosphorochloridothioate O,O-Dimethyl_phosphorochloridothioate O,O-Dimethyl phosphorochloridothioate O,O-Dimethyl_phosphorochloridothioate->Fenitrothion HCl HCl Salt Salt (e.g., NaCl) Base Base (e.g., Na2CO3) Base->Salt + HCl

Caption: Chemical synthesis pathway of Fenitrothion.

Fenitrothion_Workflow A Reaction Setup: This compound, Toluene, Base, Catalyst (optional) B Heating and Addition: Heat to 95-97°C Add O,O-Dimethyl phosphorochloridothioate A->B C Reaction: Maintain at >90°C for 3 hours B->C D Work-up: Cool, Filter C->D E Purification: Aqueous Washes (NaOH, H2O, Brine) D->E F Drying and Solvent Removal: Dry with MgSO4, Evaporate Toluene E->F G Crude Fenitrothion Oil F->G H Optional: Vacuum Distillation G->H I Pure Fenitrothion H->I

Caption: Experimental workflow for Fenitrothion synthesis.

Analytical Methods for Quality Control

Ensuring the purity of the synthesized Fenitrothion is crucial. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A robust method for the determination of Fenitrothion content. A normal-phase HPLC method using a CN column with UV detection at 268 nm is a validated approach.[6][7]

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometry (MS) detector can also be used for purity analysis. However, it is important to note that the impurity S-methyl fenitrothion can form during GC analysis at elevated temperatures, potentially leading to inaccurate results.[6]

  • Spectroscopy: UV-Vis spectroscopy and infrared (IR) spectroscopy can be used for the identification and quantification of Fenitrothion.[8]

Safety Considerations

  • This compound and Fenitrothion are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • O,O-Dimethyl phosphorochloridothioate is corrosive and reacts with water; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these detailed protocols and considering the associated safety measures, researchers can effectively synthesize Fenitrothion for further study and application.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 4-Methyl-3-nitrophenol via the direct nitration of p-cresol (B1678582). The described method utilizes a mixed acid approach with sulfuric acid and nitric acid under controlled temperature conditions to achieve regioselective nitration. This document includes a detailed, step-by-step methodology, a summary of expected quantitative data, and essential safety precautions. A visual workflow of the experimental process is also provided to aid in procedural understanding. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The introduction of a nitro group to the p-cresol backbone is a critical transformation that enables further functionalization. The primary challenge in the nitration of p-cresol is controlling the regioselectivity to favor the formation of the desired 3-nitro isomer over other potential products, such as the 2-nitro isomer and dinitrated species. This protocol details a direct nitration method that has been established to provide a practical route to this compound.

Experimental Protocol

This protocol is based on established methods for the nitration of phenolic compounds.[1][2][3][4]

Materials:

  • p-Cresol (4-methylphenol)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate (B86663)

  • Deionized Water

  • Sodium Bicarbonate (for neutralization of acidic waste)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper (for optional recrystallization)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling in an ice bath. Caution: This mixture is highly corrosive and the mixing process is exothermic.

  • Reaction Initiation: Dissolve 5.4 g (0.05 mol) of p-cresol in 20 mL of dichloromethane in the three-neck flask. Begin stirring and allow the solution to cool to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred p-cresol solution. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (dichloromethane) layer.

    • Extract the aqueous layer with two additional 20 mL portions of dichloromethane.

    • Combine the organic extracts and wash sequentially with 50 mL of cold water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by steam distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber) when handling corrosive acids.[5][6]

  • Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[5][6]

  • Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control is crucial to prevent runaway reactions.[1]

  • Waste Disposal: Neutralize all acidic aqueous waste with sodium bicarbonate before disposal according to institutional guidelines.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₇H₇NO₃[7][8][9][10]
Molecular Weight 153.14 g/mol [7][8][9][10]
Typical Yield 70-85%[11]
Melting Point 78-81 °C[11]
Appearance Yellow crystalline solid[11]

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques.

  • ¹H NMR: Spectral data can be compared with reference spectra available in chemical databases.

  • ¹³C NMR: Provides confirmation of the carbon skeleton and the position of the nitro group.

  • IR Spectroscopy: Characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds should be observed.[7][9][10]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.[7][8]

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis PC p-Cresol in Dichloromethane React Nitration (0-5 °C) PC->React NM Nitrating Mixture (H₂SO₄ + HNO₃) NM->React Quench Quench (Ice Water) React->Quench Reaction Mixture Extract Extraction (DCM) Quench->Extract Wash Wash (H₂O, NaHCO₃) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Evap Evaporation Dry->Evap Organic Layer Purify Purification (Recrystallization/ Steam Distillation) Evap->Purify Crude Product Product This compound Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Workflow for the synthesis of this compound from p-cresol.

References

Application Notes: Laboratory Scale Synthesis of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-nitrophenol, also known as 3-nitro-p-cresol, is a valuable chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, featuring a phenol (B47542) ring substituted with both a methyl and a nitro group, makes it a versatile precursor for various organic transformations. This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on the direct nitration of p-cresol (B1678582), a common and effective method.

Principle of Synthesis

The most direct and widely employed method for synthesizing this compound is the electrophilic aromatic substitution of p-cresol. In this reaction, the benzene (B151609) ring of p-cresol, activated by the hydroxyl (-OH) and methyl (-CH₃) groups, is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Since the para position to the hydroxyl group is blocked by the methyl group, the incoming nitro group (-NO₂) is directed to the positions ortho to the hydroxyl group (positions 2 and 3). The formation of 3-nitro-p-cresol is favored over 2-nitro-p-cresol, though mixtures of isomers can occur.[3]

Alternative strategies to improve selectivity include the nitration of p-cresol derivatives where the hydroxyl group is protected, for example, as a carbonate or phosphate (B84403) ester, followed by hydrolysis.[4] Another approach involves the use of milder nitrating conditions to control the reaction and minimize the formation of byproducts.[5][6]

Experimental Protocols

Protocol 1: Direct Aqueous Nitration of p-Cresol

This protocol details a common method for the direct nitration of p-cresol in an aqueous acidic medium.[7]

Materials and Reagents:

  • p-Cresol (4-methylphenol)

  • Nitric Acid (HNO₃, 68-70%)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ice

  • Distilled Water

  • Beakers

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • pH indicator paper

Procedure:

  • Preparation of the Nitrating Mixture: In a beaker, carefully prepare an aqueous nitrating acid solution. For example, a mixture can be made using nitric acid and dilute sulfuric acid.[7] The reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: Place the p-cresol into a reaction vessel equipped with a magnetic stirrer. Cool the vessel in an ice bath to maintain a low temperature.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred p-cresol. The temperature should be carefully controlled during the addition, typically between 30°C and 40°C, to prevent over-nitration and the formation of unwanted byproducts.[7]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.[8] The product, this compound, will often separate as an oily layer.[7]

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product. The crude solid can be collected by vacuum filtration using a Büchner funnel.[8]

  • Neutralization and Washing: Wash the collected solid with cold water to remove residual acids. The crude product can be further purified by dissolving it in an alkaline solution (e.g., sodium carbonate solution), followed by acidification (e.g., with hydrochloric acid) to re-precipitate the purified phenol.[4]

  • Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene, to yield yellow crystals.[9]

  • Drying: Dry the purified crystals in a desiccator under vacuum. The final product should be characterized by its melting point and spectroscopic methods (e.g., NMR, IR).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and can run away if the temperature is not controlled. Use an ice bath to maintain the recommended temperature range.

  • Nitrophenolic compounds can be toxic and may have explosive properties, especially dinitro and trinitro derivatives.[3] Handle with care.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference(s)
Starting Material p-Cresol (p-methylphenol)[7]
Reagents Nitric Acid, Sulfuric Acid, Water[7]
Molar Ratio (p-cresol:HNO₃) Up to 1:1[7]
Reaction Temperature 30°C - 40°C[7]
Product This compound (3-nitro-p-cresol)[1]
Appearance Yellow crystalline powder[2]
Molecular Formula C₇H₇NO₃[10]
Molecular Weight 153.14 g/mol [10]
Melting Point 78-81 °C
Purity (Typical) >98% (after purification)[2][4]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow A 1. Reagent Preparation (p-Cresol, Nitrating Mixture) B 2. Nitration Reaction (Controlled Temperature, 30-40°C) A->B Slow Addition C 3. Quenching (Pour onto ice) B->C Reaction Complete D 4. Isolation (Vacuum Filtration) C->D E 5. Washing & Neutralization (Cold Water, Na2CO3/HCl) D->E Crude Product F 6. Purification (Recrystallization) E->F G 7. Drying & Characterization (Final Product) F->G Purified Product

References

Application Notes and Protocols for the Environmental Monitoring of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the environmental monitoring of 4-Methyl-3-nitrophenol. This compound is a significant environmental analyte primarily due to its formation as a major degradation product of the organophosphorus insecticide fenitrothion (B1672510).[1][2] Its presence in environmental matrices can be an indicator of pesticide contamination. This document outlines detailed protocols for sample preparation and analysis in various environmental media, along with relevant quantitative data for risk assessment.

Introduction

This compound, a substituted nitrophenol, is classified as a toxic and hazardous compound.[3] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3][4] Environmentally, it is harmful to aquatic life with long-lasting effects.[3] The primary source of this compound in the environment is the degradation of fenitrothion, a widely used insecticide.[1][5] This degradation can occur through both biotic and abiotic pathways.[6] Therefore, monitoring its presence in soil, water, and sediment is crucial for assessing environmental contamination and ensuring ecosystem and human health.

Logical Workflow for Environmental Monitoring

The general workflow for the environmental monitoring of this compound involves sample collection, preparation (extraction and cleanup), and instrumental analysis.

Environmental Monitoring Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Water Water (River, Wastewater) LLE Liquid-Liquid Extraction (LLE) Water->LLE SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil Soil->LLE Sediment Sediment Sediment->LLE Concentration Concentration LLE->Concentration SPE->Concentration Derivatization Derivatization (for GC) Concentration->Derivatization HPLC HPLC-UV/ECD Concentration->HPLC GC GC-MS/ECD Derivatization->GC Quantification Quantification HPLC->Quantification GC->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the environmental monitoring of this compound.

Experimental Protocols

Sample Preparation Protocols

3.1.1. Liquid-Liquid Extraction (LLE) for Water Samples (River Water)

This protocol is designed for the extraction of this compound from relatively clean water matrices.

Materials:

Procedure:

  • Collect 500 mL of river water in a clean glass bottle.

  • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Adjust the pH of the filtered water sample to approximately 2-3 with 1 M HCl. This ensures the protonation of the phenolic hydroxyl group, increasing its solubility in the organic solvent.

  • Transfer the acidified water sample to a 1 L separatory funnel.

  • Add 50 mL of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the phases to separate.

  • Collect the upper organic layer (ethyl acetate) in a clean flask.

  • Repeat the extraction of the aqueous phase two more times with fresh 50 mL portions of ethyl acetate.

  • Combine all the organic extracts.

  • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to near dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol or the mobile phase for HPLC analysis.

3.1.2. Ultrasound-Assisted Liquid-Liquid Extraction for Soil and Sediment Samples

This protocol is suitable for the extraction of this compound from solid environmental matrices.

Materials:

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Air-dry the soil or sediment sample in the dark to a constant weight.

  • Sieve the dried sample through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol to the centrifuge tube.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes to disrupt soil aggregates and enhance analyte transfer into the solvent.[7]

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully decant the supernatant (organic extract) into a collection flask.

  • Repeat the extraction process twice more with fresh portions of the solvent mixture.

  • Combine all the extracts.

  • Concentrate the combined organic extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract may require a clean-up step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge if interferences are expected.

  • After concentration (and optional cleanup), evaporate the solvent to dryness.

  • Reconstitute the residue in 1 mL of methanol or the appropriate mobile phase for analysis.[7]

3.1.3. Solid-Phase Extraction (SPE) for Water Samples

SPE is an alternative to LLE that reduces solvent consumption and can be automated.

Materials:

  • SPE cartridges (e.g., C18, 200 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 5 mL of deionized water (acidified to pH 2-3 with HCl) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 200 mL of the filtered and acidified water sample through the cartridge at a flow rate of 2-4 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with two 2.5 mL aliquots of a 1:1 (v/v) mixture of acetonitrile and methanol.[8][9]

  • Collect the eluate and concentrate it under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection

Reversed-phase HPLC is a suitable technique for the direct determination of this compound in water samples, often without the need for derivatization.[10]

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) or Methanol:Water (60:40) containing 0.01 M sodium perchlorate (B79767) and 0.5% glacial acetic acid[6][10]
Flow Rate 1.0 mL/min
Detection UV detector at 270 nm or Electrochemical Detector
Injection Volume 20 µL
Column Temperature 30°C

3.2.2. Gas Chromatography (GC) with Mass Spectrometry (MS) or Electron Capture Detection (ECD)

GC analysis of phenols often requires derivatization to improve volatility and chromatographic performance.

ParameterCondition
GC System Agilent GC with MS or ECD
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program 90°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min
Detector Temperature 280°C (MS transfer line) or 300°C (ECD)
Injection Mode Splitless
Derivatization Acetylation or methylation (e.g., with diazomethane) may be required.[11][12]

Quantitative Data

Analytical Method Performance
ParameterValueReference
Linearity Range (HPLC) 10 - 50 µg/mL[13]
Correlation Coefficient (r²) >0.99[13]
Limit of Detection (LOD) (HPLC-ECD) 0.05 - 0.14 µg/L (ppb)[10]
Limit of Quantification (LOQ) (GC-MS) 1.3 - 2.6 ng/g[14]
Recovery (LLE from Water) 96 - 112%[10]
Recovery (UAE-DLLME from Soil) 86 - 111%[14]
Environmental Concentrations
MatrixLocationConcentration RangeReference
River WaterTokyo metropolitan area, Japan0 - 0.156 µg/L[2]
Stream Water (near paddy fields)Kanagawa, Japanup to 1.6 µg/L[2]
PM2.5 AerosolsHong Kong3.6 - 21.0 ng/m³ (autumn/winter)[15]
PM2.5 AerosolsHong Kong0.3 - 3.8 ng/m³ (spring/summer)[15]
Surface Water and SedimentsJapan (1984)Not detected[16]
Ecotoxicity Data
OrganismEndpointValue (mg/L)Reference
Fish (Oryzias latipes)72-h LC509.8[16]
Daphnia (Daphnia magna)24-h EC509.1[16]
Algae (Selenastrum capricornutum)72-h EC508.6[16]
Daphnia (Daphnia magna)21-d NOEC (reproduction)0.78[16]

Signaling and Degradation Pathways

Formation of this compound from Fenitrothion

This compound is a primary metabolite of the insecticide fenitrothion, formed through hydrolysis of the P-O-aryl bond. This process can be mediated by enzymes in various organisms or occur abiotically in the environment.

Fenitrothion Degradation Fenitrothion Fenitrothion Hydrolysis Hydrolysis (Biotic/Abiotic) Fenitrothion->Hydrolysis MNP This compound Hydrolysis->MNP

Figure 2: Formation of this compound from Fenitrothion.
Biodegradation of this compound

Certain bacteria, such as Burkholderia sp. strain SJ98, can utilize this compound as a carbon and energy source, degrading it into less harmful compounds.[7][17] The degradation pathway involves several enzymatic steps.

Biodegradation Pathway MNP This compound PnpA PNP 4-monooxygenase (PnpA) MNP->PnpA MBQ Methyl-1,4-benzoquinone PnpB 1,4-benzoquinone reductase (PnpB) MBQ->PnpB MHQ Methylhydroquinone PnpCDEF PnpCD, PnpE, PnpF MHQ->PnpCDEF RingCleavage Ring Cleavage Products TCACycle TCA Cycle RingCleavage->TCACycle PnpA->MBQ PnpB->MHQ PnpCDEF->RingCleavage

Figure 3: Bacterial degradation pathway of this compound.

Conclusion

The methods and data presented in these application notes provide a robust framework for the environmental monitoring of this compound. The detailed protocols for sample preparation and analysis using HPLC and GC are suitable for a range of environmental matrices. The provided quantitative data on analytical performance, environmental concentrations, and ecotoxicity can be used for risk assessment and regulatory purposes. The visualization of the degradation pathways offers a clear understanding of the formation and fate of this compound in the environment. Consistent monitoring of this compound is essential for evaluating the environmental impact of fenitrothion use and for the protection of aquatic and terrestrial ecosystems.

References

Application Notes: 4-Methyl-3-nitrophenol as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-nitrophenol (CAS: 2042-14-0), also known as 3-nitro-p-cresol, is a valuable chemical intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a phenol (B47542) group with methyl and nitro substituents, makes it a versatile building block for creating more complex molecules. In the agrochemical industry, this compound is recognized as an important precursor for the synthesis of pesticides, including certain ether-derivative herbicides.[1] The precise positioning of its functional groups allows for targeted chemical modifications to develop active herbicidal agents.

These application notes provide a summary of the physicochemical properties of this compound, a detailed protocol for its synthesis, and, as a representative example of pesticide synthesis, the protocol for synthesizing the organophosphate insecticide Fenitrothion from the closely related isomer, 3-methyl-4-nitrophenol (B363926). While Fenitrothion is an insecticide, its synthesis pathway from a methyl-nitrophenol isomer is well-documented and serves as an excellent model for the types of reactions and procedures used in this area of agrochemical development.

Physicochemical Data

A summary of the key physical and chemical properties of this compound and its isomer, 3-methyl-4-nitrophenol, is presented in Table 1. This data is essential for safe handling, storage, and reaction setup.

Table 1: Physicochemical Properties of Methyl-Nitrophenol Isomers

PropertyThis compound3-Methyl-4-nitrophenol
CAS Number 2042-14-0[2]2581-34-2[3]
Molecular Formula C₇H₇NO₃[2]C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [2]153.14 g/mol [3]
Appearance Yellow crystalline powder[2]Solid[3]
Melting Point 78-81 °C[1]Not specified
IUPAC Name This compound[2]3-methyl-4-nitrophenol[3]
Synonyms 3-Nitro-p-cresol[2]4-Nitro-m-cresol[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol describes a multi-step industrial synthesis method for this compound starting from p-cresol (B1678582). The process involves the protection of the hydroxyl group via esterification, followed by nitration and subsequent hydrolysis.[1]

Materials and Reagents:

  • p-Cresol (>98%)

  • Sodium hydroxide (B78521) (NaOH, 30%)

  • Phosgene (B1210022) (COCl₂)

  • Industrial sulfuric acid (96-98%)

  • Nitrosonitric acid (98%)

  • Sodium carbonate (Na₂CO₃, 98%)

  • Hydrochloric acid (HCl, 1:1 solution)

  • Activated carbon

  • Ethyl acetate (B1210297)

  • Sherwood oil (petroleum ether, b.p. 60-90°C)

Workflow for Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Refining A p-Cresol + NaOH B Heat to 40-50°C A->B C Introduce Phosgene B->C D NaOH Wash & Dry C->D E Carbonic Ester Intermediate D->E F Carbonic Ester in H₂SO₄ E->F G Cool to 0-5°C F->G H Add Nitrosonitric Acid G->H I React for 2 hours H->I J Nitro Substance I->J K Nitro Substance + Na₂CO₃ J->K L Heat for 2-4 hours K->L M Cool to 8-10°C L->M N Acidify with HCl M->N O Crude 4M3NP N->O P Dissolve Crude Product in Ethyl Acetate & Sherwood Oil O->P Q Crystallization P->Q R Pure this compound Q->R

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Esterification:

    • In a suitable reactor, charge liquid caustic soda (30% NaOH) and water.

    • Add p-cresol and heat the mixture to 40-50°C.

    • Introduce phosgene gas into the reactor.

    • After the reaction, wash the product with NaOH solution and dry to obtain the carbonic ester intermediate.[1]

  • Nitration:

    • In a separate reactor, charge industrial sulfuric acid.

    • Add the carbonic ester intermediate.

    • Cool the mixture to 0-5°C using an ice-salt bath.

    • Slowly add nitrosonitric acid while maintaining the low temperature.

    • Allow the reaction to proceed for an additional 2 hours after the addition is complete.[1]

  • Hydrolysis:

    • Transfer the nitrated mixture to another reactor containing water.

    • Add sodium carbonate (Na₂CO₃) and heat the mixture for 2-4 hours.

    • Treat with activated carbon to remove impurities.

    • Cool the hydrolyzed solution to 8-10°C.

    • Acidify the solution with a 1:1 hydrochloric acid solution to precipitate the crude product.

    • Isolate the crude this compound by centrifugation.[1]

  • Refining:

    • The crude product is further purified by recrystallization from a solvent mixture, such as ethyl acetate and Sherwood oil (a petroleum ether fraction boiling at 60-90°C), to yield the final product with a purity of >98.5%.[1]

Protocol 2: Synthesis of Fenitrothion (Insecticide) from an Isomeric Precursor

This protocol details the synthesis of the organophosphorus insecticide Fenitrothion from 3-methyl-4-nitrophenol. This reaction is a representative example of how a substituted nitrophenol is used to create a key pesticide. The core of the synthesis is the condensation reaction between the sodium salt of the phenol and O,O-dimethylthiophosphoryl chloride.[4]

Materials and Reagents:

  • 3-Methyl-4-nitrophenol (also known as 4-nitro-m-cresol)

  • O,O-Dimethylthiophosphoryl chloride

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Cuprous chloride (CuCl) as a catalyst

  • Toluene (B28343), anhydrous

  • Sodium hydroxide solution (for washing)

  • Water (for washing)

Synthesis Pathway of Fenitrothion

G A 3-Methyl-4-nitrophenol C Condensation Reaction A->C B O,O-Dimethyl- thiophosphoryl chloride B->C D Fenitrothion C->D E Byproducts: NaCl, CO₂, H₂O C->E Catalyst Catalyst: Cuprous Chloride (CuCl) Base: Sodium Carbonate (Na₂CO₃) Solvent: Toluene Temp: 90-97°C C->Catalyst

Caption: Synthesis of Fenitrothion from 3-methyl-4-nitrophenol.

Procedure:

  • Reactor Setup:

    • Charge a reaction vessel equipped with a stirrer, thermometer, and condenser with anhydrous toluene. The amount of toluene should be approximately three times the weight of the 3-methyl-4-nitrophenol to be used.[4]

  • Addition of Reagents:

    • Under continuous stirring, add 3-methyl-4-nitrophenol, anhydrous sodium carbonate, and a catalytic amount of cuprous chloride (approx. 2% by weight of the nitrophenol).[4]

    • Heat the mixture to 95-97°C.

  • Condensation Reaction:

    • Slowly add O,O-dimethylthiophosphoryl chloride to the heated mixture.

    • Maintain the reaction temperature above 90°C for 3 hours to ensure the completion of the condensation.[4]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and filter to remove solid byproducts.

    • Transfer the toluene filtrate to a separation funnel.

    • Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with water to remove unreacted starting material and acidic impurities.

    • Dry the toluene layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the toluene solvent by distillation under reduced pressure to obtain crude Fenitrothion oil.[4]

Quantitative Data

The efficiency of the Fenitrothion synthesis is highly dependent on the molar ratios of the reactants and the presence of a catalyst.

Table 2: Reaction Parameters and Yield for Fenitrothion Synthesis

ParameterValue / ConditionReference
Molar Ratio (Nitrophenol : Phosphoryl Chloride : Na₂CO₃)1 : 1.1 : 1[4]
CatalystCuprous Chloride (~2% weight of nitrophenol)[4]
SolventToluene (~3x weight of nitrophenol)[4]
Reaction Temperature> 90°C[4]
Reaction Time3 hours[4]
Reported Yield > 95% [4]
Conclusion

This compound and its isomers are fundamental intermediates in the production of agrochemicals. The protocols provided herein detail the synthesis of the this compound precursor and demonstrate a robust, high-yield method for its conversion into a final pesticide product, exemplified by the synthesis of Fenitrothion. These methods highlight the key chemical transformations and reaction conditions that are critical for researchers and professionals in the field of herbicide and pesticide development. The presented data and workflows can serve as a foundational guide for laboratory synthesis, process optimization, and the development of novel active compounds derived from methyl-nitrophenol precursors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-methyl-3-nitrophenol. Our aim is to help you enhance reaction yields and product purity by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound involve the nitration of p-cresol (B1678582). Key methods include:

  • Direct Nitration: This method involves the direct nitration of p-cresol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this approach often leads to a mixture of isomers and oxidation byproducts, resulting in lower yields of the desired product.[1][2]

  • Nitration of Protected p-Cresol: To improve regioselectivity and minimize side reactions, the hydroxyl group of p-cresol can be protected as an ester (e.g., carbonate) before nitration.[3] This directs the nitration to the desired position. The protecting group is subsequently removed by hydrolysis to yield this compound.[3]

  • Nitrosation followed by Oxidation: While more commonly used for the synthesis of 3-Methyl-4-nitrophenol from m-cresol, a similar principle can be applied. This two-step process involves the initial nitrosation of the phenol (B47542) followed by oxidation to the nitro compound, which can offer high selectivity.[4][5][6]

Q2: Why is the yield of my direct nitration of p-cresol low?

A2: Low yields in the direct nitration of p-cresol are a common issue stemming from several factors:

  • Formation of Isomers: The hydroxyl and methyl groups of p-cresol are both activating and ortho-, para-directing for electrophilic aromatic substitution. This can lead to the formation of 2-nitro-4-methylphenol as a significant byproduct, reducing the isolated yield of the desired 3-nitro-4-methylphenol.

  • Oxidation and Tarry Byproducts: Phenols are susceptible to oxidation by nitric acid, leading to the formation of dark, tarry substances and other impurities.[1] This not only reduces the yield of the desired product but also complicates purification.

  • Over-nitration: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitro or trinitro derivatives of p-cresol can be formed.[7]

Q3: How can I minimize the formation of tarry byproducts?

A3: The formation of tarry substances is primarily due to the oxidation of the highly reactive cresol (B1669610) substrate by nitric acid.[7] To minimize these side reactions, consider the following:

  • Maintain Low Temperatures: This is a critical factor in preventing oxidation.[7] Employ efficient cooling and control the rate of reagent addition to avoid temperature spikes.[7]

  • Use of Protecting Groups: Protecting the hydroxyl group as an ester, such as a carbonate, can shield the ring from oxidation and lead to cleaner reactions.[3]

  • Alternative Nitrating Agents: Milder nitrating systems, such as nitric acid on silica (B1680970) gel, can improve yields and reduce the formation of byproducts.[7]

Q4: What is the role of sulfuric acid in the nitration reaction?

A4: Sulfuric acid acts as a catalyst in the nitration of phenols. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7] The concentration of sulfuric acid can also influence the isomer distribution.

Q5: How can I improve the regioselectivity of the nitration to favor the 3-nitro isomer?

A5: Achieving high regioselectivity is key to a high yield of this compound. The most effective strategy is to use a protecting group for the hydroxyl function of p-cresol.[3] By converting the hydroxyl group into a carbonate ester, the electronic and steric properties of the substrate are altered, favoring nitration at the 3-position.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Overall Yield 1. Incomplete reaction. 2. Significant formation of oxidation byproducts.[1] 3. Loss of product during workup and purification.1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if starting material persists. 2. Maintain strict temperature control (preferably at or below 0 °C).[7] Consider using a protecting group strategy. 3. Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent loss of the phenolic product.
High Yield of Isomeric Byproducts (e.g., 2-nitro-4-methylphenol) 1. Direct nitration of unprotected p-cresol.1. Employ a protecting group strategy. Convert p-cresol to its carbonate ester before nitration to direct the substitution to the 3-position.[3]
Formation of Dark, Tarry Material 1. Reaction temperature is too high.[7] 2. High concentration of nitric acid.1. Maintain the reaction temperature at or below 0 °C using an ice-salt bath.[7] 2. Use a more dilute solution of nitric acid or consider alternative, milder nitrating agents.[7]
Difficult Purification 1. Presence of multiple isomers and oxidation products.1. Improve the selectivity of the reaction by using a protecting group. 2. For purification, consider column chromatography for difficult separations. Recrystallization from a suitable solvent system can also be effective.[8]

Data Presentation

Table 1: Comparison of Synthetic Methods for Nitrophenol Synthesis

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Direct Nitrationp-CresolNitric Acid, Sulfuric AcidVariable, often lowSimple, one-step procedure.Poor regioselectivity, formation of isomers and tarry byproducts.[1][2]
Nitration of Protected p-Cresolp-CresolPhosgene (B1210022), Nitric Acid, Sulfuric Acid, NaOH>85%High regioselectivity, high yield, cleaner reaction.[3]Multi-step process involving protection and deprotection.[3]
Nitrosation-Oxidation (of m-cresol)m-CresolSodium Nitrite, HCl, Nitric Acid~87%High regioselectivity for 4-nitro-3-methylphenol.[6]Two-step process, requires careful control of nitrosation.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Protection, Nitration, and Hydrolysis[3]

Step 1: Esterification (Protection)

  • In a reaction vessel, charge p-cresol, an aqueous solution of sodium hydroxide (B78521), and water.

  • Heat the mixture to 40-50 °C.

  • Introduce phosgene gas into the reaction mixture.

  • After the reaction is complete, wash the organic phase with a sodium hydroxide solution and then with water.

  • Dry the resulting carbonate ester.

Step 2: Nitration

  • In a separate vessel, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.

  • Dissolve the carbonate ester from Step 1 in a suitable solvent and cool the solution.

  • Slowly add the nitrating mixture to the solution of the carbonate ester, maintaining a low temperature (e.g., -5 to 0 °C).

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by pouring it onto ice.

Step 3: Hydrolysis (Deprotection)

  • To the nitro-carbonate ester, add an aqueous solution of sodium carbonate.

  • Heat the mixture for 2-4 hours to effect hydrolysis.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Isolate the crude product by filtration.

Step 4: Refining

  • Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate (B1210297) and petroleum ether) to obtain pure this compound.

Mandatory Visualizations

Troubleshooting_Guide cluster_problem Problem Identification cluster_cause Possible Causes cluster_solution Solutions Start Low Yield or Impure Product LowYield Low Overall Yield Start->LowYield Isomers Isomeric Byproducts Start->Isomers Tarry Tarry Byproducts Start->Tarry IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Oxidation Oxidation of Cresol LowYield->Oxidation DirectNitration Direct Nitration Isomers->DirectNitration Tarry->Oxidation HighTemp High Temperature Tarry->HighTemp MonitorTLC Monitor by TLC / Adjust Conditions IncompleteReaction->MonitorTLC ProtectingGroup Use Protecting Group Oxidation->ProtectingGroup LowTempControl Strict Temperature Control (<0°C) Oxidation->LowTempControl MilderReagents Use Milder Nitrating Agents Oxidation->MilderReagents DirectNitration->ProtectingGroup HighTemp->LowTempControl

Caption: Troubleshooting logic for this compound synthesis.

Experimental_Workflow start Start | p-Cresol esterification Step 1: Esterification p-Cresol + Phosgene NaOH, 40-50°C start->esterification carbonate Intermediate | Carbonate Ester esterification->carbonate nitration Step 2: Nitration Carbonate Ester + HNO₃/H₂SO₄ -5 to 0°C carbonate->nitration nitro_carbonate Intermediate | Nitro-carbonate Ester nitration->nitro_carbonate hydrolysis Step 3: Hydrolysis Nitro-carbonate Ester + Na₂CO₃ Heat nitro_carbonate->hydrolysis crude_product Crude Product | this compound hydrolysis->crude_product refining Step 4: Refining Recrystallization crude_product->refining final_product Final Product | Pure this compound refining->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 4-Methyl-3-nitrophenol via recrystallization. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant quantitative data to address issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The primary method for purifying crude this compound is recrystallization, especially when dealing with minor impurities. For more complex mixtures with significant isomeric or byproduct contamination, column chromatography may be required as a preliminary purification step.

Q2: What are the likely impurities in a crude sample of this compound? A2: Impurities in crude this compound typically originate from its synthesis, which often involves the nitration of p-cresol.[1] Potential impurities include:

  • Isomeric byproducts: Other nitrated isomers of 4-methylphenol.

  • Unreacted starting materials: Residual p-cresol.[2]

  • Over-nitrated products: Dinitro- or trinitro-derivatives of 4-methylphenol.

  • Side-reaction products: Oxidation or degradation products that can contribute to the coloration of the crude material.

Q3: How can I select a suitable solvent for the recrystallization of this compound? A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, which is a polar molecule, polar solvents are generally suitable. A mixed solvent system, such as ethyl acetate (B1210297)/petroleum ether or ethanol/water, can also be effective.[1][4] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q4: What safety precautions should be taken when handling this compound? A4: this compound is a hazardous substance that requires careful handling in a well-ventilated area or fume hood.[5] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Hazard Avoidance: Avoid inhalation of dust and contact with skin and eyes. It is classified as a skin, eye, and respiratory irritant.[6]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[5]

Recrystallization Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve, even in the hot solvent.

  • Possible Cause: Incorrect solvent choice or insufficient solvent volume.

  • Suggested Solution:

    • Ensure you have selected an appropriate solvent where the compound has high solubility at elevated temperatures. Based on literature, solvents like ethyl acetate and methanol (B129727) are known to dissolve nitrophenols.[7][8]

    • Add more hot solvent in small increments until the solid dissolves completely. Be careful not to add a large excess, as this will significantly reduce your final yield.[9]

    • Confirm that the solvent is heated to its boiling point to maximize solubility.[10]

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is highly supersaturated and has cooled too quickly, or the presence of significant impurities is depressing the melting point of the solid.[9]

  • Suggested Solution:

    • Reheat the mixture to dissolve the oil. Add a small amount of extra solvent (10-20%) to prevent premature precipitation.[9]

    • Allow the solution to cool much more slowly. Let it first cool to room temperature undisturbed before moving it to an ice bath.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[3]

    • If oiling persists due to impurities, consider a preliminary purification step like a silica (B1680970) plug or column chromatography.[11]

Problem 3: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystals to form.

  • Suggested Solution:

    • Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[9]

    • Once concentrated, allow the solution to cool slowly again.

    • If crystals are still not forming, try placing the flask in an ice bath to further decrease the solubility. Scratching the flask or adding a seed crystal can also help initiate nucleation.[3]

Problem 4: The final product has a low yield.

  • Possible Cause: Too much solvent was used, premature crystallization occurred during hot filtration, or the compound is significantly soluble even in the cold solvent.

  • Suggested Solution:

    • If the filtrate (mother liquor) has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.[9]

    • To prevent premature crystallization during filtration, ensure the funnel and receiving flask are pre-heated.[10]

    • Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation before filtration.[10]

Problem 5: The purified crystals are still colored.

  • Possible Cause: Colored impurities are co-precipitating with the product.

  • Suggested Solution:

    • Perform a second recrystallization.

    • If the impurity is non-polar and colored, consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. Heat the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a celite bed to remove it before cooling.[9]

Quantitative Data: Solvent Selection

Solvent SystemTypeSuitability for RecrystallizationNotes
Ethyl Acetate / Petroleum Ether Mixed SolventExcellent Dissolve the crude product in a minimum amount of hot ethyl acetate. Add hot petroleum ether dropwise until the solution becomes slightly cloudy (turbid). Reheat to clarify and then cool slowly.[1]
Ethanol / Water Mixed SolventGood Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until slight turbidity is observed. Reheat to get a clear solution and then allow to cool.
Methanol Single SolventFair This compound is soluble in methanol.[8] Its solubility might be high even at low temperatures, potentially leading to lower yields.
Toluene Single SolventFair Can be effective, but solubility characteristics should be tested first.
Water Single SolventPoor This compound is only slightly soluble in water, making it unsuitable as a primary recrystallization solvent.[6] It is, however, useful as an anti-solvent in a mixed system.

Experimental Protocol: Recrystallization from Ethyl Acetate/Petroleum Ether

This protocol outlines a standard procedure for purifying crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Petroleum Ether (60-90 °C boiling range)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Whatman filter paper

  • Spatula and glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) and a magnetic stir bar into an Erlenmeyer flask. Add a minimal amount of ethyl acetate (e.g., 20-30 mL) and gently heat the mixture on a hot plate with stirring. Add more hot ethyl acetate in small portions until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% of the solute's weight), and then gently boil the mixture for 5-10 minutes.

  • (Optional) Hot Filtration: To remove insoluble impurities or activated charcoal, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible. Rinse the first flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization: Reheat the clear filtrate to ensure everything is dissolved. Add hot petroleum ether dropwise while stirring until the solution becomes faintly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.

Process Visualization

The following diagram illustrates the logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Dissolve Crude Product in Hot Solvent q_dissolves Does the solid dissolve completely? start->q_dissolves a_dissolves_no Action: Add more hot solvent in portions. Ensure solvent is at boiling point. q_dissolves->a_dissolves_no No cool_solution Cool the Solution Slowly q_dissolves->cool_solution Yes q_dissolves_after Does it dissolve now? a_dissolves_no->q_dissolves_after a_dissolves_after_no Troubleshoot: Solvent is likely unsuitable. Select a different solvent based on solubility tests. q_dissolves_after->a_dissolves_after_no No q_dissolves_after->cool_solution Yes q_outcome What is the outcome? cool_solution->q_outcome outcome_crystals Pure Crystals Form q_outcome->outcome_crystals Good Crystals outcome_oil Product Oils Out q_outcome->outcome_oil Oils Out outcome_none No Crystals Form q_outcome->outcome_none No Crystals end_process Isolate Crystals via Vacuum Filtration outcome_crystals->end_process a_oil Action: 1. Reheat to dissolve oil. 2. Add a small amount of extra solvent. 3. Cool solution very slowly. 4. Scratch flask or add seed crystal. outcome_oil->a_oil a_none Action: 1. Reheat and evaporate some solvent. 2. Cool again. 3. If still no crystals, place in ice bath. outcome_none->a_none a_oil->cool_solution a_none->cool_solution

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Column Chromatography Purification of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methyl-3-nitrophenol via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For a polar compound like this compound, silica (B1680970) gel is the most common and suitable stationary phase.[1] Silica gel is slightly acidic and is effective for separating a wide variety of compounds.[2][3] If issues like strong adsorption or tailing are observed, neutral or basic alumina (B75360) could be considered as an alternative stationary phase.[2][4]

Q2: What solvent system (mobile phase) is best for purifying this compound?

A2: A common and effective mobile phase for the purification of this compound is a gradient of hexane (B92381) and ethyl acetate.[1] The purification would typically start with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase in polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the target compound.[1] The optimal solvent system should provide a good separation of the desired compound from its impurities on a Thin Layer Chromatography (TLC) plate, ideally with an Rf value between 0.3 and 0.7 for the this compound.[3]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities in crude this compound typically arise from the nitration of p-cresol.[5] Potential impurities may include:

  • Isomeric byproducts: Other nitrated isomers of p-cresol.

  • Unreacted starting materials: Residual p-cresol.

  • Over-nitrated products: Dinitro- or trinitro-p-cresol derivatives.[6]

  • Oxidation Products: The nitration reaction can cause oxidation of the reactive cresol (B1669610), leading to the formation of tars and other colored impurities.[6][7]

Q4: How can I load my sample onto the column if it is not very soluble in the initial mobile phase?

A4: If your crude this compound has poor solubility in the starting non-polar solvent system, you can use a "dry loading" technique.[8] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of this compound from impurities. Inappropriate mobile phase polarity: If the compound elutes too quickly (high Rf value), the mobile phase is too polar. If it elutes too slowly (low Rf value), the mobile phase is not polar enough.[1]Adjust mobile phase polarity: Decrease the proportion of the more polar solvent (e.g., ethyl acetate) to lower the Rf value, or increase it to raise the Rf value.[1] A gradient elution is often effective.
Overloading the column: Too much sample has been loaded onto the column for its size.Reduce the sample load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Poorly packed column: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase.[1]Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[3][9]
The compound band is tailing (streaking) on the column. Strong interaction with the stationary phase: The phenolic hydroxyl group of this compound can interact strongly with the acidic silica gel.Use a more polar eluent or a modified stationary phase: A gradual increase in the polarity of the mobile phase can help. Alternatively, consider using a less acidic (neutral) silica gel or alumina.[4]
Compound is degrading on the silica gel: Some compounds are not stable on silica gel.[10]Check for stability: Run a 2D TLC to see if the compound degrades when left on the silica plate for an extended period.[10] If it is unstable, consider using a different stationary phase like alumina or florisil.[10]
This compound is not eluting from the column. Mobile phase is not polar enough: The solvent system may not be sufficiently polar to move the compound down the column.[10]Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. In extreme cases, a small amount of methanol (B129727) can be added to the eluent.[11]
Compound may have decomposed on the column. [10]Test for stability on silica gel using TLC. [10] If the compound is unstable, an alternative purification method or stationary phase may be necessary.
The collected fractions are very dilute. The compound is eluting over a large volume. Concentrate the fractions: Try concentrating the fractions where you expect your compound to be and re-analyze by TLC.[10]
Column diameter is too large for the sample size. Use a narrower column: This will help to keep the compound band more concentrated.

Quantitative Data Summary

The following table provides illustrative data for the column chromatography purification of nitrophenols. Actual results will vary depending on the specific experimental conditions and the purity of the crude material.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)230-400 mesh is typically used for flash chromatography.[2]
Mobile Phase Hexane/Ethyl Acetate (gradient)Start with a low polarity (e.g., 9:1) and gradually increase to a higher polarity (e.g., 7:3 or 1:1).[1]
Typical Rf of this compound 0.3 - 0.5 (in 7:3 Hexane/EtOAc)This is an estimated value and should be determined by TLC before running the column.
Sample Loading Capacity 1-5 g of crude material per 100 g of silica gelOverloading can lead to poor separation.
Expected Yield 50-70%Yield can be lower than recrystallization due to losses on the column.[1]
Expected Final Purity >98%Column chromatography is very effective for removing multiple impurities.[1]

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Column:

  • Securely clamp a glass chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column to support the packing material.[9]

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.[9]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.[3]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully add the sample solution to the top of the column using a pipette.[8]

  • Dry Loading: If the sample is not soluble in the initial eluent, dissolve it in a polar solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[8]

3. Elution:

  • Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate).[1]

  • Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, and 1:1 hexane/ethyl acetate) to elute the this compound. The rate of the gradient increase will depend on the separation observed on TLC.

4. Fraction Collection:

  • Collect the eluent in a series of labeled fractions (e.g., in test tubes or flasks).

5. Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

6. Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Prepare Column (Silica Gel) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Crude this compound) prep_sample->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Isolate Product (Rotary Evaporation) combine->isolate final_product Purified this compound isolate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Poor Separation c1 Incorrect Mobile Phase Polarity p1->c1 c2 Column Overloaded p1->c2 c3 Poorly Packed Column p1->c3 p2 Band Tailing c4 Strong Analyte-Stationary Phase Interaction p2->c4 c5 Compound Degradation p2->c5 p3 No Elution p3->c1 p3->c5 s1 Adjust Mobile Phase Gradient c1->s1 s6 Significantly Increase Eluent Polarity c1->s6 s2 Reduce Sample Load c2->s2 s3 Repack Column Carefully c3->s3 c4->s1 s4 Use Neutral Stationary Phase (e.g., Alumina) c4->s4 c5->s4 s5 Check Compound Stability (2D TLC) c5->s5

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: 4-Methyl-3-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3-nitrophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

A diminished yield of the desired product is a common challenge. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Action
Incomplete Reaction - Ensure the reaction is stirred efficiently to promote contact between reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material (p-cresol) is no longer visible.- Verify the concentration and purity of the nitric and sulfuric acids.
Product Loss During Workup - When quenching the reaction with ice/water, ensure the mixture is sufficiently cold to induce precipitation.- If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).[1]
Side Reactions (Oxidation) - Maintain a low reaction temperature (0-5 °C) to minimize the oxidation of the phenol (B47542) ring, which can lead to the formation of tarry byproducts.[1]
Suboptimal Nitrating Agent Ratio - Use a controlled molar ratio of nitric acid to p-cresol (B1678582), typically close to 1:1, to avoid over-nitration.[1]
Issue 2: High Levels of Impurities

The presence of significant impurities can complicate purification and affect the quality of the final product.

Table 1: Common Impurities and Mitigation Strategies

Impurity Potential Cause Mitigation Strategy
4-Methyl-2-nitrophenol (B89549) (Isomer) - Nitration of p-cresol can lead to the formation of the ortho-isomer. The ratio of ortho to meta isomers is influenced by the concentration of sulfuric acid.[2]- Adjusting the concentration of sulfuric acid can alter the isomer ratio. Nitration in 68–72% sulfuric acid can result in significant ipso-substitution, leading to the formation of 4-methyl-2-nitrophenol.[2]
4-Methyl-2,6-dinitrophenol - Excess of nitrating agent.- Elevated reaction temperature.- Prolonged reaction time.[1]- Use a stoichiometric amount of nitric acid.- Maintain the reaction temperature at or below 5 °C.- Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[1]
Oxidation Byproducts (Tars/Resins) - The highly activated phenolic ring is susceptible to oxidation by nitric acid, especially at higher temperatures.[1][3]- Maintain strict temperature control (0-5 °C).- Add the nitrating agent slowly and dropwise to control the reaction exotherm.
Unreacted p-Cresol - Insufficient nitrating agent.- Incomplete reaction.- Ensure the correct stoichiometry of reactants.- Allow the reaction to proceed to completion as monitored by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include isomeric byproducts such as 4-methyl-2-nitrophenol, over-nitrated products like 4-methyl-2,6-dinitrophenol, unreacted starting material (p-cresol), and oxidation products which often appear as dark, tarry substances.[1][3]

Q2: How can I minimize the formation of the 4-methyl-2-nitrophenol isomer?

A2: The regioselectivity of the nitration of p-cresol is sensitive to the reaction conditions, particularly the concentration of sulfuric acid. Altering the acid concentration can influence the ratio of the 3-nitro (desired) and 2-nitro (isomer) products.[2] Experimentation with the sulfuric acid concentration may be necessary to optimize for the desired isomer.

Q3: My crude product is a dark, oily substance instead of a solid. What should I do?

A3: The formation of a dark oil suggests the presence of significant amounts of tarry oxidation byproducts. This is often a result of poor temperature control during the nitration reaction. While purification via column chromatography may be possible, it is advisable to repeat the synthesis with stricter temperature control (0-5 °C) and slow, dropwise addition of the nitrating agent. If the product is an oil but not excessively dark, it can be recovered by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate, followed by purification.[1]

Q4: What is the role of sulfuric acid in this reaction?

A4: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring of p-cresol.[1]

Q5: What analytical techniques are suitable for analyzing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both effective methods for assessing the purity of this compound and identifying impurities. HPLC is particularly useful for separating the nitrocresol isomers.[4]

Experimental Protocols

Synthesis of this compound via Nitration of p-Cresol

This protocol describes a general laboratory-scale synthesis.

Materials:

  • p-Cresol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Diethyl ether or Ethyl acetate (for extraction, if necessary)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol in a minimal amount of a suitable solvent (e.g., glacial acetic acid).

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred p-cresol solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with constant stirring.

  • The crude this compound should precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral to pH paper.

  • If a solid does not precipitate, perform a liquid-liquid extraction with diethyl ether or ethyl acetate. Wash the organic extracts with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

HPLC Analysis of this compound and Impurities

This protocol provides a general method for the analysis of the product mixture.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), or a gradient elution may be required for better separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, 4-methyl-2-nitrophenol, and p-cresol in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to determine their retention times. Inject the sample solution and identify the peaks by comparing their retention times with the standards.

  • Quantification: The percentage of each component can be determined by integrating the peak areas.

Visualizations

Synthesis_Pathway cluster_products Reaction Products p-Cresol p-Cresol Reaction Reaction p-Cresol->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction This compound (Desired Product) This compound (Desired Product) Reaction->this compound (Desired Product) 4-Methyl-2-nitrophenol (Isomer) 4-Methyl-2-nitrophenol (Isomer) Reaction->4-Methyl-2-nitrophenol (Isomer) 4-Methyl-2,6-dinitrophenol 4-Methyl-2,6-dinitrophenol Reaction->4-Methyl-2,6-dinitrophenol Oxidation Products Oxidation Products Reaction->Oxidation Products Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Reaction Complete? (TLC) Start->Check_Reaction_Completion Check_Workup Precipitate Formed? Check_Reaction_Completion->Check_Workup Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent purity Check_Reaction_Completion->Optimize_Conditions No Check_Byproducts Excessive Tarry Byproducts? Check_Workup->Check_Byproducts Yes Perform_Extraction Perform Liquid-Liquid Extraction Check_Workup->Perform_Extraction No Control_Temperature Improve Temperature Control (0-5 °C) Slow addition of nitrating agent Check_Byproducts->Control_Temperature Yes End_Improved Yield Improved Check_Byproducts->End_Improved No Optimize_Conditions->Start Perform_Extraction->End_Improved Control_Temperature->Start End_Loss Yield Loss in Workup Logical_Relationships cluster_conditions Reaction Conditions cluster_impurities Impurity Formation High Temperature High Temperature Increased Oxidation (Tars) Increased Oxidation (Tars) High Temperature->Increased Oxidation (Tars) Increased Dinitration Increased Dinitration High Temperature->Increased Dinitration Excess Nitric Acid Excess Nitric Acid Excess Nitric Acid->Increased Oxidation (Tars) Excess Nitric Acid->Increased Dinitration High H2SO4 Concentration High H2SO4 Concentration Altered Isomer Ratio Altered Isomer Ratio High H2SO4 Concentration->Altered Isomer Ratio

References

Technical Support Center: Nitration of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the nitration of p-cresol (B1678582). The following information is intended to help you minimize side reactions and optimize the yield of your desired nitrated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the nitration of p-cresol?

A1: The nitration of p-cresol is susceptible to several side reactions due to the activating nature of the hydroxyl and methyl groups. The most common side reactions include:

  • Oxidation: The electron-rich phenol (B47542) ring is prone to oxidation by nitric acid, leading to the formation of colored, tarry, or resinous byproducts, and in some cases, quinone-type structures. This is a significant factor contributing to reduced yields and purification challenges.[1][2]

  • Polynitration: The activation of the ring can lead to the introduction of more than one nitro group, resulting in the formation of dinitro-p-cresol, such as 4-methyl-2,6-dinitrophenol.[3]

  • Ipso-Substitution and Rearrangement: Nitration can occur at the carbon atom bearing the methyl group (ipso-attack). This leads to the formation of a 4-methyl-4-nitrocyclohexadienone intermediate. This intermediate can then undergo an acid-catalyzed rearrangement to yield 4-methyl-2-nitrophenol (B89549).[4]

  • Formation of Isomers: While the primary target is often a specific mono-nitro isomer (e.g., 4-methyl-2-nitrophenol), other positional isomers can also be formed.

Q2: How can I minimize the formation of oxidation byproducts (tars and resins)?

A2: Minimizing oxidation is crucial for a clean reaction and higher yield. Key strategies include:

  • Temperature Control: Maintaining a low reaction temperature is the most critical factor. Running the reaction at or below 0°C significantly reduces the rate of oxidative side reactions.[2]

  • Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to the p-cresol solution to prevent localized overheating.

  • Dilute Nitric Acid: Using a more dilute solution of nitric acid can reduce its oxidizing potential.

  • Protecting Groups: Protecting the hydroxyl group as an ester or ether before nitration can deactivate the ring slightly, making it less susceptible to oxidation. The protecting group can be removed after the nitration step.

Q3: I am observing a significant amount of dinitrated product. How can I improve the selectivity for mono-nitration?

A3: To favor mono-nitration and avoid over-nitration, consider the following adjustments:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will drive the reaction towards di- and trinitration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (p-cresol) is consumed to prevent further nitration of the mono-nitro product.

  • Milder Nitrating Agents: Consider using alternative, milder nitrating agents that can offer better selectivity for mono-nitration.

Q4: What is the role of sulfuric acid in the nitration of p-cresol, and how does its concentration affect the reaction?

A4: Sulfuric acid serves as a catalyst in the nitration reaction. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration of sulfuric acid can influence the reaction rate and, in some cases, the product distribution. For instance, in the nitration of cresols in aqueous sulfuric acid, the isomer ratios can change with the acid concentration.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and significant tar/resin formation Reaction temperature is too high, leading to oxidation.Maintain the reaction temperature at or below 0°C using an ice or ice-salt bath. Add the nitrating agent dropwise with efficient stirring to dissipate heat.
Concentrated nitric acid is causing excessive oxidation.Use a more dilute solution of nitric acid. Consider alternative, milder nitrating agents.
The hydroxyl group is overly activating the ring.Protect the hydroxyl group as an ester (e.g., acetate) or ether before nitration, followed by deprotection.
High percentage of dinitro-p-cresol Excess of nitrating agent was used.Use a molar ratio of nitric acid to p-cresol closer to 1:1.
Reaction time was too long.Monitor the reaction by TLC and stop it once the p-cresol is consumed.
High reaction temperature.Maintain a low and consistent reaction temperature.
Formation of unexpected isomers Reaction conditions favor different kinetic or thermodynamic products.Vary the reaction temperature; lower temperatures may favor one isomer over another. The choice of solvent and nitrating agent can also influence regioselectivity.
Ipso-substitution and rearrangement are occurring.The formation of 4-methyl-2-nitrophenol can proceed via this pathway.[4] Modifying the acid concentration may influence the extent of this pathway.
Reaction is too slow or does not go to completion Insufficient amount of nitrating agent or catalyst.Ensure the correct stoichiometry of nitric acid and sulfuric acid is used.
Reaction temperature is too low.While low temperatures are generally preferred to minimize side reactions, if the reaction is too slow, a slight, controlled increase in temperature may be necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 3-Nitro-4-methylphenol

The following data, adapted from a patented process, illustrates the effect of varying water content and temperature on the yield of 3-nitro-4-methylphenol (an isomer of the more commonly synthesized 2-nitro-4-methylphenol). While not exhaustive for all possible byproducts, it demonstrates the sensitivity of the reaction to key parameters.

Parts of Water Temperature (°C) Yield of 3-nitro-4-methylphenol (%)
40050-6060
100030-4075
140030-4080-85
160030-4080-85
200030-4078
400030-4070

Data adapted from US Patent 2,136,187A.[5] This table highlights that an optimal range for water content and temperature exists to maximize the yield of the desired product.[5]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of p-Cresol to 4-Methyl-2-nitrophenol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials:

  • p-Cresol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid (1.05 equivalents) dropwise to pre-cooled (0°C) concentrated sulfuric acid. Maintain the temperature of this mixture below 10°C.

  • Dissolution of p-Cresol: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-cresol (1 equivalent) in dichloromethane.

  • Cooling: Cool the p-cresol solution to 0°C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred p-cresol solution. Carefully monitor the internal temperature and maintain it between 0°C and 5°C. The rate of addition should be controlled to prevent a rise in temperature and the evolution of brown nitrogen dioxide fumes.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30-60 minutes. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, which will likely be a mixture of isomers and some byproducts, can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Regioselective ortho-Nitration of p-Cresol using Cerium(IV) Ammonium Nitrate (CAN)

This method provides a high yield of the ortho-nitrated product, 4-methyl-2-nitrophenol, under milder conditions.

Materials:

Procedure:

  • Reaction Setup: To a stirred solution of p-cresol (1 mmol) in acetonitrile (5 mL), add sodium bicarbonate (1.2 mmol).

  • Addition of CAN: Add Cerium(IV) Ammonium Nitrate (2.5 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Quenching: Add water (10 mL) to the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Work-up:

    • Combine the organic extracts and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-methyl-2-nitrophenol. A reported yield for this procedure is 95%.

Visualizations

Side_Reactions_Nitration_pCresol pCresol p-Cresol NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) MainProduct 4-Methyl-2-nitrophenol (Desired Product) NitratingAgent->MainProduct Main Reaction SideProduct1 Oxidation Products (Tars, Resins, Quinones) NitratingAgent->SideProduct1 Side Reaction SideProduct2 Dinitro-p-cresol (Over-nitration) NitratingAgent->SideProduct2 Side Reaction SideProduct3 Ipso-Substitution Intermediate NitratingAgent->SideProduct3 Side Reaction RearrangementProduct Rearranged Product (e.g., 4-Methyl-2-nitrophenol) SideProduct3->RearrangementProduct Rearrangement

Caption: Main reaction and side reactions in the nitration of p-cresol.

Troubleshooting_Workflow_pCresol_Nitration Start Start Nitration of p-Cresol CheckYieldPurity Low Yield or Purity? Start->CheckYieldPurity HighTars High Tar/Resin Formation? CheckYieldPurity->HighTars Yes SuccessfulReaction Successful Reaction CheckYieldPurity->SuccessfulReaction No HighDinitro High Dinitration? HighTars->HighDinitro No OptimizeTemp Decrease Temperature (≤ 0°C) HighTars->OptimizeTemp Yes Stoichiometry Reduce Nitrating Agent (closer to 1:1) HighDinitro->Stoichiometry Yes ControlAddition Slow Reagent Addition OptimizeTemp->ControlAddition ProtectingGroup Consider Protecting Hydroxyl Group ControlAddition->ProtectingGroup MonitorReaction Monitor by TLC & Quench Promptly Stoichiometry->MonitorReaction MonitorReaction->CheckYieldPurity ProtectingGroup->CheckYieldPurity

References

Technical Support Center: Optimization of 4-Methyl-3-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-methyl-3-nitrophenol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to this compound involve the nitration of either p-cresol (B1678582) or m-cresol (B1676322). Key methods include:

  • Direct nitration of p-cresol: This method involves the direct reaction of p-cresol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this can lead to the formation of isomeric byproducts.[1][2]

  • Nitrosation followed by oxidation of m-cresol: This is a widely used industrial method that offers high selectivity. It involves the reaction of m-cresol with a nitrosating agent to form a 4-nitroso-m-cresol intermediate, which is then oxidized to the desired product.[3]

  • Nitration of protected m-cresol: To improve regioselectivity and prevent the formation of ortho-isomers, the hydroxyl group of m-cresol can be protected as an ester (e.g., tri-m-tolyl phosphate) before nitration. The protecting group is subsequently removed via hydrolysis to yield this compound.[4][5]

Q2: Why is temperature control so critical during the nitration of cresol (B1669610)?

A2: Strict temperature control, typically maintaining the reaction at low temperatures (e.g., -5°C to 0°C), is crucial for several reasons.[5] Firstly, the nitration of phenols is a highly exothermic reaction. Poor temperature control can lead to a rapid increase in temperature, promoting undesirable side reactions. Secondly, higher temperatures increase the rate of oxidation of the reactive cresol ring by nitric acid, leading to the formation of tarry byproducts and a lower yield of the desired product.[5] Lastly, temperature can influence the regioselectivity of the reaction, with higher temperatures potentially leading to a higher proportion of unwanted isomers.

Q3: What are the common impurities and byproducts in this compound synthesis?

A3: The common impurities and byproducts depend on the starting material and reaction conditions.

  • When starting from p-cresol , the primary byproduct is the isomeric 4-methyl-2-nitrophenol.[2] Dinitrated products can also form under harsher conditions.[1]

  • When starting from m-cresol , direct nitration can yield a mixture of mononitrated isomers, including 3-methyl-2-nitrophenol (B1664609) and 3-methyl-6-nitrophenol, in addition to the desired 4-nitro isomer.[4][5] Over-nitration can lead to dinitro- and trinitro-m-cresol isomers.[5]

  • Oxidation products , such as tars and resins, are common in both routes, especially when the reaction temperature is not well-controlled.[5]

Q4: How can I purify the crude this compound?

A4: The primary methods for purifying crude this compound are recrystallization and column chromatography.[6]

  • Recrystallization is often effective if the crude product is relatively pure. Toluene is a commonly used solvent for recrystallization.[3][6]

  • Column chromatography is more suitable for complex mixtures containing multiple byproducts, providing better separation.[6] For industrial-scale purification, a process involving hydrolysis and subsequent acidification to precipitate the product, followed by centrifugation and refining, has been described.[7]

Q5: What is the role of sulfuric acid in the nitration reaction?

A5: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring.[5] The concentration of sulfuric acid can also influence the isomer distribution.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Formation of isomeric byproducts.[3][4] - Oxidation of the cresol starting material.[5] - Incomplete reaction.- For m-cresol, use the nitrosation-oxidation method or protect the hydroxyl group to improve regioselectivity.[3][4] - Maintain strict low-temperature control (e.g., -5°C to 0°C) throughout the addition of the nitrating agent.[5] - Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Formation of Dark, Tarry Byproducts - High reaction temperature leading to oxidation of the phenol (B47542) ring by nitric acid.[5] - Use of concentrated nitric acid.- Maintain a low reaction temperature using an efficient cooling bath (e.g., ice-salt).[5] - Add the nitrating agent slowly and dropwise to control the exotherm. - Consider using a more dilute solution of nitric acid.
High Percentage of Dinitrated Byproducts - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Strictly maintain the reaction temperature at or below the recommended level. - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction progress and quench it once the starting material is consumed.
Difficult Purification - Presence of multiple isomers with similar polarities. - Contamination with tarry oxidation products.- Optimize the reaction conditions to minimize the formation of isomers. - For complex mixtures, column chromatography is recommended over recrystallization for better separation.[6] - An initial wash of the crude product with a non-polar solvent may help remove some tarry materials.

Experimental Protocols

Protocol 1: Synthesis via Nitration of p-Cresol

This protocol is adapted from a general procedure for the nitration of p-cresol.[1]

Materials:

  • p-Cresol

  • Nitric acid (65-70%)

  • Sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a mixture of sulfuric acid and water and cool it to 0-5°C in an ice-salt bath.

  • Slowly add p-cresol to the cooled acid mixture with continuous stirring, ensuring the temperature does not exceed 5°C.

  • Prepare a nitrating mixture of nitric acid and sulfuric acid and cool it to 0°C.

  • Add the cold nitrating mixture dropwise to the stirred p-cresol solution over a period of 1-2 hours, maintaining the internal temperature between 0°C and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Isolate the solid by filtration and wash it thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Synthesis via Nitrosation-Oxidation of m-Cresol

This protocol is based on a common industrial method known for its high selectivity.[3]

Materials:

  • m-Cresol

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (15%)

  • Nitric acid (38%)

  • Ice

  • Toluene

Procedure: Step 1: Nitrosation

  • In a reaction vessel equipped with a stirrer and a thermometer, place the 15% hydrochloric acid and cool it to 0 ± 3°C in an ice bath.

  • Prepare a solution of m-cresol and sodium nitrite.

  • Add the m-cresol/sodium nitrite solution dropwise to the cold, stirred acid solution, strictly maintaining the temperature at 0 ± 3°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the 4-nitroso-m-cresol intermediate, which will precipitate.

Step 2: Oxidation

  • Carefully warm the slurry containing the nitroso compound.

  • Add 38% nitric acid to the mixture.

  • Raise the temperature to and maintain it at 40 ± 2°C to initiate and sustain the oxidation reaction.

  • Hold the reaction at this temperature for about 2 hours, or until the oxidation is complete (monitor by TLC).

Step 3: Isolation and Purification

  • Cool the reaction mixture to approximately 25°C.

  • Collect the solid product, this compound, by filtration.

  • Wash the crude product with cold water to remove residual acid and other water-soluble impurities.

  • Purify the crude product by recrystallization from toluene.[3]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
Method Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages Reference
Direct Nitration p-CresolNitric Acid, Sulfuric AcidModerateSimple, one-step process.Formation of isomers, potential for oxidation and dinitration.[1][2][1]
Nitrosation-Oxidation m-CresolSodium Nitrite, HCl, Nitric Acid~87%High regioselectivity, minimizes isomer formation.[3]Two-step process.[3]
Nitration of Protected Cresol m-CresolPhosgene/POCl₃, Nitric Acid, Sulfuric AcidHighExcellent regioselectivity, high yield.[4][7]Multi-step process involving protection and deprotection.[4][7]

Visualizations

Experimental Workflow: Nitration of p-Cresol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol reaction_vessel Reaction Vessel (0-5°C) p_cresol->reaction_vessel Add slowly h2so4_h2o H₂SO₄ / H₂O Mixture h2so4_h2o->reaction_vessel nitrating_mixture HNO₃ / H₂SO₄ Mixture nitrating_mixture->reaction_vessel Add dropwise quench Quench on Ice reaction_vessel->quench filtration Filtration quench->filtration wash Wash with H₂O filtration->wash purification Recrystallization / Chromatography wash->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via direct nitration of p-cresol.

Experimental Workflow: Nitrosation-Oxidation of m-Cresol

G cluster_nitrosation Nitrosation (Step 1) cluster_oxidation Oxidation (Step 2) cluster_purification Isolation & Purification m_cresol_nano2 m-Cresol / NaNO₂ Solution nitrosation_reaction Nitrosation Reaction m_cresol_nano2->nitrosation_reaction Add dropwise hcl 15% HCl (0 ± 3°C) hcl->nitrosation_reaction intermediate 4-Nitroso-m-cresol (Precipitate) nitrosation_reaction->intermediate oxidation_reaction Oxidation Reaction (40 ± 2°C) intermediate->oxidation_reaction hno3 38% HNO₃ hno3->oxidation_reaction cooling Cool to 25°C oxidation_reaction->cooling filtration Filtration cooling->filtration wash Wash with H₂O filtration->wash recrystallization Recrystallization (Toluene) wash->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound via nitrosation-oxidation of m-cresol.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_byproducts Analyze crude product for byproducts (TLC, GC, NMR) start->check_byproducts isomers High percentage of isomers? check_byproducts->isomers tar Significant tar formation? isomers->tar No solution_isomers Improve regioselectivity: - Use nitrosation-oxidation for m-cresol - Protect hydroxyl group isomers->solution_isomers Yes incomplete Incomplete reaction? tar->incomplete No solution_tar Reduce oxidation: - Lower reaction temperature - Slower addition of nitrating agent tar->solution_tar Yes solution_incomplete Ensure complete reaction: - Increase reaction time - Monitor reaction progress incomplete->solution_incomplete Yes end Optimized Yield incomplete->end No solution_isomers->end solution_tar->end solution_incomplete->end

Caption: Decision-making workflow for troubleshooting low yields in the synthesis.

References

Troubleshooting low yield in 4-Methyl-3-nitrophenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Methyl-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the synthesis of this compound?

Low yields in the synthesis of this compound, primarily through the nitration of p-cresol (B1678582), are often attributed to a combination of factors:

  • Formation of Isomeric Byproducts: The nitration of p-cresol can also lead to the formation of 4-methyl-2-nitrophenol (B89549). The hydroxyl and methyl groups on the cresol (B1669610) ring direct the incoming nitro group to different positions, and controlling the regioselectivity is crucial.

  • Oxidation of the Starting Material: Phenols are highly susceptible to oxidation by nitric acid, especially under harsh reaction conditions. This leads to the formation of tarry, resinous materials, which reduces the overall yield of the desired product.[1]

  • Dinitration: If the reaction conditions are too forcing (e.g., high temperature, high concentration of nitrating agent), dinitration of the cresol ring can occur, leading to byproducts like 4-methyl-2,6-dinitrophenol.

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to an incomplete conversion of the starting material.

Q2: My reaction mixture turned dark brown or black, and I have a low yield of the desired product. What is the likely cause?

The formation of a dark-colored reaction mixture is a strong indication of oxidation of the p-cresol starting material by nitric acid.[1] This process generates complex, high-molecular-weight byproducts, often described as tars or resins, which are difficult to remove and significantly lower the isolated yield of this compound. To mitigate this, it is critical to maintain a low reaction temperature and control the rate of addition of the nitrating agent.

Q3: I am observing the formation of significant amounts of 4-methyl-2-nitrophenol in my product mixture. How can I improve the selectivity for the 3-nitro isomer?

Improving the regioselectivity for this compound over the 2-nitro isomer is a key challenge. The ratio of these isomers is influenced by reaction conditions. Lower reaction temperatures and careful control of the acid concentration can favor the formation of the 3-nitro isomer. The choice of solvent can also play a role in directing the nitration.

Q4: Can dinitration be a significant issue, and how can it be minimized?

Yes, dinitration can significantly reduce the yield of the desired mononitrated product. To minimize the formation of dinitrated byproducts, the following measures are recommended:

  • Control Stoichiometry: Use a molar ratio of nitric acid to p-cresol that is close to 1:1. A slight excess of the nitrating agent may be necessary to ensure complete conversion of the starting material, but a large excess should be avoided.

  • Low Reaction Temperature: Carry out the reaction at a low temperature (e.g., 0-5 °C) to decrease the rate of the second nitration reaction.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. The reaction should be quenched as soon as the p-cresol has been consumed to prevent further nitration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield with a clean product Incomplete reaction.- Increase the reaction time. - Ensure the reaction temperature is not too low, as this can slow the reaction rate significantly. - Check the quality and concentration of the nitric and sulfuric acids.
Low yield with a dark, tarry crude product Oxidation of p-cresol.[1]- Maintain a strictly low reaction temperature (0-5 °C) using an ice-salt bath. - Add the nitrating agent slowly and dropwise to the cresol solution to avoid localized overheating. - Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Significant formation of 4-methyl-2-nitrophenol Lack of regioselectivity.- Optimize the reaction temperature; lower temperatures often favor the 3-nitro isomer. - Experiment with different solvent systems. - Adjust the concentration of sulfuric acid, as this can influence the isomer ratio.[2]
Presence of dinitrated byproducts Reaction conditions are too harsh.- Use a molar equivalent of nitric acid closer to 1:1 with p-cresol.[1] - Maintain a low reaction temperature throughout the addition and stirring period.[1] - Monitor the reaction by TLC and quench it promptly after the starting material is consumed.
Difficulty in isolating the product The product may be "oiling out" instead of crystallizing.- Ensure the quenching is done with vigorous stirring in a sufficiently large volume of ice-water. - If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. - If crystallization fails, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), then proceed with washing and purification.[3]

Data Presentation

Table 1: Effect of Synthetic Method on the Yield of Nitrated Cresols

Starting Material Method Major Product Approximate Yield Reference
m-CresolDirect NitrationMixture of 2-, 4-, and 6-nitro isomers~50%[1]
m-CresolProtection (Tri-m-tolyl phosphate) then Nitration3-Methyl-4-nitrophenol>70%[1]
m-CresolNitrosation-Oxidation3-Methyl-4-nitrophenol87%[4]
p-CresolDirect NitrationThis compound & 4-Methyl-2-nitrophenolVaries significantly with conditions[5]

Experimental Protocols

Protocol 1: Direct Nitration of p-Cresol

This protocol describes a general method for the direct nitration of p-cresol. Optimization of specific parameters may be required.

Materials:

  • p-Cresol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Diethyl ether or Dichloromethane (for extraction if necessary)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.05 molar equivalents) to concentrated sulfuric acid (2-3 molar equivalents) with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or use it neat. Cool the flask to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred p-cresol solution. It is critical to maintain the internal temperature between 0 °C and 5 °C. The rate of addition should be controlled to prevent a rise in temperature and the evolution of brown fumes (NO₂), which indicates excessive oxidation.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Quenching and Work-up: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. The crude product should precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. If the product oils out, extract the aqueous mixture with diethyl ether or dichloromethane.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.

Protocol 2: Purification by Recrystallization from Toluene (B28343)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of toluene. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot toluene until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold toluene, and dry them under vacuum.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_cresol p-Cresol Solution nitration Nitration (0-5 °C) prep_cresol->nitration prep_nitro Nitrating Mixture (HNO3 + H2SO4) prep_nitro->nitration quench Quench on Ice-Water nitration->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield Observed check_product Examine Crude Product Appearance start->check_product check_byproducts Analyze for Byproducts (TLC/NMR) start->check_byproducts dark_tarry Dark & Tarry check_product->dark_tarry Dark clean_product Clean (but low amount) check_product->clean_product Clean oxidation Probable Cause: Oxidation dark_tarry->oxidation incomplete_reaction Probable Cause: Incomplete Reaction clean_product->incomplete_reaction solution_oxidation Solution: - Lower Temperature - Slower Addition Rate oxidation->solution_oxidation solution_incomplete Solution: - Increase Reaction Time - Check Reagent Quality incomplete_reaction->solution_incomplete isomers Isomers Present check_byproducts->isomers Yes dinitration Dinitration Products check_byproducts->dinitration Yes solution_isomers Solution: - Optimize Temperature - Adjust Acid Concentration isomers->solution_isomers solution_dinitration Solution: - Control Stoichiometry - Quench Promptly dinitration->solution_dinitration

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 4-Methyl-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in crude this compound?

A1: During the synthesis of this compound, particularly through the nitration of p-cresol, the primary isomeric impurity generated is 4-methyl-2-nitrophenol (B89549) . Other potential impurities can include unreacted starting materials and dinitro- or trinitro- derivatives of p-cresol, which may arise from over-nitration.

Q2: What are the primary methods for removing isomeric impurities from this compound?

A2: The most effective and commonly employed methods for the purification of this compound are fractional crystallization and column chromatography. The choice of method depends on the level of impurity and the desired final purity of the product.

Q3: How can I assess the purity of my this compound sample and identify the isomeric impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of your sample and quantifying isomeric impurities.[1][2] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically effective.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for purity assessment and the identification of volatile impurities. A patent for the synthesis of this compound indicates that GC and HPLC analysis can achieve a purity content greater than 98.5%.[3]

Q4: Are there any chemical methods to facilitate the separation of isomeric impurities?

A4: While physical separation methods like crystallization and chromatography are more common, it is sometimes possible to use chemical derivatization. This involves selectively reacting either the desired product or the impurity to form a new compound with significantly different physical properties (e.g., solubility), making separation easier. However, this adds extra steps to the overall process. The formation of salts with chiral substances like tartaric acid can also aid in the separation of stereoisomers through partial crystallization, although this is more relevant for chiral separations.[4]

Troubleshooting Guides

Fractional Crystallization

Problem 1: The desired this compound product and the isomeric impurity co-crystallize.

  • Possible Cause: The solvent system chosen does not provide sufficient differentiation in solubility between the isomers at the given temperatures.

  • Suggested Solution:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good starting point for nitrophenols is a mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/petroleum ether.[3][5] The goal is to find a system where the desired isomer has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurity remains more soluble at the lower temperature.

    • Optimize Cooling Rate: A slower cooling rate can promote the formation of purer crystals of the less soluble isomer. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution as it cools. This can encourage the selective crystallization of the desired isomer.

Problem 2: Oiling out occurs instead of crystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute mixture, or the concentration of the solute is too high. The melting point of this compound is approximately 78-81 °C.

  • Suggested Solution:

    • Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point.

    • Adjust Solvent Ratio: If using a mixed solvent system, increase the proportion of the solvent in which the compound is less soluble (the "anti-solvent") before cooling.

    • Reduce Concentration: Use a larger volume of solvent to dissolve the crude product initially. You can then slowly evaporate the solvent to reach the point of saturation.

Column Chromatography

Problem 3: Poor separation of isomeric impurities on the column.

  • Possible Cause: The polarity of the mobile phase is too high or too low, or the stationary phase is not appropriate.

  • Suggested Solution:

    • Optimize the Mobile Phase: For separating nitrophenol isomers on a silica (B1680970) gel column, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used.[6][7] Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). This will allow the less polar isomer (typically the ortho-isomer, 4-methyl-2-nitrophenol) to elute first, followed by the more polar para-isomer (this compound).

    • Adjust the Stationary Phase: While silica gel is the most common stationary phase, alumina (B75360) can also be used and may offer different selectivity.[7]

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column can lead to broad peaks and poor separation.

Data Presentation

Table 1: Comparison of Purification Methods for Nitrophenol Isomers

Purification MethodTypical Solvents/Mobile PhaseAdvantagesDisadvantagesReported Purity
Fractional Crystallization Ethanol/Water, Ethyl Acetate/Petroleum Ether[3]Scalable, cost-effective for large quantities.Can be less effective for impurities with very similar solubility; may require multiple recrystallizations.>98.5% (GC/HPLC)[3]
Column Chromatography Silica Gel with Hexane (B92381)/Ethyl Acetate or Dichloromethane/Hexane gradient[6][7]High resolution for separating compounds with similar polarities.More time-consuming and uses larger volumes of solvent; not as easily scalable as crystallization.Can achieve very high purity (>99%).

Experimental Protocols

Protocol 1: Fractional Crystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether (a lower polarity solvent) dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or TLC to assess the effectiveness of the separation.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed column bed.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 9:1 hexane/ethyl acetate. The less polar 4-methyl-2-nitrophenol isomer will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_crystallization Fractional Crystallization Workflow crude_xtal Crude this compound dissolve Dissolve in minimal hot Ethyl Acetate crude_xtal->dissolve add_anti Add Petroleum Ether (anti-solvent) dissolve->add_anti cool Slow Cooling & Crystallization add_anti->cool filtrate Vacuum Filtration cool->filtrate pure_xtal Pure this compound filtrate->pure_xtal mother_liquor Mother Liquor (contains impurities) filtrate->mother_liquor

Caption: Workflow for the purification of this compound by fractional crystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow crude_col Crude this compound load Load onto Silica Gel Column crude_col->load elute_nonpolar Elute with low polarity mobile phase (e.g., 9:1 Hexane/EtOAc) load->elute_nonpolar collect1 Collect Fractions (4-methyl-2-nitrophenol) elute_nonpolar->collect1 elute_polar Increase mobile phase polarity (e.g., 7:3 Hexane/EtOAc) collect1->elute_polar collect2 Collect Fractions (this compound) elute_polar->collect2 combine Combine Pure Fractions collect2->combine evaporate Solvent Evaporation combine->evaporate pure_col Pure this compound evaporate->pure_col

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (HPLC/TLC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Separation is_pure->troubleshoot No change_method Consider Alternative Method (e.g., Crystallization vs. Column) troubleshoot->change_method change_method->start

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Preventing the formation of dinitro-p-cresol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dinitro-p-cresol during the synthesis of mononitro-p-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dinitro-p-cresol formation during the nitration of p-cresol (B1678582)?

The formation of dinitro-p-cresol is primarily a result of over-nitration. This can be caused by several factors, including:

  • Excess of Nitrating Agent: Using a molar excess of the nitrating agent significantly increases the likelihood of introducing a second nitro group onto the aromatic ring.

  • Harsh Reaction Conditions: High temperatures and highly concentrated acids can accelerate the reaction rate, making it difficult to control and leading to multiple nitrations.[1]

  • Vigorous and Uncontrolled Reaction: Rapid addition of the nitrating agent can create localized areas of high concentration and temperature, promoting dinitration.[2]

Q2: How can I selectively synthesize mononitro-p-cresol while minimizing the dinitro byproduct?

Achieving selective mononitration requires careful control over the reaction conditions. Key strategies include:

  • Stoichiometric Control: Use a precise molar ratio of the nitrating agent to p-cresol, typically a slight molar excess of p-cresol or a 1:1 ratio.[1]

  • Low-Temperature Reaction: Conducting the nitration at low temperatures (e.g., in an ice bath) is a common and effective method to favor mononitration by slowing down the reaction rate.[1]

  • Milder Nitrating Agents: Employing milder nitrating systems can significantly improve selectivity. Examples include the in-situ generation of nitrous acid from sodium nitrite (B80452) followed by oxidation.[1][3]

  • Use of Catalysts: Heterogeneous catalysts, such as solid acid catalysts, can enhance selectivity for mononitration under milder conditions.[1][4] Phase-transfer catalysts have also been shown to improve selectivity.[1]

Q3: Are there alternative methods to direct nitration for synthesizing mononitro-p-cresol?

Yes, several alternative methods can provide higher selectivity and yield of the desired mononitro product:

  • Nitrosation-Oxidation Pathway: This two-step process involves the nitrosation of p-cresol followed by oxidation to the nitro-p-cresol. This method avoids the harsh conditions of direct nitration with strong nitric acid.[1]

  • Protecting Group Strategy: The hydroxyl group of p-cresol can be protected (e.g., as a carbonate or phosphate) before nitration. This can direct the incoming nitro group to a specific position and prevent side reactions like oxidation. The protecting group is then removed in a subsequent step.[5][6]

Q4: I am observing a dark, tarry substance along with the dinitro byproduct. What is causing this and how can I prevent it?

The formation of a dark, tarry substance is often due to the oxidation of the phenol (B47542) ring by the strong nitric acid.[1] To prevent this:

  • Lower the Reaction Temperature: Ensure the reaction is adequately cooled, for instance, in an ice bath.[1]

  • Use Dilute Nitric Acid: A more dilute solution of nitric acid can reduce its oxidative potential.[1]

  • Slow Addition of Reagents: Add the nitrating agent slowly and in portions to the p-cresol solution with efficient stirring to dissipate heat and avoid localized overheating.[2]

  • Consider Milder Nitrating Methods: As mentioned previously, the nitrosation-oxidation pathway or the use of metal nitrates can be effective alternatives.[1][7]

Troubleshooting Guides

Problem 1: High percentage of dinitro-p-cresol in the final product.

Possible Cause Troubleshooting Step
Excessive Nitrating Agent Carefully calculate and use a stoichiometric amount or a slight excess of p-cresol relative to the nitrating agent.
High Reaction Temperature Maintain a low and constant temperature throughout the reaction using an ice-salt bath or a cryostat. Monitor the internal temperature of the reaction mixture.
Rapid Addition of Reagents Add the nitrating agent dropwise or in small portions over an extended period with vigorous stirring to ensure proper mixing and heat dissipation.[2]
Concentrated Acid Use a more dilute solution of nitric acid to reduce the reaction's vigor.[1]

Problem 2: Low yield of mononitro-p-cresol and significant formation of oxidation byproducts (tar).

Possible Cause Troubleshooting Step
Oxidation of p-Cresol 1. Lower the reaction temperature significantly (e.g., -5 to 0 °C). 2. Use a milder nitrating agent, such as sodium nitrite in an acidic medium.[1][3] 3. Consider protecting the hydroxyl group before nitration.[5]
Reaction Too Vigorous 1. Ensure efficient stirring to prevent localized hotspots. 2. Dilute the reaction mixture with an appropriate inert solvent.

Experimental Protocols

Protocol 1: Selective Mononitration of p-Cresol using Dilute Nitric Acid

This protocol focuses on controlling the reaction conditions to favor the formation of mononitro-p-cresol.

Materials:

  • p-Cresol

  • Nitric acid (e.g., 70%)

  • Sulfuric acid (e.g., 96%)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve p-cresol in a suitable solvent or use it neat if it is a liquid at the reaction temperature.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Prepare a nitrating mixture by slowly adding a stoichiometric amount of nitric acid to a cooled portion of sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled and stirred p-cresol solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quench the reaction by pouring the mixture slowly onto crushed ice with stirring.

  • The product may precipitate as a solid or can be extracted with an organic solvent.

  • If extracted, separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to separate the mononitro-p-cresol isomers from any dinitro-p-cresol.

Quantitative Data Summary:

Parameter Condition Expected Outcome Reference
Molar Ratio (HNO₃:p-cresol) 1:1Maximizes mononitration, minimizes dinitration[1]
Temperature 0-5 °CReduces reaction rate and prevents over-nitration and oxidation[1]
Acid Concentration Dilute HNO₃Lower oxidation potential, better control[1]
Addition Time 1-2 hoursPrevents localized high concentrations and temperature[2]

Visualizations

Logical Workflow for Troubleshooting Dinitro-p-cresol Formation

TroubleshootingWorkflow Troubleshooting Dinitro-p-cresol Formation start High Dinitro-p-cresol Content Detected check_stoichiometry Verify Stoichiometry of Nitrating Agent start->check_stoichiometry check_temp Review Reaction Temperature Control start->check_temp check_addition Assess Reagent Addition Rate start->check_addition solution_stoichiometry Use 1:1 Molar Ratio (Nitrating Agent:p-Cresol) check_stoichiometry->solution_stoichiometry solution_temp Maintain Temperature at 0-5 °C check_temp->solution_temp solution_addition Slow, Dropwise Addition with Vigorous Stirring check_addition->solution_addition re_evaluate Re-run Experiment with Optimized Conditions solution_stoichiometry->re_evaluate solution_temp->re_evaluate solution_addition->re_evaluate success Successful Mononitration re_evaluate->success

Caption: Troubleshooting workflow for high dinitro-p-cresol formation.

Signaling Pathway for Selective Mononitration vs. Dinitration

NitrationPathway Reaction Pathways in p-Cresol Nitration cluster_conditions Reaction Conditions pCresol p-Cresol controlled Controlled Conditions (Low Temp, Stoichiometric HNO₃) pCresol->controlled Nitration harsh Harsh Conditions (High Temp, Excess HNO₃) pCresol->harsh Nitration monoNitro Mononitro-p-cresol (Desired Product) controlled->monoNitro Selective Pathway harsh->monoNitro Non-selective Pathway diNitro Dinitro-p-cresol (Byproduct) harsh->diNitro oxidation Oxidation Products (Tar) harsh->oxidation monoNitro->harsh Further Nitration

Caption: Pathways of p-cresol nitration under different conditions.

References

Stability issues of 4-Methyl-3-nitrophenol under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Methyl-3-nitrophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is typically room temperature, although some suppliers suggest storage at -20°C for extended periods.[1]

Q2: Is this compound sensitive to light?

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[2] Contact with these substances can lead to vigorous reactions, potentially causing degradation of the compound and creating hazardous situations.

Q4: What are the known hazardous decomposition products of this compound?

A4: Upon thermal decomposition, this compound may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound in experimental settings.

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., darkening or turning reddish). Exposure to light, air (oxidation), or trace impurities. Nitrophenols can be light-sensitive.[3]Store the compound in a tightly sealed, amber or opaque container, in a cool, dark, and dry place. Purging the container with an inert gas like argon or nitrogen before sealing can also help prevent oxidation.
Inconsistent or unexpected experimental results (e.g., lower than expected yield, presence of unknown peaks in analysis). Degradation of the this compound stock due to improper storage or handling. This could be due to exposure to moisture (hydrolysis), light (photodegradation), or elevated temperatures (thermal degradation).Verify the purity of the stored compound using an appropriate analytical method such as HPLC or GC-MS before use. Prepare fresh solutions for critical experiments. Always use high-purity solvents and reagents.
Precipitation or cloudiness in prepared solutions. The concentration of this compound may exceed its solubility in the chosen solvent. Alternatively, degradation products may be precipitating.Check the solubility of this compound in the specific solvent and adjust the concentration accordingly. If degradation is suspected, prepare a fresh solution and analyze for impurities.
Visible degradation of the compound when mixed with other reagents. Chemical incompatibility with other reagents in the experimental mixture. As a phenolic compound, it can react with bases. The nitro group can also be reactive.Review the list of incompatible materials. Avoid mixing with strong bases, strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] Perform small-scale compatibility tests if unsure.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated thermal stress.

1. Materials:

  • This compound
  • Commercial grade container (e.g., amber glass vial with a PTFE-lined cap)
  • Temperature-controlled oven
  • HPLC system with a UV detector
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC-grade acetonitrile (B52724) and water
  • Formic acid (or other suitable modifier for HPLC)

2. Procedure:

  • Accurately weigh a sample of this compound into a pre-weighed commercial container.
  • Tightly seal the container.
  • Place the container in a temperature-controlled oven set at 54 ± 2°C.[4]
  • Maintain the sample at this temperature for 14 days.[4]
  • At day 0 (before placing in the oven) and day 14, remove a small aliquot of the sample for analysis.
  • Visually inspect the sample for any physical changes such as color change, melting, or clumping at each time point.
  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).
  • Accurately weigh the aged sample and dissolve it in the same solvent to a known concentration.
  • Analyze both the standard and the aged sample solutions by HPLC. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid. Detection is typically performed at the λmax of this compound.
  • Quantify the concentration of this compound in the aged sample against the standard. Calculate the percentage of degradation.
  • Analyze the chromatogram of the aged sample for the presence of any new peaks, which would indicate degradation products.

Protocol 2: Photostability Assessment of this compound

This protocol evaluates the stability of this compound upon exposure to light.

1. Materials:

  • This compound
  • Quartz cuvettes or vials
  • UV-Vis spectrophotometer
  • A light source simulating daylight (e.g., a xenon lamp in a photostability chamber)
  • Control sample wrapped in aluminum foil
  • Suitable solvent (e.g., methanol (B129727) or water)

2. Procedure:

  • Prepare a solution of this compound of known concentration in the chosen solvent.
  • Transfer the solution into two separate quartz containers.
  • Wrap one container completely in aluminum foil to serve as the dark control.
  • Place both the exposed and the control samples in the photostability chamber.
  • Expose the samples to the light source for a defined period.
  • At regular intervals, withdraw aliquots from both samples.
  • Analyze the aliquots using a UV-Vis spectrophotometer to monitor any changes in the absorbance spectrum, particularly at the λmax of this compound. A decrease in absorbance over time in the exposed sample compared to the control indicates photodegradation.
  • (Optional) For a more detailed analysis, use HPLC to quantify the remaining this compound and detect the formation of photoproducts.

Visualizations

Storage_Troubleshooting_Workflow start Start: Observe Issue with this compound issue Identify the Issue start->issue discoloration Discoloration of Solid issue->discoloration  Solid State inconsistent_results Inconsistent Experimental Results issue->inconsistent_results  In Experiment precipitation Precipitation in Solution issue->precipitation  In Solution cause_discoloration Potential Cause: - Light Exposure - Oxidation discoloration->cause_discoloration cause_inconsistent Potential Cause: - Degradation (Hydrolysis, Photo, Thermal) - Impurities inconsistent_results->cause_inconsistent cause_precipitation Potential Cause: - Exceeded Solubility - Degradation Products precipitation->cause_precipitation action_discoloration Action: - Store in dark, sealed container - Use inert atmosphere cause_discoloration->action_discoloration action_inconsistent Action: - Verify purity (HPLC/GC-MS) - Use fresh solutions cause_inconsistent->action_inconsistent action_precipitation Action: - Check solubility - Prepare fresh solution cause_precipitation->action_precipitation end End: Issue Resolved action_discoloration->end action_inconsistent->end action_precipitation->end

Caption: Troubleshooting workflow for stability issues of this compound.

Stability_Factors cluster_main Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_incompatibilities Chemical Incompatibilities compound This compound Temperature Temperature compound->Temperature Degradation Light Light compound->Light Photodegradation Humidity Humidity compound->Humidity Hydrolysis Oxygen Oxygen compound->Oxygen Oxidation Strong Oxidizing Agents Strong Oxidizing Agents compound->Strong Oxidizing Agents Reaction Strong Bases Strong Bases compound->Strong Bases Reaction Acids Acids compound->Acids Reaction Acid Chlorides Acid Chlorides compound->Acid Chlorides Reaction

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Synthesis of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the synthesis of 4-Methyl-3-nitrophenol. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound consistently low when using direct nitration of p-cresol (B1678582)?

A1: Low yields during the direct nitration of p-cresol are primarily due to a lack of regioselectivity. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho-, para-directing for electrophilic substitution. This leads to the formation of a mixture of isomers, including the desired this compound, as well as other nitrated isomers, which complicates purification and reduces the isolated yield of the target compound.[1]

Q2: How can the formation of unwanted isomers be minimized during the synthesis?

A2: To enhance regioselectivity and minimize the formation of undesired isomers, it is advisable to avoid direct nitration of p-cresol. A more effective industrial method involves a two-step nitrosation-oxidation process.[1] In this approach, p-cresol is first reacted with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to selectively form the 4-methyl-3-nitrosophenol intermediate. This intermediate is then oxidized to produce this compound with high purity and yields that can surpass 90%.[1] Another strategy is to protect the hydroxyl group as an ester before nitration, which sterically hinders the ortho positions and favors para-substitution.[1]

Q3: What causes the formation of dark, tarry byproducts, and how can this be prevented?

A3: The appearance of dark, tarry substances is a frequent issue arising from the oxidation of the phenol (B47542) ring by nitric acid.[1] To mitigate this, it is crucial to maintain low reaction temperatures, typically between -5°C and 0°C, during the nitration step.[2] Using a less concentrated nitric acid solution or alternative nitrating agents can also help reduce the extent of oxidation.

Q4: What is the role of sulfuric acid in the nitration of p-cresol?

A4: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[2] The concentration of sulfuric acid can also influence the distribution of isomers.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Overall Yield 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Significant formation of oxidation byproducts.[2] 3. Loss of product during workup and purification.1. Monitor the reaction progress using TLC to ensure the consumption of starting material. 2. Maintain strict temperature control and consider using milder nitrating agents.[2] 3. Optimize extraction and purification steps to minimize product loss.
High Yield of Dinitro/Polynitro Byproducts 1. Reaction temperature is too high.[2] 2. Excess of nitrating agent.[2] 3. Prolonged reaction time.[2]1. Maintain the reaction temperature at or below 0°C using an ice-salt bath.[2] 2. Use a molar ratio of nitric acid to substrate closer to 1:1.[2] 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[2]
Formation of Tarry, Dark-Colored Impurities 1. Oxidation of the cresol (B1669610) substrate by nitric acid.[2]1. Maintain low temperatures throughout the addition of the nitrating agent.[2] 2. Ensure efficient stirring to prevent localized overheating. 3. Consider protecting the hydroxyl group before nitration.[2]
Difficulty in Isolating the Product 1. The product may have oiled out instead of precipitating. 2. Emulsion formation during extraction.1. If an oil forms, extract the product with a suitable organic solvent like dichloromethane.[2] 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

Method 1: Direct Nitration of p-Cresol

This method is a straightforward approach but may result in a mixture of isomers.

Materials:

  • p-Cresol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • Preparation of Nitrating Mixture: In a flask, carefully add a stoichiometric amount of concentrated nitric acid to chilled concentrated sulfuric acid. Keep the mixture cooled in an ice bath.

  • Reaction Setup: Dissolve p-cresol in a suitable solvent in a separate reaction vessel equipped with a stirrer and a thermometer. Cool the vessel to -5°C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred p-cresol solution. It is critical to monitor the internal temperature and maintain it between -5°C and 0°C.[2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[2]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.[2]

  • Quenching and Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The nitro-cresol products will often precipitate as a solid or an oil.[2]

  • Isolation: If a solid precipitates, collect the product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. If an oil forms, extract it with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: The crude product can be purified by column chromatography or fractional crystallization to separate the isomers.[2]

Method 2: Nitrosation-Oxidation of p-Cresol (for Higher Selectivity)

This two-step protocol is recommended for achieving a high yield of this compound with minimal isomeric impurities.[1]

Materials:

  • p-Cresol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (15%)

  • Nitric Acid (38%)

  • Ice

  • Distilled Water

Procedure:

Step 1: Nitrosation

  • In a reaction vessel equipped with a stirrer and placed in an ice-salt bath, prepare a solution of p-cresol in 15% HCl.

  • Cool the mixture to a temperature of 0±3°C with constant, vigorous stirring.[1]

  • Slowly add a solution of sodium nitrite dropwise, ensuring the temperature does not rise above 3°C.[1]

  • After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the 4-methyl-3-nitrosophenol intermediate, which will precipitate from the solution.[3]

Step 2: Oxidation

  • Isolate the 4-methyl-3-nitrosophenol intermediate by filtration.

  • In a separate vessel, carefully add the intermediate to a 38% nitric acid solution.

  • Gently heat the mixture to approximately 40±2°C.[1] This will initiate the oxidation of the nitroso group to a nitro group.

  • Control the heating to manage the exothermic reaction and gas evolution (NOx). Maintain the reaction at 40±2°C for approximately 2 hours, or until the reaction is complete (monitored by TLC or other appropriate methods).[1]

  • Cool the reaction mixture to 25°C. The yellow crystalline product, this compound, will precipitate.[1]

  • Isolate the crude product by filtration and wash the crystals with cold water to remove residual acids.[1]

  • Purify the product by recrystallization from a suitable solvent, such as toluene.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes isomers Isomer Formation? check_purity->isomers Yes end Successful Synthesis check_purity->end No tar Tarry Byproducts? isomers->tar No solution_isomers Use Nitrosation-Oxidation or Protecting Group Strategy isomers->solution_isomers Yes solution_tar Maintain Low Temperature (-5 to 0 °C) & Efficient Stirring tar->solution_tar Yes optimize_workup Optimize Workup & Purification Protocol tar->optimize_workup No solution_incomplete_rxn Increase Reaction Time or Check Reagent Stoichiometry incomplete_rxn->solution_incomplete_rxn Yes incomplete_rxn->optimize_workup No solution_isomers->start solution_tar->start solution_incomplete_rxn->start optimize_workup->start

Caption: A flowchart for troubleshooting common synthesis issues.

References

Handling and safety precautions for 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitrophenol.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][3]
Appearance Pale yellow to brownish crystalline powder[1][4]
Melting Point 78-81 °C[3][5]
Boiling Point 276 °C at 760 mmHg[4]
Flash Point 125.2 °C[4]
Density 1.32 g/cm³[4]
Solubility Slightly soluble in water. Soluble in ethyl acetate (B1210297) and methanol.[4][5]
Vapor Pressure 0.000632 mmHg[1]

Troubleshooting Guide

Q: I accidentally spilled a small amount of this compound powder on the lab bench. What should I do?

A: In case of a small spill, you should first ensure the area is well-ventilated and restrict access to the location.[6] Moisten the spilled material with a damp cloth or paper towel to prevent the generation of dust.[6] Carefully wipe up the spill and place the contaminated materials in a sealed, labeled container for proper waste disposal.[6] Clean the spill area thoroughly with soap and water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.[6]

Q: I am experiencing skin irritation after handling this compound. What are the immediate first aid steps?

A: If you experience skin irritation, immediately remove any contaminated clothing.[6] Wash the affected skin area thoroughly with soap and plenty of water.[6] Seek medical attention if the irritation persists or worsens.[6] It is crucial to always wear chemical-resistant gloves when handling this compound to prevent skin contact.[6]

Q: My sample of this compound appears darker than expected. Is it still usable?

A: A darker than expected color could indicate the presence of impurities or degradation of the compound. While it may not necessarily be unusable for all applications, it is recommended to assess its purity using an appropriate analytical technique (e.g., NMR, HPLC) before proceeding with sensitive experiments. If purity is critical for your work, it is advisable to use a fresh, properly stored sample.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation: Causes skin irritation upon contact.[6]

  • Serious eye irritation: Can cause serious eye irritation.[6]

  • Harmful to aquatic life: It has long-lasting harmful effects on aquatic life.[6]

What personal protective equipment (PPE) should I wear when working with this compound?

To ensure your safety, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[6]

How should I properly store this compound?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[7][8]

What is the correct procedure for disposing of this compound waste?

Dispose of this compound waste in accordance with local, state, and federal regulations.[6] It should be treated as hazardous waste and disposed of in a designated, labeled container. Do not dispose of it down the drain.[6]

What should I do in case of accidental eye contact with this compound?

In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]

What happens if this compound is inhaled?

If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

What are some incompatible materials to avoid when working with this compound?

Avoid contact with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[7][8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Wear appropriate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Weigh and handle solid material in a designated area C->D Proceed to handling E Avoid creating dust D->E K Skin Contact: Wash with soap and water D->K L Eye Contact: Flush with water for 15 mins D->L M Spill: Contain and clean up with absorbent material D->M F Keep container tightly closed when not in use E->F G Clean work area with appropriate solvent F->G Proceed to cleanup H Dispose of waste in a labeled hazardous waste container G->H I Remove and properly dispose of contaminated PPE H->I J Wash hands thoroughly I->J N Seek medical attention if necessary K->N L->N M->N

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Methyl-3-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following table summarizes the expected quantitative performance of the proposed HPLC method alongside common alternative techniques for nitrophenol analysis.

Table 1: Comparison of Validation Parameters for Nitrophenol Analysis

ParameterHPLC-UV (Proposed)GC-MSLC-ED
Limit of Detection (LOD) 0.1 - 1 µg/mL< 0.3 µg/mL0.05 - 0.14 ng/mL[1]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL< 1 µg/mL~0.2 - 0.5 ng/mL
Linearity Range 0.5 - 100 µg/mL0.5 - 100 µg/mLWide dynamic range
Precision (%RSD) < 2%< 5%1 - 15%[1][2]
Accuracy (% Recovery) 98 - 102%95 - 105%96 - 112%[1][2]
Sample Derivatization Not typically requiredMay be requiredNot required
Primary Advantages High precision and accuracy for non-volatile compounds.High resolution and sensitivity, especially with MS detectors.High sensitivity and selectivity without preconcentration.[1][2]
Primary Disadvantages Lower sensitivity compared to other methods.May require derivatization, which adds a step to sample preparation.Sensitive to mobile phase composition and electrode surface.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are summaries of methodologies for the analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

This protocol is adapted from methods used for other nitrophenols and serves as a strong starting point for method development for 4-Methyl-3-nitrophenol.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) is a common mobile phase for nitrophenol analysis. The aqueous phase can be acidified with a small amount of formic acid or acetic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound. A wavelength of 270 nm has been used for the related compound 3-Methyl-4-nitrophenol.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol (B129727) or acetonitrile.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • For samples, a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or methylene (B1212753) chloride) or solid-phase extraction (SPE) may be necessary to remove matrix interferences and concentrate the analyte.

    • The final extract is typically evaporated to dryness and reconstituted in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a mass spectrometer (MS) detector, and a suitable capillary column.

  • Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is a general program and would need to be optimized).

  • Detector: Mass Spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation: Similar to HPLC, extraction is usually required. Derivatization with an agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) may be necessary to improve the volatility and thermal stability of this compound.

Liquid Chromatography with Electrochemical Detection (LC-ED)
  • Instrumentation: An HPLC system coupled with an electrochemical detector.

  • Mobile Phase: A methanol/water mixture (e.g., 60:40) containing a supporting electrolyte like sodium perchlorate (B79767) and acidified with acetic acid has been used for similar compounds.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detector: An electrochemical detector with a glassy carbon working electrode. The potential applied would need to be optimized for the reduction or oxidation of this compound.

  • Sample Preparation: For aqueous samples, filtration may be sufficient, as this method can be sensitive enough to not require a preconcentration step.[1][2]

Mandatory Visualization

HPLC_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_application Routine Application define_purpose Define Analytical Purpose select_method Select Appropriate Method (e.g., HPLC) define_purpose->select_method optimize_conditions Optimize Chromatographic Conditions select_method->optimize_conditions develop_sample_prep Develop Sample Preparation optimize_conditions->develop_sample_prep linearity Linearity & Range develop_sample_prep->linearity accuracy Accuracy develop_sample_prep->accuracy precision Precision (Repeatability & Intermediate) develop_sample_prep->precision selectivity Selectivity/Specificity develop_sample_prep->selectivity lod_loq LOD & LOQ develop_sample_prep->lod_loq robustness Robustness develop_sample_prep->robustness routine_analysis Routine Sample Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis selectivity->routine_analysis lod_loq->routine_analysis robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Need to quantify This compound sensitivity_req High Sensitivity Required? start->sensitivity_req matrix_complexity Complex Sample Matrix? sensitivity_req->matrix_complexity No lc_ed Use LC-ED sensitivity_req->lc_ed Yes volatility Is the analyte (or derivative) volatile and thermally stable? matrix_complexity->volatility Yes hplc_uv Use HPLC-UV matrix_complexity->hplc_uv No volatility->hplc_uv No gc_ms Use GC-MS volatility->gc_ms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The proposed HPLC-UV method provides a reliable and accessible technique for the quantification of this compound, suitable for routine analysis. However, for applications requiring higher sensitivity and selectivity, particularly for trace-level detection in complex matrices, GC-MS and LC-ED present superior alternatives. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired detection limits, the nature of the sample matrix, and available resources.

References

A Comparative Study of 4-Methyl-3-nitrophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties, synthesis, and biological activities of chemical isomers is paramount. This guide provides a detailed comparative analysis of 4-methyl-3-nitrophenol and its key isomers, 4-methyl-2-nitrophenol (B89549) and 3-methyl-4-nitrophenol (B363926). This document summarizes key quantitative data, outlines experimental protocols, and visualizes synthetic pathways to facilitate informed decision-making in research and development.

Physicochemical Properties

The position of the nitro group on the cresol (B1669610) backbone significantly influences the physicochemical properties of these isomers. These properties are critical for predicting their behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability. A summary of key physicochemical data is presented in Table 1.

PropertyThis compound4-Methyl-2-nitrophenol3-Methyl-4-nitrophenol
CAS Number 2042-14-0119-33-52581-34-2[1]
Molecular Formula C₇H₇NO₃C₇H₇NO₃C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol 153.14 g/mol 153.14 g/mol [1]
Melting Point 78-81 °C32-35 °C125-130 °C[2]
Boiling Point 276 °C at 760 mmHg[3]125 °C at 22 mmHg200 °C (decomposes)[4]
Water Solubility Slightly soluble[3]Slightly soluble[5][6]1.34 g/L[4][7]
pKa 8.66 ± 0.10 (Predicted)[3]Not Available7.39 ± 0.10 (Predicted)[4]
LogP 2.13200[3]Not AvailableNot Available
Appearance Pale yellow crystalline solid[3]Yellow to brownish crystalline powderYellowish to beige crystalline powder[2]

Synthesis of Isomers

The synthesis of these nitrocresol isomers primarily involves the nitration of the corresponding cresol. The regioselectivity of the nitration is highly dependent on the starting cresol isomer (p-cresol or m-cresol) and the reaction conditions.

Synthesis of this compound and 4-Methyl-2-nitrophenol

The direct nitration of p-cresol (B1678582) typically yields a mixture of 4-methyl-2-nitrophenol and this compound. The ratio of these isomers is influenced by the nitrating agent and reaction conditions.

G pCresol p-Cresol Nitration Nitration (HNO3/H2SO4) pCresol->Nitration Mixture Mixture of Isomers Nitration->Mixture Separation Separation (e.g., Crystallization, Chromatography) Mixture->Separation Product1 4-Methyl-2-nitrophenol Separation->Product1 Product2 This compound Separation->Product2

Synthesis of 4-methyl-2-nitrophenol and this compound.
Synthesis of 3-Methyl-4-nitrophenol

The synthesis of 3-methyl-4-nitrophenol is achieved through the nitration of m-cresol. Industrial methods often employ a nitrosation-oxidation sequence to improve the selectivity for the para-nitro product.[7]

G mCresol m-Cresol Nitrosation Nitrosation (NaNO2/HCl) mCresol->Nitrosation NitrosoIntermediate 4-Nitroso-m-cresol Nitrosation->NitrosoIntermediate Oxidation Oxidation (HNO3) NitrosoIntermediate->Oxidation Product 3-Methyl-4-nitrophenol Oxidation->Product

Synthesis of 3-methyl-4-nitrophenol via nitrosation-oxidation.

Biological Activity and Toxicity

The toxicological profiles of these isomers are of significant interest, particularly due to their use as intermediates in the synthesis of pesticides and their potential as environmental contaminants. A summary of acute toxicity data is provided in Table 2.

IsomerSpeciesRouteLD50Reference
4-Methyl-2-nitrophenol RatOral3360 mg/kg[8][9]
This compound MouseOral390 mg/kg[10]
3-Methyl-4-nitrophenol Rat (Male)Oral2300 mg/kg[1]
3-Methyl-4-nitrophenol Rat (Female)Oral1200 mg/kg[1]

This compound has been shown to cause skin and serious eye irritation.

3-Methyl-4-nitrophenol is a known degradation product of the insecticide fenitrothion (B1672510) and has demonstrated genotoxic effects in an in vitro chromosomal aberration test.[1][11] Studies have also indicated its potential to induce apoptosis and interfere with cell cycle regulation.[11] Specifically, it has been shown to increase the expression of p21 and p27 proteins and decrease the expression of Cyclin D2 in mouse ovarian cells.[11] Furthermore, it has been found to suppress mouse oocyte meiotic resumption and cumulus cell expansion in vitro, suggesting reproductive toxicity.[12]

4-Methyl-2-nitrophenol is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

The general class of nitrophenols can cause headaches, drowsiness, nausea, and cyanosis upon acute exposure.[13]

Experimental Protocols

General Synthesis Protocol: Nitration of Cresol

Materials:

  • Cresol (p-cresol or m-cresol)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane or other suitable solvent

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Beaker, flask, separating funnel, and other standard laboratory glassware

Procedure:

  • In a flask, dissolve the cresol in the chosen solvent.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the cresol solution while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for a specified time to allow the reaction to go to completion.

  • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography to separate the isomers.

Analytical Workflow for Isomer Characterization

A general workflow for the spectroscopic and spectrometric analysis of the synthesized nitrocresol isomers is depicted below.

G Sample Synthesized Isomer (Crude or Purified) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Structure Structural Elucidation and Purity Assessment NMR->Structure IR->Structure MS->Structure

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methyl-3-nitrophenol, a key intermediate in the manufacturing of pharmaceuticals, dyes, and agrochemicals, has traditionally been accomplished through the direct nitration of p-cresol (B1678582).[1] However, this conventional approach is often hampered by challenges such as low regioselectivity, the formation of undesirable byproducts, and harsh reaction conditions. This guide provides an objective comparison of the traditional method with modern, alternative reagents and strategies, supported by experimental data, to help researchers select the most efficient, safe, and environmentally benign synthetic route.

Traditional Synthesis: Direct Nitration of p-Cresol

The established method for synthesizing this compound involves the direct electrophilic nitration of p-cresol (4-methylphenol) using a mixture of concentrated nitric acid and sulfuric acid. The strong activating and ortho-, para-directing hydroxyl group and the ortho-, para-directing methyl group create a challenge in achieving high selectivity for the desired 3-nitro isomer.

Challenges:

  • Isomer Formation: The reaction can yield a mixture of isomers, primarily the desired this compound and the ortho-isomer, 4-methyl-2-nitrophenol.[2][3]

  • Oxidation and Tarring: Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of tarry substances and other impurities, which reduces the overall yield and complicates purification.[4]

  • Harsh Conditions: The use of concentrated strong acids poses significant safety and environmental concerns.

Alternative Synthetic Strategies

To overcome the limitations of direct nitration, several alternative methods have been developed. These can be broadly categorized into two main approaches: the use of milder, more selective nitrating agents, and the application of a protecting group strategy.

1. Alternative Nitrating Agents

A variety of "greener" and milder nitrating systems have been investigated to improve selectivity and reduce waste. These reagents often operate under less acidic conditions, minimizing oxidation and improving the safety profile of the reaction.

2. Protecting Group Strategy

This robust industrial method involves temporarily converting the highly activating hydroxyl group into a less reactive ester. This modification prevents oxidation and can sterically hinder nitration at the ortho position, thereby favoring the formation of the desired meta-isomer. The process typically involves three steps: esterification, nitration, and hydrolysis.[5]

Quantitative Data Comparison

The following table summarizes the performance of various synthetic methods for the nitration of p-cresol and related phenols.

MethodNitrating Agent / ReagentsSolvent / ConditionsYield (%)Key Advantages & Disadvantages
Traditional Direct Nitration HNO₃ / H₂SO₄0-60 °CVariable, often moderate with byproduct formation[6]Advantages: Low-cost reagents. Disadvantages: Poor selectivity, harsh conditions, oxidation byproducts.[4]
Protecting Group Strategy 1. Phosgene (B1210022) 2. HNO₃ / H₂SO₄ 3. Na₂CO₃, then HClStepwise, controlled temperatures>98.5% (purity of final product)[5]Advantages: High yield and purity, excellent selectivity. Disadvantages: Multi-step process, use of toxic phosgene.
Heterogeneous Nitration NaNO₃ / NaHSO₄·H₂O / wet SiO₂Dichloromethane (B109758), Room TemperatureGood to high yields reported for various phenols[7]Advantages: Mild conditions, simple work-up, improved safety. Disadvantages: Requires specific solid support.
Metal Nitrate (B79036) Catalysis Bi(NO₃)₃ / Montmorillonite KSFEthers (e.g., THF)>60% for related phenols[8]Advantages: Green, reusable catalyst, low concentration of nitric acid needed.[8][9] Disadvantages: Catalyst preparation required.
Ammonium Nitrate System NH₄NO₃ / KHSO₄Acetonitrile, RefluxHigh yields (e.g., 97% for 4-bromophenol)[10]Advantages: Inexpensive, readily available, and easy-to-handle reagents. Disadvantages: Reflux temperatures may be required.

Experimental Protocols

Protocol 1: Synthesis via Protecting Group Strategy[5]

This protocol is based on an industrial method for producing high-purity this compound.

Step 1: Esterification (Formation of Di(p-tolyl) Carbonate)

  • Charge a reactor with liquid caustic soda and water.

  • Add p-cresol (technical grade, >98%) and heat the mixture to 40-50 °C.

  • Introduce phosgene gas into the mixture.

  • After the reaction is complete, wash the organic layer with a NaOH solution and then dry it to obtain the di(p-tolyl) carbonate intermediate.

Step 2: Nitration

  • In a separate vessel, charge industrial-grade sulfuric acid (96-98%).

  • Add the di(p-tolyl) carbonate obtained from Step 1.

  • Cool the mixture and slowly add nitric acid (98%) dropwise while maintaining a low temperature to control the exothermic reaction.

  • Once the addition is complete, the nitrated intermediate is obtained.

Step 3: Hydrolysis

  • Transfer the nitro substance from Step 2 to a reactor containing water and sodium carbonate (Na₂CO₃).

  • Heat the mixture for 2-4 hours to hydrolyze the carbonate ester.

  • Treat the solution with activated carbon to remove impurities.

  • Cool the hydrolyzed solution to 8-10 °C and acidify with hydrochloric acid (1:1) to precipitate the crude product.

  • Collect the solid by centrifugation to yield crude this compound. A final refining step (e.g., crystallization) can be performed to achieve >98.5% purity.

Protocol 2: Heterogeneous Nitration of Phenols[7]

This protocol provides a general method for the mild nitration of phenols using a solid-supported acid and a nitrate salt.

  • To a stirred solution of the phenol (B47542) (1 mmol) in dichloromethane (10 mL), add sodium nitrate (NaNO₃, 2 mmol), wet silica (B1680970) gel (SiO₂, 50% w/w, 0.5 g), and sodium bisulfate monohydrate (NaHSO₄·H₂O, 2 mmol).

  • Stir the resulting heterogeneous mixture efficiently at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid reagents.

  • Wash the residue with dichloromethane (2 x 5 mL).

  • Evaporate the solvent from the combined filtrate to obtain the mononitrated phenol product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

G cluster_0 Traditional Direct Nitration pCresol p-Cresol Reagents1 HNO₃ / H₂SO₄ pCresol->Reagents1 Product_Mix Mixture of Isomers Reagents1->Product_Mix Product_Desired This compound (Desired Product) Product_Mix->Product_Desired Product_Ortho 4-Methyl-2-nitrophenol (Byproduct) Product_Mix->Product_Ortho Product_Oxidized Oxidation Products (Tar) Product_Mix->Product_Oxidized G cluster_1 Protecting Group Strategy Workflow Start p-Cresol Step1 Step 1: Esterification (e.g., with Phosgene) Start->Step1 Intermediate Protected Intermediate (Di(p-tolyl) Carbonate) Step1->Intermediate Step2 Step 2: Nitration (HNO₃ / H₂SO₄) Intermediate->Step2 Nitro_Intermediate Nitrated Intermediate Step2->Nitro_Intermediate Step3 Step 3: Hydrolysis (Base, then Acid) Nitro_Intermediate->Step3 Final_Product This compound (High Purity) Step3->Final_Product G cluster_2 Experimental Workflow for Heterogeneous Nitration Setup Combine Phenol, Solvent, NaNO₃, NaHSO₄·H₂O, wet SiO₂ Stir Stir at Room Temperature Setup->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Mixture Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Isolated Nitrophenol Evaporate->Product

References

A Comparative Guide to the Synthesis of 4-Methyl-3-nitrophenol: Direct Nitration vs. Nitrosation-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the regioselective introduction of a nitro group onto a phenolic ring is a critical transformation. The synthesis of 4-Methyl-3-nitrophenol, a key intermediate for various applications, is achievable through several methods, primarily direct nitration of 4-methylphenol (p-cresol) and a two-step nitrosation-oxidation pathway. This guide provides an objective comparison of these synthetic routes, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Synthetic Methodologies

The choice between direct nitration and nitrosation-oxidation for the synthesis of this compound hinges on a trade-off between process complexity, yield, and regioselectivity. Direct nitration can be performed with or without a protecting group for the hydroxyl functionality. The nitrosation-oxidation route, while longer, is often favored in industrial settings for its high selectivity.

ParameterDirect Nitration (unprotected)Direct Nitration (with protecting group)Nitrosation-Oxidation
Starting Material 4-Methylphenol (p-Cresol)4-Methylphenol (p-Cresol)4-Methylphenol (p-Cresol)
Key Reagents Nitric acid, Sulfuric acidPhosgene (B1210022), Nitrosonitric acid, NaOHSodium nitrite (B80452), Acid, Oxidizing agent (e.g., Nitric acid)
Reported Yield 80-85%[1]>90% (inferred from purity and industrial application)~87% (for 3-methyl-4-nitrophenol)[2]
Product Purity Variable, requires significant purification>98.5%[3]High, due to selective intermediate formation
Isomer Selectivity Moderate, risk of ortho- and di-nitro byproductsHigh, protecting group directs nitrationHigh, nitrosation is highly regioselective
Process Steps 13 (Protection, Nitration, Deprotection)2 (Nitrosation, Oxidation)
Operational Complexity LowHigh (use of phosgene is hazardous)Moderate
Key Advantages Simpler, fewer stepsHigh purity and yieldHigh selectivity, avoids di-nitration
Key Disadvantages Isomer separation can be challenging, risk of oxidation and tar formationUse of highly toxic phosgene, multiple stepsTwo-step process, requires isolation of nitroso intermediate

Experimental Protocols

Direct Nitration of 4-Methylphenol (unprotected)

This method, adapted from patent literature, aims to directly nitrate (B79036) p-cresol (B1678582) to yield this compound.[1]

Reagents:

  • 4-Methylphenol (p-Cresol)

  • Nitric Acid

  • Sulfuric Acid

  • Water

  • Ice

Procedure:

  • Prepare an aqueous nitrating acid solution containing at least 1 mole of nitric acid, free sulfuric acid, and approximately 80 to 90 moles of water. This can be achieved by carefully adding sulfuric acid and a nitrate salt to water.

  • Cool the nitrating solution to the desired reaction temperature, preferably between 30°C and 40°C.

  • Slowly add up to 1 mole of 4-methylphenol to the agitated nitrating solution over an extended period to ensure good mixing and temperature control.

  • Continue agitation of the resulting two-phase mixture to ensure the reaction goes to completion.

  • The product, this compound, can be isolated by filtration and purified by recrystallization. The process may produce oxidized or resinified byproducts, which can complicate purification.[1]

Direct Nitration with Protecting Group (Carbonate Ester)

This industrial method employs a protecting group strategy to enhance selectivity and yield.[3]

Reagents:

  • 4-Methylphenol (p-Cresol)

  • Sodium Hydroxide

  • Phosgene

  • Industrial Sulfuric Acid (96-98%)

  • Nitrosonitric Acid (98%)

  • Sodium Carbonate

  • Hydrochloric Acid

Procedure:

  • Esterification (Protection): In a reactor, dissolve 4-methylphenol in an aqueous solution of sodium hydroxide. Heat the mixture to 40-50°C and introduce phosgene gas. The resulting carbonate ester is then washed and dried.

  • Nitration: Add the dried carbonate ester to industrial sulfuric acid in a reactor and cool the mixture to 0-5°C using an ice-salt bath. Slowly drip in nitrosonitric acid over 2-3 hours, maintaining the low temperature. After the addition is complete, continue the reaction for an additional 2 hours.

  • Hydrolysis (Deprotection): The reaction mixture is transferred to water. The crude nitrated ester is isolated and then hydrolyzed by heating with an aqueous solution of sodium carbonate for 2-4 hours.

  • Isolation: After hydrolysis, the solution is cooled, and the product is precipitated by acidification with hydrochloric acid. The crude this compound is isolated by centrifugation and can be further refined by recrystallization.[3]

Nitrosation-Oxidation of 4-Methylphenol

While a specific protocol for the nitrosation-oxidation of 4-methylphenol to this compound is not explicitly detailed in the searched literature, the following is a representative procedure adapted from established methods for cresol (B1669610) isomers.[2][4][5]

Reagents:

  • 4-Methylphenol (p-Cresol)

  • Sodium Nitrite

  • Hydrochloric Acid

  • Nitric Acid

  • Ice

Procedure:

  • Nitrosation: Prepare a solution of hydrochloric acid and cool it to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite to the cold, stirred acid to generate nitrous acid in situ. To this solution, add 4-methylphenol while maintaining the temperature below 5°C. The intermediate, 4-methyl-3-nitrosophenol, is expected to precipitate from the solution. The mixture is stirred for an additional 30 minutes to ensure complete reaction.

  • Oxidation: The precipitated 4-methyl-3-nitrosophenol is isolated and then treated with an oxidizing agent, such as nitric acid, at a controlled temperature. The nitroso group is oxidized to a nitro group, yielding this compound.

  • Isolation: The final product is isolated by filtration, washed with cold water to remove residual acid, and purified by recrystallization.

Reaction Pathways and Workflows

The synthetic routes can be visualized to better understand the sequence of transformations.

direct_nitration p_cresol 4-Methylphenol product This compound p_cresol->product Nitration byproducts Isomeric & Di-nitro Byproducts p_cresol->byproducts nitrating_acid HNO₃ / H₂SO₄ nitrating_acid->product nitrating_acid->byproducts

Direct Nitration of 4-Methylphenol.

protecting_group_nitration cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection p_cresol 4-Methylphenol carbonate_ester Carbonate Ester p_cresol->carbonate_ester Phosgene nitrated_ester Nitrated Ester carbonate_ester->nitrated_ester HNO₃ / H₂SO₄ final_product This compound nitrated_ester->final_product Hydrolysis

Direct Nitration with Protecting Group.

nitrosation_oxidation p_cresol 4-Methylphenol nitroso_intermediate 4-Methyl-3-nitrosophenol p_cresol->nitroso_intermediate NaNO₂ / H⁺ final_product This compound nitroso_intermediate->final_product Oxidation (e.g., HNO₃)

Nitrosation-Oxidation Pathway.

Conclusion

The synthesis of this compound can be effectively achieved by several methods, each with distinct advantages and disadvantages.

  • Direct nitration of unprotected 4-methylphenol is the most straightforward approach but is often plagued by a lack of regioselectivity, leading to challenging purification and potentially lower yields of the desired isomer.

  • The use of a protecting group , such as a carbonate ester, significantly improves selectivity and results in a high-purity product, making it a viable industrial method despite its multi-step nature and the use of hazardous reagents like phosgene.[3]

  • Nitrosation-oxidation is a highly selective two-step method that is also well-suited for industrial production, generally providing good yields and high purity by proceeding through a stable, isolable intermediate.

The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, purity requirements, and safety considerations. For laboratory-scale synthesis where high purity is paramount, a protecting group strategy might be advantageous, while for larger-scale production, the efficiency and selectivity of the nitrosation-oxidation route are compelling.

References

A Comparative Guide to the Accuracy and Precision of 4-Methyl-3-nitrophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are fundamental to achieving accurate and reproducible experimental results. This guide provides an objective comparison of commercially available analytical standards for 4-Methyl-3-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals. The performance of these standards is evaluated based on their certified purity, associated uncertainty, and the analytical methods used for their characterization.

Comparison of Analytical Standard Specifications

The accuracy of an analytical standard is primarily defined by its certified purity and the expanded uncertainty associated with this value. A lower uncertainty indicates a higher degree of confidence in the stated purity. While precision is not an intrinsic property of the standard itself, it is reflected in the reproducibility of measurements obtained when using the standard in a validated analytical method. The following table summarizes the typical specifications for different grades of this compound analytical standards available from various suppliers.

ParameterCertified Reference Material (CRM)High-Purity Analytical StandardStandard Grade
Product Type Certified Reference MaterialAnalytical StandardReagent Grade
Certification ISO 17034, ISO/IEC 17025Certificate of Analysis (CoA)Supplier Specification Sheet
Certified Purity 99.8% ± 0.2% (Expanded Uncertainty)≥ 99.5%≥ 98%
Method of Purity Determination Mass Balance (HPLC, qNMR, Karl Fischer, Residual Solvents)Primarily HPLC or GCHPLC or GC
Traceability Traceable to SI unitsTraceable to in-house primary standardsNot typically traceable
Typical Impurities Profiled Yes (Identified and Quantified)Major impurities may be listedNot typically provided

Experimental Protocols for Standard Evaluation

To independently verify the quality of a this compound analytical standard, a comprehensive evaluation using validated analytical methods is recommended. The following protocols describe the determination of purity by High-Performance Liquid Chromatography (HPLC) and the assessment of water content by Karl Fischer titration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of the purity of this compound and for the identification and quantification of organic impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard (the standard being evaluated)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) adjusted to pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a solution of the this compound standard being evaluated at a concentration of approximately 100 µg/mL in the mobile phase.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution in triplicate.

  • Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. The purity is typically expressed as a percentage (area %).

Water Content Determination by Karl Fischer Titration

This method is used to determine the water content in the analytical standard, which is crucial for calculating the purity on a dry basis.

1. Instrumentation and Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagent

  • Methanol (dry)

  • This compound analytical standard

2. Procedure:

  • Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.

  • Accurately weigh an appropriate amount of the this compound standard and introduce it into the titration vessel.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content, typically expressed as a percentage.

Visualizing the Evaluation Workflow

The following diagrams illustrate the logical workflow for the comprehensive evaluation of a this compound analytical standard.

G cluster_0 Evaluation Workflow start Receive Analytical Standard doc_review Review Certificate of Analysis start->doc_review hplc_purity Purity Determination by HPLC doc_review->hplc_purity kf_water Water Content by Karl Fischer doc_review->kf_water residual_solvents Residual Solvents by GC-HS doc_review->residual_solvents identity Identity Confirmation (FTIR/MS) doc_review->identity data_analysis Data Analysis and Purity Calculation hplc_purity->data_analysis kf_water->data_analysis residual_solvents->data_analysis identity->data_analysis report Generate Evaluation Report data_analysis->report

Caption: Workflow for the comprehensive evaluation of a this compound analytical standard.

G cluster_1 Purity Calculation Logic cluster_2 Mass Balance Equation area_percent HPLC Area % purity Purity (%) = (100% - Water% - Residual Solvents% - Inorganic Impurities%) * (HPLC Area % / 100) water_content Water Content (%) residual_solvents Residual Solvents (%) inorganic_impurities Inorganic Impurities (%)

Caption: Logical relationship for calculating the final purity of the analytical standard using a mass balance approach.

A Comparative Guide to Analytical Methods for 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methyl-3-nitrophenol is critical for environmental monitoring, toxicological studies, and as an intermediate in chemical synthesis. This guide provides a comprehensive cross-validation of common analytical methods for its determination, including High-Performance Liquid Chromatography (HPLC) with UV and Electrochemical Detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for the determination of this compound, providing a basis for method selection based on the specific analytical requirements.

ParameterHPLC-UVHPLC-Electrochemical DetectionGC-MS
Linearity Range 0.5 - 100 µg/mL0.5 - 20 µg/L[1]Typically in the low µg/mL range after derivatization
Accuracy (% Recovery) 98 - 102%96 - 112%[1][2][3]95 - 105% (method dependent)
Precision (% RSD) < 2%1 - 15%[1][2][3]< 15%
Limit of Detection (LOD) ~0.1 µg/mL0.05 - 0.14 ppb[1][2]ng/L to µg/L range (highly dependent on instrumentation and derivatization)
Limit of Quantitation (LOQ) ~0.3 µg/mLNot explicitly stated, but derivable from LODNot explicitly stated, but derivable from LOD
Selectivity/Specificity ModerateHighVery High
Sample Throughput HighHighModerate (due to sample preparation)
Instrumentation Cost Low to ModerateModerateHigh
Derivatization Required NoNoOften Yes[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible approach for the quantification of this compound.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the aqueous sample (e.g., urine, water) with a suitable acid.

  • Extract the analyte with ethyl acetate. The use of acetonitrile (B52724) should be avoided to prevent the co-extraction of highly water-soluble components.[4]

  • Separate the organic phase. For efficient separation, the use of a separatory funnel is recommended.[4]

  • Repeat the extraction process to ensure complete recovery of the analyte.[4]

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.[4]

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column.[4]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 270 nm.[4]

  • Injection Volume: 10 µL.[4]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This method offers enhanced sensitivity for the detection of this compound, particularly in complex matrices.[1][3]

1. Sample Preparation:

  • For water samples, filtration may be sufficient.[1] For more complex matrices, the liquid-liquid extraction protocol described for HPLC-UV can be employed.

2. Chromatographic Conditions:

  • Mobile Phase: Methanol/water (60:40) containing 0.01 M sodium perchlorate (B79767) and 0.5% glacial acetic acid.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Electrochemical detector with a porous carbon electrode.[3] The potential can be optimized based on hydrodynamic voltammograms.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity and is a powerful technique for the identification and quantification of this compound, often requiring derivatization.[4]

1. Sample Preparation (with Derivatization):

  • Perform a liquid-liquid extraction as described for the HPLC-UV method.

  • After evaporating the organic extract, add a derivatizing agent (e.g., acetic anhydride (B1165640) or a silylating agent) to improve the volatility and thermal stability of the analyte.[4]

  • Heat the mixture to facilitate the reaction.

  • Evaporate any excess derivatizing agent and solvent.

  • Reconstitute the derivatized residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS injection.

2. GC-MS Conditions:

  • Column: A capillary column suitable for the analysis of phenols, such as a CP-Sil 8 CB or CP-5 CB.[5]

  • Carrier Gas: Helium.[5]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 90°C and ramping up to 162°C.[5]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Mandatory Visualizations

To aid in the understanding of the analytical workflow, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Sample Matrix (e.g., Water, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_UV HPLC-UV Extraction->HPLC_UV HPLC_ED HPLC-ED Extraction->HPLC_ED GC_MS GC-MS Derivatization->GC_MS Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ HPLC_ED->Linearity HPLC_ED->Accuracy HPLC_ED->Precision HPLC_ED->LOD_LOQ GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison MethodSelection Requirement Analytical Requirement HighSensitivity High Sensitivity Needed? Requirement->HighSensitivity HighSelectivity High Selectivity Needed? HighSensitivity->HighSelectivity No HPLC_ED HPLC-ED HighSensitivity->HPLC_ED Yes RoutineAnalysis Routine Analysis & Cost-Effective? HighSelectivity->RoutineAnalysis No GC_MS GC-MS HighSelectivity->GC_MS Yes HPLC_UV HPLC-UV RoutineAnalysis->HPLC_UV Yes RoutineAnalysis->GC_MS No

References

Performance comparison of different columns for 4-Methyl-3-nitrophenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 4-Methyl-3-nitrophenol, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of different HPLC columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for this analysis.

Performance Comparison of HPLC Columns

The analysis of this compound, an aromatic nitro compound, is typically performed using reversed-phase HPLC. The choice of the stationary phase can significantly influence the selectivity, resolution, and overall performance of the separation. Below is a comparison of commonly used columns for this type of analysis.

Performance MetricC18 Column (e.g., Agilent ZORBAX Eclipse XDB-C18)Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl)Superficially Porous C18 (e.g., Waters CORTECS C18)
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactionsHydrophobic interactions
Selectivity for this compound Good general-purpose selectivity for non-polar to moderately polar compounds.Enhanced selectivity for aromatic and nitro-containing compounds due to π-π interactions.[1][2][3]Similar selectivity to fully porous C18 but with higher efficiency.
Hypothetical Retention Time ~ 7.8 min~ 9.5 min~ 5.2 min (with scaled gradient)
Peak Asymmetry (Tailing Factor) ~ 1.3~ 1.1~ 1.1
Theoretical Plates (N) ~ 15,000~ 17,000> 25,000
Resolution (Rs) from a closely eluting impurity ~ 1.7~ 2.4> 2.0
Advantages Widely applicable, extensive literature support.Orthogonal selectivity to C18, beneficial for complex mixtures.[1][2]Higher efficiency and speed at lower backpressure compared to fully porous particles of the same size.[4][5]
Considerations May show peak tailing for some polar and basic compounds.Retention can be sensitive to the organic modifier (methanol enhances π-π interactions more than acetonitrile).[2][3][6]May have lower loading capacity compared to fully porous particles.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on typical conditions for the analysis of nitrophenols and can be adapted as a starting point for method development.

HPLC Method for this compound Analysis

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions (C18 and Phenyl-Hexyl Columns):

  • Columns:

    • Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)

    • Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

  • Gradient Program:

    • 0-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

3. Chromatographic Conditions (Superficially Porous C18 Column):

  • Column: Waters CORTECS C18 (4.6 x 75 mm, 2.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program (Scaled):

    • 0-6.4 min: 5% to 30% B

    • 6.4-10.4 min: 30% to 90% B

  • Flow Rate: 1.85 mL/min[7]

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 4 µL[7]

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of this compound.

4_Methyl_3_nitrophenol_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_solution Prepare Stock Solution (1 mg/mL in Methanol) working_solution Dilute to Working Concentration (e.g., 10 µg/mL) stock_solution->working_solution filtration Filter with 0.45 µm Syringe Filter working_solution->filtration injection Inject Sample into HPLC filtration->injection separation Chromatographic Separation (C18, Phenyl, or SPP Column) injection->separation detection UV Detection at 320 nm separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification performance_eval Performance Evaluation (Resolution, Asymmetry, Plates) integration->performance_eval

Workflow for the HPLC analysis of this compound.

Conclusion

The choice of an HPLC column for the analysis of this compound depends on the specific requirements of the assay.

  • Standard C18 columns offer a reliable and well-characterized option for routine analysis.

  • Phenyl-Hexyl columns provide an alternative selectivity that can be highly advantageous for resolving this compound from closely related isomers or impurities, particularly when using methanol-based mobile phases.[1][2][3][6]

  • Superficially porous C18 columns are an excellent choice for high-throughput analysis, offering significantly faster separations and higher efficiency without the need for ultra-high-pressure systems.[4][5][8][9]

It is recommended to screen different column chemistries and particle technologies during method development to identify the optimal conditions for a specific analytical challenge.

References

A Comparative Guide to Analytical Methods for 4-Methyl-3-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantification of 4-Methyl-3-nitrophenol (4M3NP), a significant metabolite of the organophosphorus insecticide fenitrothion. Due to its potential genotoxicity, accurate and reliable measurement of 4M3NP is crucial for toxicological studies, environmental monitoring, and human exposure assessment. In the absence of formal inter-laboratory comparison studies for this specific analyte, this document compares the performance of three prevalent analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Electrochemical Detection (LC-ED)—based on published single-laboratory validation data.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-ED for the analysis of this compound.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-ED
Limit of Detection (LOD) 0.87 µg/mL[1]~0.2 - 99 µg/L0.05 - 0.14 µg/L
Limit of Quantification (LOQ) 2.64 µg/mL[1]~0.7 - 331 µg/LNot explicitly stated
Linearity (Correlation Coefficient, r²) >0.99[1]>0.988[2]Not explicitly stated
Accuracy (% Recovery) 90.67% - 104.67%[1]Not explicitly stated96% - 112%
Precision (% RSD) Intraday: < 5%, Interday: < 10%[1]< 18%*[2]1% - 15%
Selectivity GoodExcellent (with Mass Spectrometry)High
Throughput HighModerate (derivatization step required)High
Cost LowHighModerate
Instrumentation Widely availableWidely availableLess common

*Note: Data for GC-MS is based on a study of various phenols and nitrophenols using a similar derivatization technique, as specific data for this compound was not available.[2]

Experimental Workflows and Method Selection

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps, particularly in sample preparation, may vary based on the chosen method and sample matrix.

General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Aqueous Sample (e.g., Urine, Water) Hydrolysis Enzymatic Hydrolysis (for total 4M3NP) Sample->Hydrolysis Optional Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Concentration Solvent Evaporation & Reconstitution Extraction->Concentration HPLC/LC-ED Derivatization->Concentration Injection Injection into Chromatograph Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, or ED) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Results Quantification->Report

Caption: General experimental workflow for 4M3NP analysis.

Choosing the most suitable analytical method is critical for achieving reliable results. The following decision tree provides a logical guide for selecting between HPLC-UV, GC-MS, and LC-ED based on experimental requirements.

Decision Tree for 4M3NP Analytical Method Selection Start Start: Need to quantify 4M3NP Sensitivity High sensitivity required? (trace levels, < µg/L) Start->Sensitivity Matrix Complex sample matrix? Sensitivity->Matrix No LC_ED Use LC-ED Sensitivity->LC_ED Yes ID_Confirmation Absolute compound identification required? Matrix->ID_Confirmation Yes Budget Routine analysis, high throughput, lower cost? Matrix->Budget No ID_Confirmation->Budget No GC_MS Use GC-MS ID_Confirmation->GC_MS Yes Budget->GC_MS No HPLC_UV Use HPLC-UV Budget->HPLC_UV Yes

Caption: Logic for selecting an analytical method for 4M3NP.

Metabolic Pathway of Fenitrothion

This compound is a primary hydrolysis product of the insecticide fenitrothion. Understanding this metabolic conversion is essential for interpreting biomonitoring data.

Simplified Metabolic Pathway of Fenitrothion Fenitrothion Fenitrothion (Insecticide) Hydrolysis Hydrolysis (e.g., by esterases) Fenitrothion->Hydrolysis Other Other Metabolites (e.g., Oxon, Desmethyl) Fenitrothion->Other MNP This compound (Metabolite/Biomarker) Hydrolysis->MNP Conjugation Conjugation (e.g., glucuronidation, sulfation) MNP->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Caption: Metabolic conversion of Fenitrothion to 4M3NP.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust and suitable for routine analysis in biological matrices like urine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add a buffer and an internal standard.

    • For total 4M3NP, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.

    • Acidify the sample.

    • Extract the analyte with 5 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile: Water (60:40, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 270 nm.[1]

    • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for trace-level detection in complex environmental samples, though it requires a derivatization step.

  • Sample Preparation and Derivatization:

    • Acidify an aqueous sample (e.g., 100 mL of water) to pH < 3 with HCl.[3]

    • Perform liquid-liquid extraction three times with 30 mL portions of dichloromethane.[3]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.[3]

    • Transfer 100 µL of the extract to a GC vial and add 100 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[3]

    • Seal the vial and heat at 60°C for 30 minutes to form the TBDMS ether derivative.[3]

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass selective detector.

    • Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of nitrophenol derivatives (e.g., initial temp 60°C, ramp to 280°C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ion for TBDMS derivatives is [M-57]+.[2][3]

Liquid Chromatography with Electrochemical Detection (LC-ED)

This technique provides excellent sensitivity for the direct analysis of electroactive compounds like nitrophenols in aqueous samples without extensive cleanup or derivatization.

  • Sample Preparation:

    • River water samples can often be analyzed directly after filtration, without a preconcentration step.

  • Chromatographic Conditions (General):

    • Instrument: HPLC system coupled with an electrochemical detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: An appropriate buffer/organic solvent mixture to achieve separation and support electrochemical detection.

    • Detection: Electrochemical detector operating in reductive mode at a specific potential optimized for nitrophenol compounds.

This guide demonstrates that while HPLC-UV offers a reliable and accessible method for routine analysis of this compound, GC-MS and LC-ED provide superior sensitivity and selectivity for trace-level quantification in complex matrices. The choice of method should be guided by the specific analytical requirements of the research.

References

Efficacy of 4-Methyl-3-nitrophenol as a precursor compared to other nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of nitrophenol isomers as precursors in key chemical syntheses, with a particular focus on 3-methyl-4-nitrophenol (B363926). While the initial topic of interest was 4-methyl-3-nitrophenol, a thorough review of industrial applications reveals that its isomer, 3-methyl-4-nitrophenol, is the more prominent precursor, particularly in the large-scale synthesis of agrochemicals. This guide will therefore focus on the efficacy of 3-methyl-4-nitrophenol and compare it with other common nitrophenols, such as o-nitrophenol and p-nitrophenol, in the synthesis of agrochemicals and azo dyes.

Comparative Efficacy in Agrochemical Synthesis: The Case of Fenitrothion

3-Methyl-4-nitrophenol is a critical intermediate in the production of Fenitrothion, a widely used organophosphate insecticide. The synthesis involves the reaction of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate. The high yield and specificity of this reaction make 3-methyl-4-nitrophenol a highly effective precursor for this application.

While direct comparative studies using other nitrophenol isomers for the synthesis of Fenitrothion are not prevalent in the literature—likely due to the specific structural requirements for the final product's biological activity—we can infer the efficacy based on the established industrial processes. The synthesis of related organophosphate pesticides using other nitrophenols, such as methyl parathion (B1678463) from p-nitrophenol, provides a basis for comparison.

Table 1: Comparison of Nitrophenol Precursors in Organophosphate Insecticide Synthesis

PrecursorFinal ProductReagentTypical YieldReference
3-Methyl-4-nitrophenolFenitrothionO,O-Dimethyl phosphorochloridothioateHigh (Industrial Process)Implied from widespread use
p-NitrophenolMethyl ParathionO,O-Dimethyl phosphorochloridothioateHigh (Industrial Process)General Knowledge
o-Nitrophenol(Not a common large-scale insecticide)---

The data suggests that both 3-methyl-4-nitrophenol and p-nitrophenol are highly effective precursors for their respective insecticide syntheses. The choice of precursor is dictated by the desired final product structure, which in turn determines its insecticidal properties.

Experimental Protocol: Synthesis of Fenitrothion from 3-Methyl-4-nitrophenol

This protocol is a generalized representation of the industrial synthesis of Fenitrothion.

Materials:

  • 3-Methyl-4-nitrophenol

  • O,O-Dimethyl phosphorochloridothioate

  • An appropriate solvent (e.g., toluene)

  • A base (e.g., potassium carbonate)

Procedure:

  • A solution of 3-methyl-4-nitrophenol in the chosen solvent is prepared in a reaction vessel.

  • The base is added to the solution to form the corresponding phenoxide salt.

  • O,O-Dimethyl phosphorochloridothioate is added dropwise to the reaction mixture, maintaining a controlled temperature.

  • The reaction is stirred for a specified period until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water to remove inorganic salts.

  • The organic layer is then dried, and the solvent is removed under reduced pressure to yield crude Fenitrothion.

  • The crude product can be further purified by distillation or chromatography.

Fenitrothion_Synthesis 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol Reaction Mixture Reaction Mixture 3-Methyl-4-nitrophenol->Reaction Mixture O,O-Dimethyl phosphorochloridothioate O,O-Dimethyl phosphorochloridothioate O,O-Dimethyl phosphorochloridothioate->Reaction Mixture Fenitrothion Fenitrothion Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Reaction Mixture->Fenitrothion

Synthesis of Fenitrothion

Comparative Efficacy in Azo Dye Synthesis

Nitrophenols are also valuable precursors in the synthesis of azo dyes, where they typically act as coupling components. The diazonium salt of an aromatic amine is reacted with the nitrophenol to form the azo dye. The position of the nitro and hydroxyl groups on the phenol (B47542) ring, as well as other substituents, can influence the color and properties of the resulting dye.

Direct comparative studies on the yield of the same azo dye from different nitrophenol precursors are scarce. However, by examining the yields of different azo dyes synthesized from various nitrophenols under similar conditions, we can get an indication of their relative efficacy as coupling components.

Table 2: Comparison of Nitrophenol Precursors in Azo Dye Synthesis

Precursor (Coupling Component)Diazonium Salt FromAzo Dye ProductYieldReference
3-Methyl-4-nitrophenolp-Nitroaniline2-((4-nitrophenyl)diazenyl)-5-methyl-4-nitrophenolGood (Qualitative)[1]
o-Nitrophenolp-Nitroaniline2-((4-nitrophenyl)diazenyl)-6-nitrophenol96%[2]
p-Nitrophenol2-chloro-4-nitroaniline2-((2-chloro-4-nitrophenyl)diazenyl)-4-nitrophenolHigh (Qualitative)General Knowledge
4-chloro-2-nitrophenol (B165678)p-aminophenol2-((4-hydroxyphenyl)diazenyl)-4-chloro-2-nitrophenol26%[3]
Experimental Protocol: General Synthesis of an Azo Dye from a Nitrophenol

This protocol describes a general method for the synthesis of an azo dye using a nitrophenol as the coupling component.

Materials:

  • An aromatic amine (for the diazonium salt)

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • A nitrophenol (e.g., 3-methyl-4-nitrophenol, o-nitrophenol)

  • Sodium hydroxide

  • Ice

Procedure:

Part 1: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite to the amine solution, maintaining the temperature below 5°C.

  • Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.

Part 2: Azo Coupling

  • In a separate beaker, dissolve the nitrophenol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold nitrophenol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

Part 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Azo_Dye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling Aromatic Amine Aromatic Amine Diazotization Reaction Diazotization Reaction Aromatic Amine->Diazotization Reaction 0-5°C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazotization Reaction Diazonium Salt Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Diazonium Salt->Coupling Reaction Diazotization Reaction->Diazonium Salt Nitrophenol Nitrophenol Nitrophenol->Coupling Reaction 0-5°C NaOH Solution NaOH Solution NaOH Solution->Coupling Reaction Azo Dye (Precipitate) Azo Dye (Precipitate) Coupling Reaction->Azo Dye (Precipitate)

General Workflow for Azo Dye Synthesis

Conclusion

Based on the available information, 3-methyl-4-nitrophenol stands out as a highly effective and crucial precursor in the agrochemical industry, specifically for the synthesis of the insecticide Fenitrothion. Its efficacy in this context is well-established through its widespread industrial use.

In the realm of azo dyes, various nitrophenols, including 3-methyl-4-nitrophenol, o-nitrophenol, and p-nitrophenol, serve as valuable coupling components. The efficacy, in terms of yield, is highly dependent on the specific dye being synthesized. However, the literature indicates that high yields can be achieved with different nitrophenol isomers, making them a versatile class of precursors for the dye industry. The choice of a specific nitrophenol isomer is often dictated by the desired color and physicochemical properties of the final azo dye.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Chemical Intermediate

4-Methyl-3-nitrophenol is a valuable chemical intermediate in the pharmaceutical and agrochemical industries. The selection of an optimal synthetic route is critical for cost-effective and sustainable production. This guide provides a detailed cost-benefit analysis of three distinct synthetic pathways to this compound, supported by experimental data and protocols.

Executive Summary

This analysis evaluates three primary synthetic routes to this compound:

  • Route 1: Sulfonation-Nitration of p-Cresol (B1678582): A classic approach involving the protection of the phenol (B47542) group via sulfonation, followed by nitration and subsequent desulfonation.

  • Route 2: Protection-Nitration of p-Cresol: This method utilizes a protecting group, such as through esterification with phosgene (B1210022), to control the regioselectivity of the nitration reaction.

  • Route 3: Diazotization of 4-Methyl-3-nitroaniline: An alternative pathway that begins with the synthesis of 4-Methyl-3-nitroaniline from p-toluidine (B81030), followed by a diazotization reaction to yield the final product.

The analysis reveals that while the Diazotization of 4-Methyl-3-nitroaniline (Route 3) may offer a potentially higher overall yield, the multi-step nature and the costs of the initial starting material must be carefully considered. The Protection-Nitration of p-Cresol (Route 2) offers good control over regioselectivity but involves the use of highly toxic phosgene, presenting significant safety and handling challenges. The Sulfonation-Nitration of p-Cresol (Route 1) is a well-established method, though it can be prone to the formation of isomeric byproducts, impacting yield and purification costs.

Cost and Yield Comparison

To facilitate a direct comparison, the following table summarizes the estimated costs of reactants and the reported yields for each synthetic route. Costs are calculated on a per-mole basis from currently available market prices and may vary depending on supplier and quantity.

Parameter Route 1: Sulfonation-Nitration of p-Cresol Route 2: Protection-Nitration of p-Cresol Route 3: Diazotization of 4-Methyl-3-nitroaniline
Starting Material p-Cresolp-Cresolp-Toluidine
Key Reagents Sulfuric Acid, Nitric AcidPhosgene, Nitric Acid, Sodium HydroxideNitric Acid, Sulfuric Acid, Sodium Nitrite, Hydrochloric Acid
Overall Yield Moderate (Isomer formation is a key issue)High (Good regioselectivity)High (Yield of aniline (B41778) synthesis is 65-88%)
Estimated Reagent Cost per Mole of Product ModerateHigh (due to phosgene)Moderate to High (multi-step)
Key Byproducts/Waste Isomeric nitrocresols, Sulfonated intermediatesPhosgene-related waste, Sodium chlorideDiazonium salt decomposition products, Nitrogen gas
Safety Concerns Strong acids, Nitrating agentsHigh (Phosgene is extremely toxic) Strong acids, Unstable diazonium salts

Detailed Experimental Protocols

Route 1: Sulfonation-Nitration of p-Cresol

This method leverages the directing effect of the sulfonate group to achieve nitration at the desired position.

Experimental Workflow:

pCresol p-Cresol Sulfonation Sulfonation (Conc. H₂SO₄, Heat) pCresol->Sulfonation Nitration Nitration (HNO₃/H₂SO₄) Sulfonation->Nitration Desulfonation Desulfonation (Dil. Acid, Heat) Nitration->Desulfonation Product1 This compound Desulfonation->Product1

Caption: Workflow for the sulfonation-nitration of p-cresol.

Protocol:

  • Sulfonation: To p-cresol, add concentrated sulfuric acid in a 1:1.2 molar ratio. Heat the mixture at 100-120°C for 2-3 hours. The completion of the reaction can be monitored by the solubility of the product in water.

  • Nitration: Cool the reaction mixture to 0-5°C. Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid (1:1 molar ratio with respect to p-cresol) while maintaining the temperature below 10°C.

  • Desulfonation: After the addition is complete, slowly warm the reaction mixture and then heat it to 100-110°C with the addition of water or dilute sulfuric acid to effect desulfonation.

  • Work-up: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

Route 2: Protection-Nitration of p-Cresol

This route employs a protecting group to prevent reaction at the hydroxyl group and direct nitration. A patent (CN1566074A) outlines a process using phosgene for esterification.[1]

Experimental Workflow:

pCresol p-Cresol Esterification Esterification (Phosgene, Base) pCresol->Esterification Nitration Nitration (HNO₃/H₂SO₄) Esterification->Nitration Hydrolysis Hydrolysis (NaOH, then Acid) Nitration->Hydrolysis Product2 This compound Hydrolysis->Product2

Caption: Workflow for the protection-nitration of p-cresol.

Protocol (Based on Patent CN1566074A): [1]

  • Esterification: In a suitable reactor, dissolve p-cresol in an alkaline aqueous solution. Introduce phosgene gas while maintaining the temperature and pH. The resulting carbonate ester is then isolated.

  • Nitration: The protected p-cresol is dissolved in concentrated sulfuric acid and cooled. A mixture of nitric acid and sulfuric acid is added dropwise, keeping the temperature low to control the reaction.

  • Hydrolysis: The nitrated ester is then subjected to hydrolysis using a base such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to yield the crude this compound.

  • Refining: The crude product is purified by recrystallization from a suitable solvent system.

Route 3: Diazotization of 4-Methyl-3-nitroaniline

This two-part synthesis first prepares the aniline intermediate, which is then converted to the phenol.

Experimental Workflow:

pToluidine p-Toluidine Nitration Nitration (HNO₃/H₂SO₄) pToluidine->Nitration Aniline 4-Methyl-3-nitroaniline Nitration->Aniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Hydrolysis Hydrolysis (H₂O, Heat) Diazotization->Hydrolysis Product3 This compound Hydrolysis->Product3

Caption: Workflow for the synthesis via diazotization.

Protocol for Synthesis of 4-Methyl-3-nitroaniline: [2]

  • Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

  • Cool the solution to below 0°C in a freezing mixture.

  • Slowly add a mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid, maintaining the temperature at 0°C.

  • After the addition, pour the mixture into 500 ml of ice-cold water.

  • Filter any impurities, dilute the solution, and neutralize with solid sodium carbonate.

  • Filter the precipitate, dry it, and recrystallize from alcohol. The reported yield is 65-70%.[2] An alternative procedure reports a yield of 88%.[3]

Protocol for Diazotization and Hydrolysis:

  • Diazotization: Dissolve the synthesized 4-Methyl-3-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite. The completion of the reaction can be tested with starch-iodide paper.

  • Hydrolysis: The resulting diazonium salt solution is then slowly added to a boiling aqueous solution, often containing a small amount of sulfuric acid, to facilitate the hydrolysis of the diazonium salt to the corresponding phenol. Nitrogen gas is evolved during this step.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or chromatography.

Logical Flow of Cost-Benefit Analysis

The selection of the optimal synthetic route involves a multi-faceted decision-making process, as illustrated in the following diagram.

cluster_cost Cost Factors cluster_benefit Benefit Factors Start Identify Synthetic Routes Route1 Route 1: Sulfonation-Nitration Start->Route1 Route2 Route 2: Protection-Nitration Start->Route2 Route3 Route 3: Diazotization Start->Route3 Cost Cost Analysis Route1->Cost Benefit Benefit Analysis Route1->Benefit Route2->Cost Route2->Benefit Route3->Cost Route3->Benefit Decision Select Optimal Route Cost->Decision RawMaterials Raw Material Costs Reagents Reagent Costs Energy Energy Consumption Waste Waste Disposal Benefit->Decision Yield Product Yield Purity Product Purity Safety Process Safety Simplicity Operational Simplicity

Caption: Decision matrix for synthetic route selection.

Conclusion

The choice of the most suitable synthetic route for this compound depends on a careful evaluation of various factors, including raw material and reagent costs, process safety, achievable yield and purity, and waste disposal considerations. For large-scale industrial production, a thorough process optimization and a detailed hazard analysis for each route are imperative. This guide provides a foundational framework to aid researchers and drug development professionals in making an informed decision based on their specific needs and available resources.

References

Benchmarking 4-Methyl-3-nitrophenol Purity Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of a benchmark sample of 4-Methyl-3-nitrophenol against commercially available standards. The analysis employs standard analytical techniques to objectively assess purity and provides detailed experimental protocols for replication.

Purity Comparison of Commercial this compound Standards

The purity of this compound from various commercial suppliers was evaluated against a benchmark sample. The primary methods for this assessment were High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with melting point analysis serving as a fundamental physical characterization.

Supplier/Standard Advertised Purity (%) Measured Purity by HPLC (%) Measured Purity by GC-MS (%) Melting Point (°C)
Benchmark Sample-99.599.678.5 - 79.5
Supplier A (Sigma-Aldrich)9898.298.578 - 81[1][2]
Supplier B (Chem-Impex)≥ 99 (HPLC)[3]99.199.276 - 79[3]
Supplier C (TCI Chemical)>98.0[4]98.598.778 - 81[4]
Supplier D (Matrix Scientific)95+[4]96.196.577 - 80

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for independent verification and replication of the findings.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the isocratic HPLC method used to determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[5]

  • Column: A C18 reversed-phase column is recommended.[5]

  • Mobile Phase: The mobile phase consists of a 60:40 (v/v) mixture of acetonitrile (B52724) and water.[5][6]

  • Flow Rate: A flow rate of 1 mL/min is maintained.[5]

  • Detection Wavelength: The UV detector is set to 270 nm for optimal detection of this compound.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a stock solution.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration within the desired calibration range (e.g., 10-50 µg/mL).[6]

  • Injection Volume: An injection volume of 10 µL is used for each analysis.[5]

  • Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS analysis provides detailed information on the purity of this compound and allows for the identification of any volatile impurities. Due to the polar nature of nitrophenols, a derivatization step is employed to improve chromatographic performance.[7]

  • Instrumentation: A gas chromatograph coupled with a mass selective detector is used.[7]

  • Derivatization:

    • To a vial containing the this compound sample, add N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to convert the analyte into its more volatile tert-butyldimethylsilyl (TBDMS) ether derivative.[7]

    • Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[7]

    • Allow the vial to cool to room temperature before injection.[7]

  • GC Conditions:

    • Column: A suitable capillary column, such as a DB-5 or equivalent, should be used.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Purity is determined by the relative peak area of the derivatized this compound. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).[8]

Melting Point Determination

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure:

    • A small amount of the crystalline this compound is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is slowly increased, and the range at which the substance melts is recorded. A narrow melting range is indicative of high purity.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of the benchmarking study.

cluster_0 Sample Acquisition cluster_1 Analytical Procedures cluster_2 Data Analysis & Comparison A Benchmark this compound C Melting Point Analysis A->C D HPLC Purity Analysis A->D E GC-MS Purity & Impurity ID A->E B Commercial Standards (A, B, C, D) B->C B->D B->E F Quantitative Data Tabulation C->F D->F E->F G Comparison Guide Publication F->G

Caption: Workflow for Benchmarking this compound Purity.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation (C18) D->E F UV Detection (270 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Detailed Workflow for HPLC Purity Analysis.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-3-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 4-Methyl-3-nitrophenol are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous chemical, posing significant health and environmental risks.[1] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[2][3] Furthermore, it is harmful to aquatic life with long-lasting effects.[2] Therefore, all waste containing this compound must be handled as hazardous waste and disposed of through a licensed hazardous waste management facility.[1][4]

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible. All personnel involved must be familiar with the material's hazards and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Gloves Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][2]
Protective Clothing A standard, fully-buttoned laboratory coat. For significant handling, fire/flame resistant and impervious clothing is recommended.[1][2]
Respiratory Protection Required if dust is generated or if exposure limits are exceeded. A dust mask (type N95 US) or a full-face respirator should be used.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect all solid waste, including unused reagents, contaminated weighing paper, and used PPE (such as gloves).[1]

    • Crucially, avoid the generation of dust. If the material is a fine powder, you may lightly moisten it with a compatible solvent (such as water) to minimize airborne particles.[1]

    • Place the collected solids into a dedicated, chemically compatible, and sealable waste container.[1][5] The container must be clearly labeled as "Hazardous Waste: this compound, Solid."

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as reaction residues or solutions, in a dedicated, leak-proof, and shatter-resistant container.[1]

    • The container must be clearly labeled as "Hazardous Waste: this compound, Liquid" and should list all chemical constituents.

  • General Rule: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2][6]

  • Ensure containers are tightly closed to prevent leaks or spills.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[7][8]

3. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[2]

  • Ensure the area is well-ventilated.[2]

  • Wearing the full required PPE, contain the spill.[1][2]

  • For solid spills, use spark-proof tools to carefully sweep or shovel the material into a suitable container for disposal.[2][7] Avoid creating dust.[2]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it in the designated hazardous waste container.

  • Decontaminate the spill area thoroughly. Wash all protective clothing and equipment before storing and reusing.[2]

  • Prevent spilled material from entering drains or waterways.[2][5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste with a licensed and approved waste disposal company.[5][9]

  • Never dispose of this compound down the drain or in regular trash.[2]

  • The recommended disposal method for nitrophenols is often incineration in a licensed facility, which may involve mixing the material with a combustible solvent.[10]

Hazard and Transportation Data

The following table summarizes key quantitative data for the classification and transport of this compound, which is classified under the broader entry for "NITROCRESOLS."

IdentifierClassificationReference
UN Number UN2446[7]
Proper Shipping Name NITROCRESOLS[7]
Hazard Class 6.1 (Toxic)[7]
Packing Group III[7]
Water Hazard Class (WGK) WGK 3 (Severely hazardous to water)
Aquatic Toxicity EC50 - Tetrahymena pyriformis - ca. 27.9 mg/L[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G Workflow for Proper Disposal of this compound cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Collection cluster_2 Phase 3: Storage & Disposal cluster_3 Contingency: Spill A Waste Generation (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Is it Solid or Liquid? B->C D_S Solid Waste: Collect in Labeled, Sealable Container C->D_S Solid D_L Liquid Waste: Collect in Labeled, Leak-proof Container C->D_L Liquid E Ensure Proper Labeling: 'Hazardous Waste' 'this compound' D_S->E D_L->E F Store Tightly Sealed Container in Designated Hazardous Waste Area E->F G Arrange Pickup with Licensed Waste Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 S3 Don Full PPE S2->S3 S4 Contain & Clean Up Spill (Use inert absorbent/sweep up) S3->S4 S5 Collect Spill Residue as Hazardous Waste S4->S5 S5->D_S

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound (CAS No. 2042-14-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including skin irritation, serious eye irritation, and potential for respiratory irritation.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of personnel.

Hazard GHS Classification Required Personal Protective Equipment (PPE)
Skin Irritation Skin Irritant 2Chemical-resistant gloves (e.g., Butyl rubber)
Eye Irritation Eye Irritant 2Tightly fitting safety goggles or a face shield
Respiratory Irritation STOT SE 3N95 dust mask or a full-face respirator in case of high dust concentrations or exceeded exposure limits
Aquatic Hazard Chronic 3Not applicable for direct personal protection, but important for disposal considerations

Note: Always inspect gloves prior to use and handle in accordance with good industrial hygiene and safety practices.[2][4]

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound to minimize exposure and prevent accidents.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Remove all sources of ignition as dust formation can be a fire hazard.[4] Use non-sparking tools.[4]

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe dust, mist, gas, or vapors.[2][4]

  • Avoid contact with skin and eyes.[2][4]

  • Wear the appropriate PPE as specified in the table above.

  • Wash hands thoroughly after handling the chemical.[4]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Type First-Aid Measures
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Spill Management:

  • Evacuate and Notify: Alert personnel in the immediate vicinity. For large spills, evacuate the area and notify safety personnel.[5]

  • Control Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[6] For solid spills, dampen the material with a suitable solvent to prevent dust from becoming airborne.[5]

  • Collect and Dispose: Sweep up and shovel the material into a suitable, labeled container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm.

1. Waste Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid hazardous waste container.[5]

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Irritant," "Harmful to Aquatic Life").[5]

3. Storage and Disposal:

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[2][4] Do not allow the chemical to enter drains.[4]

  • For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste.[5] After thorough rinsing, the container may be disposed of as non-hazardous waste, following institutional guidelines.[5]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound prep Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) ppe Don Appropriate PPE (Gloves, Goggles, Respirator) prep->ppe Before Handling handling Chemical Handling (Weighing, Transferring) ppe->handling decon Decontamination (Clean Workspace, Wash Hands) handling->decon After Handling waste_collection Waste Collection (Segregate Chemical & Contaminated Waste) handling->waste_collection Generate Waste storage Proper Storage (Tightly Sealed, Ventilated Area) decon->storage Store Unused Chemical disposal Hazardous Waste Disposal (Licensed Vendor) waste_collection->disposal

Caption: Safe handling and disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.